Entacapone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRURYQJSLYLRLN-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046439 | |
| Record name | Entacapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Entacapone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from acetic acid + hydrochloric acid | |
CAS No. |
130929-57-6 | |
| Record name | Entacapone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130929-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Entacapone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130929576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Entacapone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00494 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Entacapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenamide, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENTACAPONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4975G9NM6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ENTACAPONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Entacapone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162-163 °C | |
| Record name | ENTACAPONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Entacapone: A Comprehensive Technical Guide to its Crystalline Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, primarily used as an adjunct to levodopa/carbidopa therapy for the treatment of Parkinson's disease. The efficacy and stability of a solid dosage form are intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API), with the crystalline structure being of paramount importance. Polymorphism, the ability of a compound to exist in two or more crystalline forms, can significantly impact crucial parameters such as solubility, dissolution rate, bioavailability, and stability. This technical guide provides an in-depth exploration of the crystal structure and polymorphism of this compound, offering a critical resource for researchers, scientists, and professionals involved in its development and formulation.
This compound Polymorphs: An Overview
To date, several polymorphic forms of this compound have been identified and characterized, designated as Forms I, II, III, IV, A, D, C, E, and a series of forms denoted by Greek letters (α, β, γ, δ). Form A is widely recognized as the thermodynamically stable form under ambient conditions.[1][2] The existence of these multiple crystalline forms necessitates a thorough understanding of their individual properties and interconversion potential to ensure the consistent quality and therapeutic performance of the final drug product.
Data Presentation: Crystallographic and Physicochemical Properties
The following tables summarize the key quantitative data for the known polymorphic forms of this compound, facilitating a clear comparison of their structural and thermal characteristics.
Table 1: Crystallographic Data for this compound Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | CCDC Number |
| Form I | Triclinic | P-1 | 7.973(3) | 9.003(3) | 11.009(4) | 88.35(3) | 81.36(3) | 74.08(3) | 748.8(5) | 2 | 2074791 |
| Form II | Orthorhombic | P2₁2₁2₁ | 10.435(3) | 12.378(4) | 22.844(7) | 90 | 90 | 90 | 2950.4(16) | 8 | 2074821 |
| Form III | Monoclinic | P2₁/c | 11.989(4) | 8.847(3) | 14.120(5) | 90 | 108.97(3) | 90 | 1417.3(8) | 4 | 2074862 |
| Form IV | - | - | - | - | - | - | - | - | - | - | 2095588 |
| Form A | Triclinic | P-1 | 7.973 | 9.003 | 11.009 | 88.35 | 81.36 | 74.08 | 748.8 | 2 | OFAZUQ |
| Form D | Orthorhombic | Pna2₁ | 22.844 | 12.378 | 10.435 | 90 | 90 | 90 | 2950.4 | 8 | - |
Table 2: Thermal Properties of this compound Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Thermal Events |
| Form I | ~163 | - | Thermodynamically stable form |
| Form II | - | - | Monotropically related to Form I[1] |
| Form III | - | - | Enantiotropically related to Form I[1] |
| Form IV | - | - | Enantiotropically related to Form I[1] |
| Free this compound | 163.6 | - | Sharp endothermic peak[4] |
Experimental Protocols
The characterization of this compound polymorphs relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.
Powder X-ray Diffraction (PXRD)
-
Objective: To identify the crystalline form and assess the polymorphic purity of this compound samples.
-
Instrumentation: A high-resolution powder X-ray diffractometer equipped with a copper anode (Cu Kα radiation, λ = 1.5406 Å).
-
Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder, ensuring a flat and even surface.
-
Data Collection:
-
Scan Range (2θ): Typically 5° to 40°.
-
Scan Speed: 1°/min.
-
Step Size: 0.02°.
-
-
Data Analysis: The resulting diffraction pattern is compared with reference patterns of known polymorphs. The presence of unique peaks at specific 2θ angles allows for the identification of the polymorphic form(s) present in the sample.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal properties of this compound polymorphs, including melting point, enthalpy of fusion, and to study phase transitions.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Approximately 2-5 mg of the this compound sample is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.
-
Data Collection:
-
Heating Rate: A standard heating rate of 10 °C/min is commonly used.
-
Temperature Range: Typically from ambient temperature to a temperature above the melting point of all forms (e.g., 25 °C to 200 °C).
-
Atmosphere: A constant purge of dry nitrogen gas (e.g., 50 mL/min) is maintained to provide an inert atmosphere.
-
-
Data Analysis: The DSC thermogram reveals endothermic events (melting) and exothermic events (crystallization or degradation). The peak temperature of the endotherm corresponds to the melting point, and the area under the peak is used to calculate the enthalpy of fusion.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To obtain a vibrational spectrum of this compound polymorphs for identification and to study intermolecular interactions.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Data Collection:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The FTIR spectrum provides a unique "fingerprint" for each polymorph based on the vibrational modes of its functional groups. Differences in peak positions, shapes, and intensities can be used to differentiate between polymorphs.
Raman Spectroscopy
-
Objective: To obtain a vibrational spectrum complementary to FTIR for the characterization of this compound polymorphs.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source.
-
Sample Preparation: A small amount of the powder sample is placed on a microscope slide or in a suitable container.
-
Data Collection:
-
Excitation Wavelength: Common laser wavelengths include 532 nm, 785 nm, or 1064 nm. The choice depends on the sample's fluorescence properties. For many organic compounds, a 785 nm laser provides a good balance between signal intensity and fluorescence mitigation.[7][8]
-
Laser Power: The laser power is optimized to obtain a good signal without causing thermal degradation of the sample.
-
Spectral Range: Typically covering the fingerprint region (e.g., 200 to 2000 cm⁻¹).
-
-
Data Analysis: Similar to FTIR, the Raman spectrum provides a characteristic fingerprint for each polymorph. Specific vibrational modes, such as those associated with the cyano group or the aromatic rings, can be particularly informative.
Mandatory Visualizations
This compound's Mechanism of Action: COMT Inhibition Pathway
This compound exerts its therapeutic effect by inhibiting the Catechol-O-methyltransferase (COMT) enzyme, which is responsible for the peripheral breakdown of levodopa.[9][10] By blocking this metabolic pathway, this compound increases the bioavailability and prolongs the plasma half-life of levodopa, allowing a greater amount to reach the brain where it is converted to dopamine.
Experimental Workflow for Polymorph Screening and Characterization
The discovery and characterization of new polymorphic forms is a critical step in drug development. A systematic workflow ensures a comprehensive evaluation of the solid-state landscape of an API.[11]
Conclusion
The polymorphic landscape of this compound is complex, with multiple crystalline forms exhibiting distinct structural and thermal properties. A thorough understanding and meticulous control of the solid form are imperative for the development of a safe, effective, and stable drug product. This technical guide has provided a comprehensive overview of the known polymorphs of this compound, detailed experimental protocols for their characterization, and visual representations of its mechanism of action and the workflow for polymorph screening. This information serves as a valuable resource for scientists and researchers, enabling informed decisions in the formulation and manufacturing of this compound-containing pharmaceuticals. The continued investigation into the properties and interrelationships of this compound's polymorphs will further contribute to the optimization of this important therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2005063695A1 - Novel crystalline forms of this compound, and production thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro and in vivo characterization of this compound-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Choosing the Most Suitable Laser Wavelength For Your Raman Application | Metrohm [metrohm.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Synthesis and purification of Entacapone for research use
An In-Depth Technical Guide to the Synthesis and Purification of Entacapone for Research Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease.[1][2] It is administered with levodopa and carbidopa to increase the bioavailability of levodopa and prolong its therapeutic effects.[3][4] For research purposes, obtaining high-purity this compound is critical for reliable and reproducible results. This guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of this compound, tailored for a laboratory setting. Detailed experimental protocols and quantitative data are presented to facilitate practical application.
Synthesis of this compound
The most prevalent and well-documented method for synthesizing this compound is through a Knoevenagel condensation reaction.[5][6] This reaction involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with 2-cyano-N,N-diethylacetamide.[5] The synthesis primarily yields the therapeutically active (E)-isomer, also known as the trans-isomer, but a certain percentage of the (Z)-isomer (cis-isomer) is also formed as an impurity.[5][6]
General Synthesis Workflow
The synthesis can be visualized as a two-step logical flow from starting materials to the crude product, which then requires purification.
Caption: Knoevenagel condensation workflow for this compound synthesis.
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from publicly available synthesis procedures.[6][7]
Materials:
-
3,4-dihydroxy-5-nitrobenzaldehyde
-
N,N-diethylcyanoacetamide
-
Toluene
-
Piperidine (catalyst)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, charge 3,4-dihydroxy-5-nitrobenzaldehyde (1.0 eq) and N,N-diethylcyanoacetamide (0.9-1.1 eq) into toluene (approx. 10 volumes).
-
Add a catalytic amount of piperidine (approx. 0.05 eq).
-
Heat the reaction mixture to reflux (approximately 110-120°C) and collect the water azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to 25-30°C.
-
Add glacial acetic acid (approx. 2 volumes) to the reaction mixture.
-
Stir the mixture, and the crude product will precipitate.
-
Filter the solid product and wash the filter cake sequentially with toluene and water.
-
Dry the crude this compound under vacuum at 50-55°C. The product will be a mixture of (E) and (Z) isomers.[6]
Summary of Synthesis Data
The yield and isomeric purity of the crude product can vary based on the specific reaction conditions.
| Solvent System | Catalyst | Yield | (E)-Isomer Purity (HPLC) | (Z)-Isomer Content (HPLC) | Reference |
| Toluene | Piperidine | ~55% | 99.02% | 0.12% | [6] |
| Toluene / Cyclohexane | Piperidine | ~75% | 99.42% | 0.10% | [6] |
| Anhydrous Ethanol | Piperidine Acetate | 73% | 70-80% | 20-30% | [6][8] |
Purification of this compound
Purification is a critical step to isolate the desired (E)-Entacapone from the (Z)-isomer and other process-related impurities. The most effective method for purification on a research scale is crystallization. The choice of solvent system is crucial as it influences not only the purity and yield but also the resulting polymorphic form of the final product.[5] this compound is known to exist in several polymorphic forms, with Form A being a thermodynamically stable form.[9]
Purification Workflow
The purification process involves dissolving the crude product in a suitable solvent system, followed by controlled crystallization to isolate the pure (E)-isomer.
Caption: General workflow for the purification of this compound by crystallization.
Experimental Protocol: Purification by Crystallization
The following protocols describe crystallization using two different solvent systems.
Protocol 1: Toluene/Acetone System [5][10]
-
Suspend crude this compound (1.0 g) in toluene (approx. 5 mL).
-
Add acetone (e.g., 2.5 mL, for a toluene/acetone ratio of 5:2.5) to the suspension.
-
Heat the mixture until the this compound is completely dissolved.
-
If required, an activated carbon treatment can be performed at this stage to remove colored impurities, followed by hot filtration.
-
Distill off a portion of the acetone until the internal temperature reaches 75-80°C.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture to 0-5°C and stir for several hours.
-
Filter the precipitated solid, wash with a cold mixture of toluene/acetone, and dry under vacuum at approximately 45°C.
Protocol 2: Toluene/Ethanol System [5][10]
-
Suspend crude this compound (1.0 g) in a 1:1 mixture of toluene and ethanol (e.g., 5 mL of each).
-
Heat the mixture to reflux until complete dissolution is achieved.
-
Allow the solution to cool slowly to room temperature.
-
Cool further to 0-5°C and stir for an extended period (e.g., 24 hours).
-
Filter the solid, wash with a cold 1:1 mixture of toluene/ethanol, and dry.
Summary of Purification Data
The effectiveness of purification is measured by the final purity and the recovery yield.
| Solvent System | Initial Purity (Crude) | Final Purity (HPLC) | (Z)-Isomer Content (Final) | Yield | Reference |
| Toluene / Acetone | 97.4% | > 99.8% | < 0.02% (Not Detected) | 84% | [10] |
| Toluene / Ethanol | 97.4% | 99.2% | 0.10% | 88% | [5][10] |
| Toluene | 96.8% | 99.4% | 0.10% | 38% | [5][10] |
Analytical Characterization: RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of this compound and quantifying the (E) and (Z) isomers, as well as other related impurities.
Experimental Protocol: RP-HPLC Method
This is an example of a validated HPLC method for this compound analysis.[1][2]
Instrumentation:
-
HPLC system with UV-Visible detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: Prepare a phosphate buffer (e.g., 1.361 g potassium di-hydrogen phosphate and 1.742 g of di-potassium phosphate in 1.0 L water) and adjust the pH to 2.5 with orthophosphoric acid.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Elution: Use a gradient elution program.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[11]
-
Injection Volume: 10 µL.[11]
Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of this compound working standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase components).[1]
-
Sample Solution: Prepare a solution of the synthesized this compound at a similar concentration to the standard solution.
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for this compound is typically around 5-12 minutes, depending on the specific method.[1][11]
-
Calculate the purity based on the area percentage of the main peak relative to the total peak area.
Summary of HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | X-Terra Phenyl (250x4.6 mm), 5µm | C18 (250x4.6 mm), 5µm |
| Mobile Phase | A: Phosphate buffer (pH 2.1) B: Methanol:THF (48:2) Ratio: 45:55 (A:B) | A: Phosphate buffer (pH 2.5) B: Acetonitrile (Gradient) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 300 nm | UV at 210 nm |
| Retention Time | ~5.4 min | - |
| Reference | [1] | [2] |
Mechanism of Action
This compound functions by inhibiting the Catechol-O-Methyltransferase (COMT) enzyme. In Parkinson's patients treated with Levodopa, a significant portion of the Levodopa is metabolized in the periphery by COMT to 3-O-methyldopa (3-OMD), which reduces the amount of Levodopa that can cross the blood-brain barrier to be converted into dopamine.[3] By inhibiting COMT, this compound increases the plasma half-life of Levodopa, leading to more sustained plasma levels and increased availability to the central nervous system.[4]
Caption: this compound's mechanism of action in Levodopa metabolism.
Conclusion
The synthesis of this compound via Knoevenagel condensation is a robust and accessible method for research laboratories. However, careful control of the subsequent purification by crystallization is paramount to achieving the high purity required for scientific investigation. The choice of crystallization solvent directly impacts yield, isomeric purity, and the final polymorphic form. The analytical methods outlined, particularly RP-HPLC, are essential for the rigorous characterization of the synthesized material, ensuring the quality and reliability of research outcomes.
References
- 1. ijarmps.org [ijarmps.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Method for the purification of this compound - Patent 2251323 [data.epo.org]
- 6. US20100234632A1 - process for the preparation of this compound - Google Patents [patents.google.com]
- 7. "A Process For The Preparation Of Z & E Isomers Of this compound" [quickcompany.in]
- 8. An Improved Process For The Preparation Of this compound [quickcompany.in]
- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 10. EP2251323A1 - Method for the purification of this compound - Google Patents [patents.google.com]
- 11. saspublishers.com [saspublishers.com]
An In-Depth Technical Guide to the Degradation Products and Pathways of Entacapone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation products and pathways of entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. Understanding the stability of this compound and the formation of its degradation products is critical for ensuring drug quality, safety, and efficacy. This document summarizes key findings from forced degradation studies, details the experimental protocols used, and presents quantitative data in a structured format for easy comparison.
Introduction to this compound Stability
This compound, chemically known as (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide, is susceptible to degradation under various stress conditions, including exposure to light, acid, base, and oxidative agents. Forced degradation studies are essential to identify potential degradants that could form during manufacturing, storage, and administration. The primary degradation pathway identified for this compound is isomerization, particularly under photolytic conditions.
Known Degradation Products of this compound
Several degradation products and impurities of this compound have been identified. The most consistently reported degradation product is the (Z)-isomer of this compound. Other identified substances are often referred to as process-related impurities, but some may also be formed through degradation.
Table 1: Identified Degradation Products and Impurities of this compound
| Name | IUPAC Name | Origin |
| (Z)-Entacapone | (2Z)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | Photodegradation, Metabolism[1][2] |
| Impurity A | 3,4-dihydroxy-5-nitrobenzaldehyde | Process-related/Degradation |
| Impurity C | (2E)-2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | Process-related/Degradation |
| Impurity D | N,N-diethyl-2-cyanoacetamide | Process-related/Degradation |
| Impurity E | 3,4-dihydroxy-5-nitrobenzoic acid | Process-related/Degradation |
| Impurity F | 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid | Process-related/Degradation |
| "Stage IV" Impurity | 1-[2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-1-oxo-2-propenyl]piperidine | Process-related/Degradation |
Degradation Pathways and Mechanisms
This compound degrades through several pathways, with isomerization being the most prominent. Hydrolytic and oxidative pathways also contribute to its degradation profile.
Photodegradation Pathway: E/Z Isomerization
Exposure to ultraviolet light is a significant factor in the degradation of this compound. The primary photodegradation pathway involves the isomerization of the pharmacologically active (E)-isomer to the (Z)-isomer.[3] This conversion occurs at the double bond of the propenamide side chain.
Hydrolytic Degradation
This compound shows susceptibility to degradation in both acidic and alkaline conditions.
-
Acid Hydrolysis: Under acidic conditions, this compound undergoes degradation, although the specific products are not consistently detailed in all literature.
-
Base Hydrolysis: In alkaline media, this compound degradation is also observed. The greatest degradation has been noted under basic conditions.
Oxidative Degradation
Forced degradation studies using hydrogen peroxide have demonstrated that this compound is susceptible to oxidation.
Quantitative Analysis of this compound Degradation
The extent of degradation of this compound under various stress conditions has been quantified in several studies. The following tables summarize the available quantitative data.
Table 2: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % this compound Degraded | Reference |
| Acid Hydrolysis | 1.0 N HCl | 3 hours | Room Temperature | 5.34% | [4] |
| Base Hydrolysis | 1.0 N NaOH | - | - | 6.64% | [4] |
| Oxidative | 20% H₂O₂ | 30 minutes | 60°C | 7.06% | [4] |
| Photolytic | UV light (254 nm) | - | - | Significant isomerization to (Z)-isomer | [3] |
| Thermal | 105°C | 10 days | 105°C | No appreciable degradation | [1] |
Note: The specific conditions for base hydrolysis were not fully detailed in the cited source. Photodegradation leads to the formation of the (Z)-isomer, but a precise percentage of conversion was not consistently reported across studies.
Experimental Protocols for Forced Degradation Studies
Detailed methodologies are crucial for the reproducibility of stability studies. The following sections outline typical experimental protocols for the forced degradation of this compound.
General Experimental Workflow
The general workflow for conducting forced degradation studies on this compound involves sample preparation, exposure to stress conditions, and subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC).
Acid Hydrolysis Protocol
-
Sample Preparation: Weigh approximately 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add 20 mL of a suitable diluent (e.g., a mixture of acetonitrile and water) and 2.0 mL of 1.0 N hydrochloric acid solution.[1]
-
Stress Condition: Keep the solution at 60°C for three hours.[1]
-
Neutralization: After the incubation period, neutralize the solution with 2.0 mL of 1.0 N sodium hydroxide solution.[1]
-
Final Preparation: Dilute the solution to 100 mL with the diluent. Further dilute 5 mL of this solution into a 100 mL volumetric flask and make up to volume with the diluent.[1]
-
Analysis: Inject the final solution into the HPLC system for analysis.
Base Hydrolysis Protocol
-
Sample Preparation: Weigh approximately 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add 20 mL of diluent and 2.0 mL of 1.0 N sodium hydroxide solution.[1]
-
Stress Condition: Keep the solution at room temperature for three hours.[1]
-
Neutralization: Neutralize the solution with 2.0 mL of 1.0 N hydrochloric acid solution.[1]
-
Final Preparation: Dilute the solution to 100 mL with the diluent. Further dilute 5 mL of this solution into a 100 mL volumetric flask and make up to volume with the diluent.[1]
-
Analysis: Analyze the sample using HPLC.
Oxidative Degradation Protocol
-
Sample Preparation: Weigh approximately 100 mg of this compound into a 100 mL volumetric flask, add 20 mL of diluent, and then add 2.0 mL of 5% hydrogen peroxide solution.[1]
-
Stress Condition: Keep the solution at 60°C for three hours.[1]
-
Final Preparation: Dilute the solution to 100 mL with the diluent. Further dilute 5 mL of this solution into a 100 mL volumetric flask and make up to volume with the diluent.[1]
-
Analysis: Inject the prepared sample into the HPLC system.
Photodegradation Protocol
-
Sample Preparation: Prepare a methanolic solution of this compound from coated tablets in quartz cells.[3]
-
Stress Condition: Expose the solution to UV light at 254 nm.[3]
-
Analysis: Monitor the degradation process and identify the degradation products using an LC-MS/MS system.[3]
Thermal Degradation Protocol
-
Sample Preparation: Expose the solid this compound drug substance to a temperature of 105°C.[1]
-
Stress Condition: Maintain the temperature for a period of up to 10 days.[1]
-
Analysis: At specified time points, prepare solutions of the heat-exposed sample and analyze by HPLC.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of this compound and its degradation products.
Table 3: Typical HPLC Method Parameters for this compound Degradation Studies
| Parameter | Description | Reference |
| Column | X-terra C18 (250 x 4.6 mm), 5.0 µm | [1] |
| Mobile Phase | Acetonitrile: 0.1% v/v phosphoric acid in Water (35:65, v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection Wavelength | 210 nm | [1] |
| Column Temperature | 30°C | [1] |
| Injection Volume | 10 µL | [1] |
Conclusion
This technical guide has summarized the current knowledge on the degradation products and pathways of this compound. The primary degradation pathway is photodegradation, leading to the formation of the (Z)-isomer. This compound is also susceptible to degradation under acidic, basic, and oxidative conditions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in drug development, enabling the implementation of robust stability testing programs and ensuring the quality and safety of this compound-containing products. Further research is warranted to fully characterize all degradation products and their formation kinetics under various stress conditions.
References
In Vitro Characterization of Entacapone Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolism of catechols, including the neurotransmitter dopamine and the Parkinson's disease medication levodopa (L-dopa).[1][2][3] Primarily used as an adjunct therapy in the management of Parkinson's disease, this compound enhances the bioavailability and prolongs the therapeutic effect of L-dopa by inhibiting its peripheral degradation.[4][5] This guide provides an in-depth overview of the in vitro methodologies used to characterize the bioactivity of this compound, focusing on its primary mechanism of action, as well as its effects on cell viability and apoptosis.
Mechanism of Action: COMT Inhibition
This compound exerts its therapeutic effect by inhibiting the COMT enzyme, which is responsible for the O-methylation of L-dopa to 3-O-methyldopa (3-OMD), an inactive metabolite. By blocking this metabolic pathway in the periphery, this compound increases the plasma half-life of L-dopa, allowing a greater proportion to cross the blood-brain barrier where it can be converted to dopamine.[3]
Signaling Pathway of Levodopa Metabolism and this compound's Action
The following diagram illustrates the metabolic pathway of levodopa and the site of action for this compound.
Quantitative Data: COMT Inhibition
The inhibitory potency of this compound against COMT has been determined in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.
| Enzyme Source | Substrate | IC50 (nM) | Reference |
| Rat Liver Soluble COMT | - | 14.3 | [6] |
| Rat Liver Total COMT | - | 20.1 | [6] |
| Rat Liver Membrane-Bound COMT | - | 73.3 | [6] |
| Human Liver COMT | 3,4-dihydroxybenzoic acid | 151 | [7] |
| Human Duodenal Mucosa COMT | 3,4-dihydroxybenzoic acid | - | [7] |
| Human Renal Cortex COMT | 3,4-dihydroxybenzoic acid | - | [7] |
| Not Specified | - | ~32 | [8] |
Note: Specific substrates were not always detailed in the cited literature.
Experimental Protocol: In Vitro COMT Inhibition Assay (Radioenzymatic Method)
This protocol describes a common method for determining the inhibitory activity of compounds against COMT.
1.3.1. Principle
This assay measures the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to a catechol substrate. The amount of radioactivity incorporated into the methylated product is inversely proportional to the COMT activity.
1.3.2. Materials
-
Rat liver homogenate (as a source of COMT)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)
-
This compound (or other test inhibitors)
-
Phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
0.5 M Hydrochloric acid (HCl)
-
Toluene/isoamyl alcohol mixture (3:2, v/v)
-
Scintillation cocktail
-
Liquid scintillation counter
1.3.3. Procedure
-
Enzyme Preparation: Homogenize fresh rat liver in ice-cold 0.15 M potassium chloride (KCl). Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. The resulting supernatant contains the soluble form of COMT.
-
Reaction Setup: In reaction tubes, combine the phosphate buffer, MgCl₂, the catechol substrate, and varying concentrations of this compound.
-
Initiation: Initiate the reaction by adding the COMT enzyme preparation and [³H]-SAM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Termination: Stop the reaction by adding 0.5 M HCl.
-
Extraction: Add the toluene/isoamyl alcohol mixture, vortex vigorously, and centrifuge to separate the phases. The radiolabeled methylated product will be in the organic phase.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
In Vitro Cytotoxicity and Apoptosis
Beyond its primary function as a COMT inhibitor, this compound has been observed to exhibit cytotoxic and pro-apoptotic effects in various cancer cell lines in vitro.
Quantitative Data: Cytotoxicity
The cytotoxic potential of this compound is typically assessed using cell viability assays, with the IC50 value representing the concentration required to inhibit cell growth by 50%.
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| YM-1 (Esophageal Squamous Carcinoma) | MTT | 48 | 149 | [10] |
| KYSE-30 (Esophageal Squamous Carcinoma) | MTT | 48 | 131.8 | [10] |
Experimental Protocol: MTT Cell Viability Assay
2.2.1. Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
2.2.2. Materials
-
Cell lines of interest (e.g., YM-1, KYSE-30)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
2.2.3. Procedure
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Induction
This compound has been shown to induce apoptosis in cancer cell lines. The induction of apoptosis is a key mechanism for its observed cytotoxic effects.
2.3.1. Signaling Pathway of Apoptosis
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic program. The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway.
2.3.2. Quantitative Data: Apoptosis Induction
The percentage of apoptotic cells can be quantified using flow cytometry after staining with Annexin V and propidium iodide (PI).
| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |
| YM-1 | 140 | 22.65 ± 3.25 | 17.55 ± 0.85 | [10] |
| KYSE-30 | 140 | 50.05 ± 1.55 | 8.05 ± 0.35 | [10] |
Note: The data represents the percentage of cells in early and late apoptosis.
While it is suggested that this compound induces apoptosis via the intrinsic mitochondrial pathway, specific data on the activation of executioner caspases like caspase-3 and the modulation of Bcl-2 family proteins (e.g., Bax and Bcl-2) by this compound are not extensively detailed in the available literature.
Experimental Protocol: Annexin V/PI Apoptosis Assay
2.4.1. Principle
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
2.4.2. Materials
-
Cell lines of interest
-
This compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
2.4.3. Procedure
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
In Vitro Drug-Drug Interaction Potential
Assessing the potential of a drug candidate to interact with drug-metabolizing enzymes is a critical component of preclinical development. The primary enzymes responsible for the metabolism of a vast number of drugs are the cytochrome P450 (CYP) enzymes.
Cytochrome P450 Inhibition and Induction
In vitro assays using human liver microsomes or hepatocytes are employed to determine if a drug inhibits or induces the activity of major CYP isoforms, such as CYP3A4, CYP2D6, and CYP2C9.
-
Inhibition Assays: These assays measure the ability of a drug to inhibit the metabolism of a known CYP substrate. The result is typically expressed as an IC50 value.
-
Induction Assays: These assays, usually conducted in cultured human hepatocytes, measure the increase in CYP enzyme expression (mRNA) or activity after treatment with the drug. The results are often reported as a fold-change relative to a vehicle control.
Specific in vitro data on the inhibitory (IC50 values) or inductive potential of this compound on major CYP450 isoforms are not widely available in the public literature.
Experimental Protocol: In Vitro CYP450 Induction in Human Hepatocytes
3.2.1. Principle
This assay evaluates the potential of a test compound to induce the expression of CYP enzymes in cultured primary human hepatocytes. The induction is typically measured by quantifying the increase in CYP mRNA levels using quantitative real-time PCR (qRT-PCR).
3.2.2. Materials
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
This compound
-
Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)
-
RNA extraction reagents
-
qRT-PCR reagents (primers, probes, master mix)
-
Real-time PCR instrument
3.2.3. Procedure
-
Hepatocyte Culture: Plate and culture human hepatocytes according to established protocols.
-
Treatment: Treat the hepatocytes with various concentrations of this compound, a vehicle control, and positive controls for 48-72 hours.
-
RNA Extraction: Lyse the cells and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
qRT-PCR: Perform qRT-PCR using primers and probes specific for the target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the fold change in mRNA expression for each treatment group relative to the vehicle control.
Conclusion
The in vitro characterization of this compound's bioactivity is multifaceted. Its primary and well-established mechanism of action is the potent and reversible inhibition of the COMT enzyme, which has been quantified through various in vitro assays. Furthermore, studies have revealed that this compound can induce cytotoxicity and apoptosis in cancer cell lines, suggesting a potential for bioactivity beyond its role in Parkinson's disease therapy. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the in vitro evaluation of this compound and similar compounds. Further investigation into the specific molecular mechanisms of this compound-induced apoptosis and its interaction with drug-metabolizing enzymes will provide a more complete understanding of its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of soluble catechol-O-methyltransferase and single-dose pharmacokinetics after oral and intravenous administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves the availability of L-dopa in plasma by decreasing its peripheral metabolism independent of L-dopa/carbidopa dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a peripherally acting catechol-O-methyltransferase inhibitor, on the motor response to acute treatment with levodopa in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of mRNA expression to detect the induction of drug metabolising enzymes in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by this compound and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xenotech.com [xenotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Entacapone in Preclinical Models: A Technical Guide to Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of entacapone, a catechol-O-methyltransferase (COMT) inhibitor, in key preclinical models. The information presented is intended to support drug development professionals and researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in several preclinical species. The following tables summarize the key quantitative parameters following oral and intravenous administration.
Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | t½ (h) | Reference(s) |
| Rat | 10 | 1,200 (approx.) | ~1 | - | 20-55 (dose-dependent) | 0.8 | [1] |
| 65 | - | - | - | 20-55 (dose-dependent) | - | [1] | |
| 400 | - | - | - | 20-55 (dose-dependent) | - | [1] | |
| Dog | - | - | ~3 | - | - | 0.5 - 1 | [1] |
| Rabbit | - | - | - | - | - | - | |
| Monkey (Cynomolgus) | 20 | - | - | - | - | - | [2] |
| 40 | - | - | - | - | - | [2] | |
| 80 | - | - | - | - | - | [2] |
Note: Data for rabbits and specific quantitative values for monkeys were not available in the public domain literature reviewed.
Table 2: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (mg/kg) | Vd (L/kg) | CL (mL/min/kg) | t½ (h) | Reference(s) |
| Rat | 3 | - | - | 0.8 | [1] |
| Human (for comparison) | 20 mg (total dose) | 0.27 | 11.7 | 0.38 (β-phase), 2.4 (γ-phase) | [3] |
Table 3: In Vitro Protein Binding of this compound
| Species | Protein Binding (%) | Reference(s) |
| Human | 98 | [1] |
| Rabbit | ~98 | [1] |
| Monkey | ~98 | [1] |
| Mouse | 5 | [1] |
| Pig | 5 | [1] |
| Dog | 10 | [1] |
Metabolism
This compound is extensively metabolized, primarily in the liver, before excretion. The main metabolic pathways are consistent across species, including humans, and involve isomerization and subsequent glucuronidation.
The primary metabolic transformation is the isomerization of the (E)-isomer of this compound to its (Z)-isomer. Both the parent drug and its cis-isomer then undergo direct glucuronidation. The resulting glucuronide conjugates are inactive.[4] In rats and dogs, the majority of this compound metabolites are excreted in the feces, with a smaller portion eliminated in the urine.[1]
dot
Experimental Protocols
In Vivo Pharmacokinetic Study Workflow
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study of this compound in a preclinical model.
dot
Detailed Methodologies:
-
Animal Models: Studies have been conducted in various species, including Wistar and Sprague-Dawley rats, and Beagle dogs. Animals are typically housed in controlled environments with regulated light-dark cycles and access to standard chow and water.
-
Dosing: For oral administration, this compound is often formulated as a suspension in a vehicle such as 0.5% methylcellulose.[2] Intravenous doses are typically administered as a solution.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing via appropriate methods for the species (e.g., tail vein in rats, cephalic vein in dogs). Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
In Vitro Metabolism Study: Liver Microsomes
In vitro metabolism studies using liver microsomes are crucial for understanding the metabolic stability and pathways of a drug candidate.
Protocol Outline:
-
Microsome Preparation: Liver microsomes are prepared from the livers of the species of interest (e.g., rat, dog, monkey, human) through differential centrifugation.
-
Incubation:
-
A reaction mixture is prepared containing liver microsomes, a buffer solution (e.g., phosphate buffer, pH 7.4), and the test compound (this compound).
-
The reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes.
-
The mixture is incubated at 37°C.
-
A control incubation without NADPH is also performed to assess non-NADPH dependent metabolism.
-
-
Sample Collection: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution, such as acetonitrile.
-
Analysis: The samples are then analyzed by HPLC or LC-MS/MS to determine the concentration of the parent drug remaining and to identify and quantify any metabolites formed.
dot
Analytical Methods for Quantification of this compound
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is commonly employed.
Example HPLC-UV Method Protocol:
-
Sample Preparation:
-
To a plasma sample, add an internal standard.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of ethyl acetate and n-hexane) or a protein precipitation with a solvent like acetonitrile.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is common.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength of approximately 310 nm.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.
Example LC-MS/MS Method Protocol:
-
Sample Preparation: Similar to the HPLC-UV method, involving protein precipitation or liquid-liquid extraction.
-
Chromatographic Conditions: Similar to HPLC-UV, but often with faster run times.
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: Based on the ratio of the peak areas of the analyte and the internal standard against a calibration curve.
Conclusion
The preclinical pharmacokinetic and metabolic profiles of this compound have been reasonably well-characterized in common laboratory animal species. The drug exhibits rapid absorption and is extensively metabolized, primarily through isomerization and glucuronidation. While there are some species-specific differences in parameters like protein binding and bioavailability, the overall metabolic pathways are conserved. This body of preclinical data provides a solid foundation for understanding the disposition of this compound and for designing and interpreting clinical studies. Further investigation into the specific pharmacokinetic parameters in rabbits and monkeys would provide a more complete preclinical picture.
References
Navigating the Blood-Brain Barrier: A Technical Guide on Entacapone Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone, a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, serves as an adjunctive therapy to levodopa/carbidopa for managing Parkinson's disease. Its primary mechanism of action is the inhibition of peripheral COMT, which reduces the peripheral metabolism of levodopa, thereby increasing its plasma half-life and the amount of levodopa that can cross the blood-brain barrier (BBB) to exert its therapeutic effects in the central nervous system (CNS).[1][2] this compound itself is considered to be a peripherally acting drug with limited ability to penetrate the BBB.[3][4] This technical guide provides an in-depth overview of the experimental and computational methodologies employed to study the BBB permeability of pharmaceutical compounds, with a specific focus on the characteristics of this compound.
This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, which is characterized by both low aqueous solubility and low intestinal permeability.[5] This classification inherently suggests that its ability to permeate biological membranes, including the highly selective BBB, is limited. While specific quantitative data on this compound's BBB permeability from preclinical in vitro and in vivo studies are not extensively reported in publicly available literature, this guide will detail the standard protocols and assays used to generate such critical data for CNS drug development.
Physicochemical Properties of this compound
A drug's ability to cross the BBB is significantly influenced by its physicochemical properties. This compound is described as being poorly lipophilic.[3] In a comparative study, the apparent partition coefficient (logPapp) of tolcapone, another COMT inhibitor known to have better brain penetration, was found to be higher than that of this compound in the pH range of 5.0 to 7.4.[6] While both drugs are potent COMT inhibitors in vitro, their differing lipophilicity is a key factor in their differential BBB penetration.[6]
In Vitro Methodologies for BBB Permeability Assessment
In vitro models are essential high-throughput screening tools in early drug discovery to predict the BBB permeability of compounds. These models aim to replicate the endothelial barrier of the brain capillaries.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that evaluates the passive diffusion of a compound across an artificial lipid membrane. It is a rapid and cost-effective method to estimate the passive transcellular permeability of a drug.
Experimental Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane that mimics the lipid composition of the BBB.
-
Donor and Acceptor Compartments: The wells of the filter plate serve as the donor compartment, which is filled with a solution of the test compound (e.g., this compound) in a physiologically relevant buffer (e.g., phosphate-buffered saline at pH 7.4). This plate is then placed in a second plate containing the buffer solution without the compound, which acts as the acceptor compartment.
-
Incubation: The setup is incubated for a defined period (typically 2-18 hours) at room temperature.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor compartments is determined using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
Where:
-
V_D is the volume of the donor well.
-
V_A is the volume of the acceptor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_D(0) is the initial concentration of the compound in the donor well.
-
Below is a Graphviz diagram illustrating the workflow of a PAMPA experiment.
Cell-Based Assays: Caco-2 and MDCK Models
Cell-based assays utilize monolayers of immortalized cell lines, such as human colon adenocarcinoma (Caco-2) or Madin-Darby canine kidney (MDCK) cells, to model the BBB. These models have the advantage of expressing tight junctions and efflux transporters, providing a more comprehensive assessment of both passive and active transport mechanisms.
Experimental Protocol:
-
Cell Culture: Caco-2 or MDCK cells are seeded on permeable filter inserts and cultured for an extended period (e.g., 21 days for Caco-2) to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol).
-
Bidirectional Permeability Assay:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This represents absorption into the brain.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and its transport to the apical chamber is measured. This indicates efflux out of the brain.
-
-
Quantification: Samples are collected from both chambers at various time points, and the concentration of the compound is determined by LC-MS/MS.
-
Apparent Permeability (Papp) Calculation: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions using the formula:
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
Efflux Ratio (ER) Calculation: The efflux ratio is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
An efflux ratio significantly greater than 2 suggests that the compound is actively transported out of the cells.
The following diagram illustrates the process of a cell-based permeability assay.
In Vivo Methodologies for BBB Permeability Assessment
In vivo studies in animal models provide the most physiologically relevant data on BBB permeability, accounting for factors such as plasma protein binding, metabolism, and cerebral blood flow.
Brain-to-Plasma Concentration Ratio (Kp)
This method involves administering the compound to an animal and measuring its concentration in both the brain and plasma at a specific time point.
Experimental Protocol:
-
Compound Administration: The test compound is administered to rodents (e.g., rats or mice) via an appropriate route (e.g., intravenous or oral).
-
Sample Collection: At a predetermined time point, a blood sample is collected, and the animal is euthanized. The brain is then harvested.
-
Sample Processing: Plasma is separated from the blood. The brain is homogenized.
-
Quantification: The concentration of the compound in the plasma and brain homogenate is measured using LC-MS/MS.
-
Kp and logBB Calculation: The brain-to-plasma concentration ratio (Kp) is calculated as:
The logarithmic form, logBB, is often used:
In Situ Brain Perfusion
This technique allows for the precise control of the composition of the fluid perfusing the brain, eliminating the influence of peripheral metabolism and plasma protein binding.
Experimental Protocol:
-
Surgical Preparation: An animal (typically a rat) is anesthetized, and the common carotid artery is cannulated.
-
Perfusion: A perfusion fluid containing the test compound at a known concentration is infused through the carotid artery, replacing the blood supply to one hemisphere of the brain.
-
Perfusion Duration: The perfusion is carried out for a short duration (e.g., 30-60 seconds).
-
Brain Uptake Measurement: The animal is decapitated, and the perfused brain hemisphere is removed and analyzed for the amount of compound that has entered the brain tissue.
-
Permeability-Surface Area (PS) Product Calculation: The brain uptake clearance (K_in) and the permeability-surface area (PS) product are calculated.
In Silico Prediction of BBB Permeability
Computational models are valuable tools for predicting the BBB permeability of compounds based on their molecular structure and physicochemical properties. These models are often used in the early stages of drug discovery to prioritize candidates for experimental testing.
Commonly used in silico models include:
-
Quantitative Structure-Property Relationship (QSPR) models: These models use statistical methods to correlate molecular descriptors (e.g., logP, polar surface area, molecular weight, number of hydrogen bond donors/acceptors) with experimentally determined BBB permeability data (e.g., logBB).
-
Physiologically-Based Pharmacokinetic (PBPK) models: These more complex models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body, including its transport across the BBB.
The diagram below illustrates the general logic of in silico BBB permeability prediction.
The Role of Efflux Transporters at the BBB
The BBB is equipped with a variety of active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which act as "gatekeepers" by actively pumping a wide range of xenobiotics out of the brain endothelial cells and back into the bloodstream. This is a critical mechanism that limits the brain penetration of many drugs. While there is a suggestion that this compound's bioavailability may be influenced by P-gp, specific studies confirming it as a substrate at the BBB are lacking.[5]
The following diagram illustrates the different transport mechanisms across the BBB, highlighting the role of efflux transporters.
Summary of Quantitative Data
| Parameter | Assay | Expected Value for this compound | Rationale |
| Papp (A-B) | Caco-2 / MDCK | Low | BCS Class IV drug with low permeability.[5] |
| Efflux Ratio | Caco-2 / MDCK | >2 (Possible) | Some literature suggests potential interaction with P-gp.[5] |
| logBB | In vivo (rodent) | < 0 | Consistent reports of peripheral action and poor CNS penetration.[3][4][7] |
Conclusion
This compound's clinical utility in Parkinson's disease is well-established and is attributed to its peripheral COMT inhibition. Its physicochemical properties and BCS Class IV classification are consistent with the widely held view that it has poor blood-brain barrier permeability. While specific preclinical data quantifying this are scarce in the public domain, the methodologies outlined in this guide represent the gold standard for assessing the BBB permeability of any new chemical entity. For compounds intended for CNS targets, a thorough evaluation using a combination of in silico, in vitro, and in vivo models is crucial for successful drug development. For peripherally acting drugs like this compound, these studies would serve to confirm the desired limited brain penetration, thereby minimizing the potential for off-target CNS effects.
References
- 1. This compound: a catechol-O-methyltransferase inhibitor for the adjunctive treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Catechol O-Methyltransferase Inhibitor this compound in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a peripherally acting catechol-O-methyltransferase inhibitor, on the motor response to acute treatment with levodopa in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of this compound-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of physicochemical properties of this compound and tolcapone on their efficacy during local intrastriatal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Molecular Blueprint: A Technical Guide to the Entacapone-COMT Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic pathway of catecholamines, including the neurotransmitter dopamine.[1][2] In the treatment of Parkinson's disease, this compound is co-administered with levodopa to prevent the peripheral breakdown of levodopa, thereby increasing its bioavailability to the brain.[2][3] This guide provides an in-depth technical overview of the molecular modeling of the interaction between this compound and COMT, offering insights for researchers and professionals in drug development.
Molecular Interaction at the Core
The binding of this compound to the active site of COMT is a multifaceted interaction involving a coordinated effort of hydrogen bonds, hydrophobic contacts, and the crucial role of a magnesium ion (Mg²⁺).[4] This intricate network of interactions is responsible for the potent and selective inhibition of the enzyme.
Key Interacting Residues
Molecular docking and X-ray crystallography studies have identified several key amino acid residues within the COMT active site that are fundamental to the binding of this compound. These interactions can be broadly categorized into two types:
-
Hydrogen Bonding: The catechol moiety of this compound forms critical hydrogen bonds with the side chains of Lys144 , Asn170 , and Glu199 . These bonds are essential for the proper orientation and anchoring of the inhibitor within the active site.[4]
-
Hydrophobic Contacts: The aromatic and aliphatic portions of this compound engage in hydrophobic interactions with several residues, contributing to the overall stability of the complex. These include Trp38 , Pro174 , and Leu198 .[4] Furthermore, the diethylamino tail of this compound can form additional hydrophobic contacts with Val173 , Leu198 , Met201 , and Val203 , which is thought to be favorable for its inhibitory activity.[4]
The Role of the Magnesium Ion (Mg²⁺)
A centrally located Mg²⁺ ion is a critical component of the COMT active site and plays a direct role in the binding of this compound. The catechol oxygens of this compound chelate the Mg²⁺ ion, an interaction that is vital for the high-affinity binding of the inhibitor.[4]
Quantitative Analysis of the Interaction
The strength of the this compound-COMT interaction has been quantified through various experimental and computational methods. The half-maximal inhibitory concentration (IC₅₀) and the binding affinity are key parameters used to evaluate the potency of this compound.
| Parameter | Value | Method | Source |
| Binding Affinity (kcal/mol) | -6.34 | Molecular Docking (AutoDock) | [2] |
| IC₅₀ (nM) | 14.3 | In vitro COMT Inhibition Assay (Rat Liver Soluble COMT) | [5][6] |
| IC₅₀ (nM) | 73.3 | In vitro COMT Inhibition Assay (Rat Liver Membrane-Bound COMT) | [5][6] |
| IC₅₀ (nM) | 20.1 | In vitro COMT Inhibition Assay (Rat Liver Total COMT) | [5][6] |
| IC₅₀ (nM) | 151 | In vitro COMT Inhibition Assay (Human Liver) | [7] |
| Kᵢ (nM) | 10.7 | In vitro COMT Inhibition Assay (Rat Liver Total COMT) | [6] |
Experimental and Computational Protocols
A comprehensive understanding of the this compound-COMT interaction relies on a combination of experimental and computational methodologies.
In Vitro COMT Inhibition Assay (Radioenzymatic Method)
This protocol outlines a standard method for determining the in vitro inhibitory activity of this compound against COMT.[1]
-
Enzyme Preparation:
-
Homogenize tissue (e.g., rat liver) in a suitable buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Use the resulting supernatant, containing the soluble form of COMT, for the assay.[1]
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the COMT enzyme preparation, a methyl donor (S-adenosyl-L-methionine), and MgCl₂.
-
-
Incubation:
-
Reaction Termination and Product Extraction:
-
Quantification:
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein.
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of COMT from the Protein Data Bank (PDB).
-
Prepare the protein by adding hydrogen atoms, assigning charges, and defining the binding site.
-
Generate the 3D structure of this compound and optimize its geometry.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock) to explore the conformational space of this compound within the COMT active site.[8]
-
The program calculates the binding energy for different poses of the ligand.
-
-
Analysis of Results:
-
Analyze the docking results to identify the most favorable binding pose and the corresponding binding energy.
-
Visualize the protein-ligand complex to identify key interactions.
-
3D Quantitative Structure-Activity Relationship (3D-QSAR)
3D-QSAR is a computational method that relates the biological activity of a series of compounds to their 3D physicochemical properties.
-
Dataset Preparation:
-
Compile a dataset of COMT inhibitors with their corresponding biological activities (e.g., IC₅₀ values).
-
-
Molecular Alignment:
-
Align the 3D structures of the compounds in the dataset based on a common scaffold or pharmacophore.
-
-
Calculation of Molecular Fields:
-
Calculate steric and electrostatic fields around each molecule.
-
-
Statistical Analysis:
-
Use statistical methods, such as Comparative Molecular Field Analysis (CoMFA), to build a regression model that correlates the molecular fields with the biological activities.[4]
-
-
Model Validation and Prediction:
-
Validate the 3D-QSAR model using internal and external test sets.
-
Use the validated model to predict the activity of new, untested compounds.
-
Visualizing the Interaction and Methodologies
To further elucidate the concepts discussed, the following diagrams visualize the key pathways and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson’s Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A structure-activity relationship study of catechol-O-methyltransferase inhibitors combining molecular docking and 3D QSAR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by this compound and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Entacapone's Dichotomy: A Technical Guide to its Central and Peripheral Effects on COMT Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entacapone, a nitrocatechol-type inhibitor of catechol-O-methyltransferase (COMT), plays a crucial role in the management of Parkinson's disease by enhancing the bioavailability of levodopa. This technical guide delves into the core mechanism of this compound, dissecting its differential effects on COMT activity in the central nervous system versus the periphery. Through a comprehensive review of preclinical and clinical data, this document provides an in-depth analysis of this compound's pharmacokinetic and pharmacodynamic properties, supported by detailed experimental protocols and quantitative data summaries. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action.
Introduction
Catechol-O-methyltransferase (COMT) is a key enzyme responsible for the metabolic degradation of catechols, including the neurotransmitter precursor levodopa.[1] In the treatment of Parkinson's disease, the peripheral metabolism of levodopa by COMT significantly reduces its bioavailability and efficacy in the central nervous system (CNS). This compound was developed as a potent, selective, and reversible COMT inhibitor to address this challenge.[2] A critical feature of this compound is its preferential inhibition of peripheral COMT, with limited ability to cross the blood-brain barrier.[3][4] This targeted action minimizes central side effects while maximizing the therapeutic window for levodopa. This guide will explore the experimental evidence that substantiates this central versus peripheral dichotomy.
Quantitative Analysis of this compound's COMT Inhibition
The selective peripheral action of this compound is quantitatively demonstrated by its half-maximal inhibitory concentration (IC50) values in different tissues and its impact on levodopa metabolism.
Table 1: IC50 Values of this compound for COMT Activity
| Tissue/Species | IC50 (nM) | Reference |
| Rat Liver | 151 | [5] |
| Rat Duodenum | 18 - 130 | [1] |
| Human Liver | 151 | [5] |
| Human Duodenum | - | - |
| Rat Striatum (Brain) | Limited Inhibition | [6] |
Note: The IC50 values can vary depending on the experimental conditions, such as substrate concentration.
Table 2: Effect of this compound on Levodopa and 3-O-Methyldopa (3-OMD) Plasma Levels
| Parameter | Treatment | % Change | Reference |
| Levodopa AUC | This compound + Levodopa/Carbidopa vs. Placebo | ▲ 30-40% | [7] |
| 3-OMD AUC | This compound + Levodopa/Carbidopa vs. Placebo | ▼ 55-60% | [7][8] |
| Levodopa AUC | This compound + Sinemet CR vs. Placebo | ▲ 39% | [9] |
| 3-OMD Concentration | This compound + Sinemet CR vs. Placebo | ▼ ~50% | [9] |
| 3-OMD Concentration | After this compound administration (8 weeks) | ▼ 34% | [10] |
AUC: Area Under the Curve, representing total drug exposure over time.
Signaling Pathways and Mechanism of Action
This compound's therapeutic effect is a direct consequence of its interaction with the metabolic pathway of levodopa.
In the periphery, COMT converts a significant portion of levodopa to 3-O-methyldopa (3-OMD).[7][8] 3-OMD then competes with levodopa for transport across the blood-brain barrier (BBB).[11] this compound selectively inhibits peripheral COMT, thereby reducing the formation of 3-OMD and increasing the amount of levodopa that can enter the CNS.[7] This leads to higher and more sustained levels of dopamine in the brain.
Experimental Protocols
The following protocols are synthesized from multiple sources to provide a detailed methodology for key experiments used to characterize this compound's effects.
Measurement of COMT Activity using HPLC with Electrochemical Detection
This method quantifies COMT activity by measuring the formation of a methylated product from a catechol substrate.[2][12][13]
Workflow Diagram:
Protocol:
-
Tissue Homogenization: Homogenize tissue samples (e.g., liver, duodenum, striatum) in a suitable buffer on ice.
-
Incubation: In a microcentrifuge tube, combine the tissue homogenate with a reaction mixture containing a catechol substrate (e.g., norepinephrine), S-adenosyl-L-methionine (SAM) as the methyl donor, and magnesium chloride (a COMT cofactor). Incubate at 37°C for a defined period.
-
Reaction Termination: Stop the enzymatic reaction by adding an acid (e.g., perchloric acid).
-
Sample Preparation: Centrifuge the mixture to pellet proteins. The supernatant containing the methylated product (e.g., normetanephrine) is collected.
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A buffered solution containing an ion-pairing agent (e.g., sodium 1-octanesulfonate) and organic modifiers (e.g., methanol, acetonitrile).[12][13]
-
Detection: An electrochemical detector with a coulometric cell set at an appropriate potential (e.g., +450 mV) to detect the methylated product.[2][12]
-
-
Quantification: Calculate the amount of methylated product formed by comparing the peak area to a standard curve. COMT activity is expressed as the amount of product formed per unit time per milligram of protein.
In Vivo Microdialysis in Rodent Striatum
This technique allows for the real-time measurement of extracellular levels of neurotransmitters and their metabolites in the brain of a freely moving animal.[14][15][16]
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the striatum.
-
Secure the cannula with dental cement. Allow the animal to recover.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a stable baseline of analytes.
-
-
Drug Administration and Sample Collection:
-
Administer this compound and/or levodopa/carbidopa systemically (e.g., orally or intraperitoneally).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
-
Analysis of Dialysates:
-
Analyze the collected dialysate samples for levodopa, dopamine, 3-OMD, and homovanillic acid (HVA) using HPLC with electrochemical detection as described above.
-
-
Data Analysis: Express the concentrations of analytes in the post-drug samples as a percentage of the baseline levels.
Positron Emission Tomography (PET) with [18F]-6-L-fluorodopa ([18F]dopa)
PET imaging with the radiotracer [18F]dopa is used to assess the integrity of the presynaptic dopaminergic system and can be used to study the effects of this compound on levodopa metabolism in vivo.[17][18][19][20]
Protocol:
-
Subject Preparation:
-
Subjects should fast before the scan.
-
Administer carbidopa orally to inhibit peripheral dopa decarboxylase.
-
In the experimental group, co-administer this compound orally.
-
-
Radiotracer Injection: Inject a bolus of [18F]dopa intravenously.
-
PET Imaging:
-
Acquire dynamic PET images of the brain over a period of time (e.g., 90-120 minutes).
-
-
Blood Sampling and Metabolite Analysis:
-
Collect arterial blood samples throughout the scan.
-
Analyze plasma samples to determine the concentrations of [18F]dopa and its major metabolite, 3-O-methyl-[18F]dopa (3-OMFD), over time using HPLC.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs), typically in the striatum (caudate and putamen) and a reference region with low dopamine innervation (e.g., cerebellum or occipital cortex).
-
Calculate the striatal [18F]dopa uptake constant (Ki), which reflects the activity of aromatic L-amino acid decarboxylase, using kinetic modeling with the metabolite-corrected plasma input function.
-
Discussion
The data presented in this guide unequivocally demonstrate that this compound's primary site of action is in the periphery. Its high affinity for COMT in tissues like the liver and duodenum, coupled with its limited CNS penetration, results in a significant reduction in the peripheral O-methylation of levodopa.[6][14] This leads to a marked increase in the plasma half-life and bioavailability of levodopa, allowing for more of the drug to reach the brain.[9]
The lack of significant central COMT inhibition by clinically relevant doses of this compound is a key differentiator from other COMT inhibitors like tolcapone.[14] While tolcapone inhibits both central and peripheral COMT, this broader activity is associated with a higher risk of hepatotoxicity.[4] this compound's peripheral selectivity, therefore, offers a favorable safety profile.
The experimental methodologies detailed herein are fundamental to the characterization of COMT inhibitors. HPLC with electrochemical detection provides a robust and sensitive method for quantifying COMT activity and the levels of levodopa and its metabolites. In vivo microdialysis offers invaluable real-time insights into the neurochemical effects of these drugs in the living brain. PET imaging with [18F]dopa allows for a non-invasive assessment of the functional integrity of the dopaminergic system and the impact of COMT inhibition on levodopa kinetics in humans.
Conclusion
This compound's pharmacological profile is characterized by a potent and selective inhibition of peripheral COMT. This mechanism of action effectively increases the central bioavailability of levodopa without significantly altering central COMT activity. The in-depth technical information and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and further innovate in the field of Parkinson's disease therapeutics. The clear distinction between this compound's central and peripheral effects underscores its targeted approach to optimizing levodopa therapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound, a peripherally acting catechol-O-methyltransferase inhibitor, on the motor response to acute treatment with levodopa in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by this compound and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Catechol O-Methyltransferase Inhibitor this compound in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound improves the availability of L-dopa in plasma by decreasing its peripheral metabolism independent of L-dopa/carbidopa dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound increases levodopa exposure and reduces plasma levodopa variability when used with Sinemet CR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationship between 3-O-methyldopa and the clinical effects of this compound in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Levodopa/carbidopa and this compound in the treatment of Parkinson’s disease: efficacy, safety and patient preference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. Development and validation of a HPLC electrochemical detection method to measure COMT activity as a tool in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of peripheral and central catechol-O-methyltransferase inhibition on striatal extracellular levels of dopamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. [18F]FDOPA Imaging for Parkinson's Disease · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. Optimization of [18F]-FDOPA Brain PET Acquisition Times for Assessment of Parkinsonism in the Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. richtlijnendatabase.nl [richtlijnendatabase.nl]
Entacapone's Role in Modulating Non-Dopaminergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Entacapone, a nitrocatechol-type inhibitor of catechol-O-methyltransferase (COMT), is a well-established adjunct therapy in the management of Parkinson's disease. Its primary mechanism of action is the inhibition of peripheral COMT, which reduces the metabolic degradation of levodopa, thereby increasing its bioavailability and prolonging its therapeutic effect. While its dopaminergic effects are well-characterized, emerging evidence suggests that this compound's therapeutic profile may be influenced by its modulation of non-dopaminergic pathways. This technical guide provides an in-depth analysis of this compound's interactions with the noradrenergic system and the gut microbiome, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The potential for interactions with the serotonergic and adenosinergic systems is also explored, highlighting areas for future research.
Modulation of the Noradrenergic System
This compound's inhibition of COMT directly impacts the metabolism of catecholamines, including norepinephrine. By preventing the O-methylation of norepinephrine, this compound can potentiate noradrenergic signaling.
Quantitative Data: Effects on Norepinephrine and its Metabolites
Clinical studies have investigated the impact of this compound on norepinephrine and its metabolites, particularly when co-administered with L-threo-3,4-dihydroxyphenylserine (L-DOPS), a norepinephrine prodrug.
| Parameter | Treatment Group | Change from Baseline | Reference |
| Plasma Norepinephrine (NE) | L-DOPS + this compound (ENT) | Peak increase of 0.57 ± 0.11 nmol/L | [1] |
| Plasma Dihydroxyphenylglycol (DHPG) | L-DOPS + ENT | Augmented response compared to L-DOPS + Placebo | [1] |
| Plasma Dihydroxymandelic Acid (DHMA) | L-DOPS + ENT | Augmented response compared to L-DOPS + Placebo | [1] |
| Systolic Blood Pressure | L-DOPS + ENT | Increase of 24 ± 9 mm Hg at 3 hours | [1] |
Signaling Pathway: this compound's Influence on Norepinephrine Metabolism
The following diagram illustrates how this compound alters the metabolic pathway of norepinephrine.
Interaction with the Gut Microbiome
Recent studies have revealed a significant interplay between this compound and the gut microbiota. This interaction appears to be a key non-dopaminergic mechanism influencing both the drug's efficacy and its side-effect profile.
Quantitative Data: Impact on Microbial Composition
Studies utilizing 16S rRNA sequencing have demonstrated that this compound can alter the composition of the gut microbiome.
| Microbial Taxon | Effect of this compound | Study Population | Reference |
| Actinobacteria | Significantly increased abundance | Parkinson's Disease Patients | [2] |
| Firmicutes | Significantly decreased abundance | Parkinson's Disease Patients | [2] |
| Faecalibacterium prausnitzii | Significantly reduced abundance | Parkinson's Disease Patients | [2] |
| Bifidobacterium | Increased relative abundance | Parkinson's Disease Patients on COMT-inhibitor therapy | [2] |
Experimental Protocol: 16S rRNA Gene Sequencing of Gut Microbiota
The following outlines a typical workflow for analyzing changes in the gut microbiome following this compound treatment.
1. Sample Collection and DNA Extraction:
-
Fecal samples are collected from study participants (e.g., Parkinson's disease patients with and without this compound treatment).
-
Total bacterial DNA is extracted from the samples using a standardized kit, such as the E.Z.N.A.® Stool DNA Kit.[3]
2. PCR Amplification of the 16S rRNA Gene:
-
The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using polymerase chain reaction (PCR).
-
Barcoded primers (e.g., 341F and 805R) are used to allow for the multiplexing of samples in a single sequencing run.[3]
-
PCR conditions are optimized for initial denaturation, followed by multiple cycles of denaturation, annealing, and extension.[3]
3. Library Preparation and Sequencing:
-
The amplified PCR products are purified and quantified.
-
The DNA library is prepared for sequencing on a platform like the Illumina NovaSeq.[3]
4. Bioinformatic Analysis:
-
The raw sequencing reads are processed to remove low-quality sequences and chimeras.
-
Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) are generated.
-
Taxonomic assignment is performed using a reference database (e.g., Greengenes, SILVA).
-
Alpha and beta diversity analyses are conducted to assess within-sample and between-sample diversity, respectively.
-
Statistical analyses are employed to identify significant differences in microbial taxa between treatment groups.
Experimental Workflow: Gut Microbiome Analysis
The diagram below visualizes the experimental workflow for studying this compound's effect on the gut microbiome.
Potential Serotonergic Interactions
The potential for this compound to interact with the serotonergic system is an area of clinical interest, primarily due to the theoretical risk of serotonin syndrome when co-administered with other serotonergic agents. However, direct experimental evidence for such an interaction is limited.
Clinical Observations
Case reports have described serotonin syndrome in patients with Parkinson's disease who were taking a combination of medications, including this compound and a selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI).[4] It is important to note that in these cases, the patients were on multiple medications with serotonergic activity, making it difficult to attribute the adverse event solely to this compound.[4]
Proposed Mechanism of Interaction
A retrospective chart review suggested a possible link between the combined use of cannabinoids and sertraline leading to adverse effects.[5] While not directly involving this compound, this highlights the complexity of drug interactions in patients with neurological disorders. Some studies have noted that COMT inhibition may enhance dopaminergic and noradrenergic signaling, which could theoretically complement the effects of serotonergic agents.[5]
Adenosinergic Pathway: An Indirect Target?
The adenosine A2A receptor is a key non-dopaminergic target in Parkinson's disease, as it is co-localized with the dopamine D2 receptor in the striatum and exerts an antagonistic modulatory effect on dopaminergic neurotransmission. While there is no direct evidence of this compound binding to or directly modulating adenosine receptors, its primary effect of enhancing levodopa's efficacy could indirectly influence the balance between the dopaminergic and adenosinergic systems. By increasing the availability of dopamine, this compound may help to counteract the inhibitory effects of adenosine on motor function.
Experimental Protocol: In Vitro COMT Inhibition Assay
To assess the inhibitory potential of compounds like this compound on COMT activity, a standard in vitro assay can be performed.
1. Enzyme and Substrate Preparation:
-
Recombinant human soluble COMT (S-COMT) is used as the enzyme source.[6]
-
A fluorescent substrate, such as 3-cyano-4-(3,4-dihydroxy-5-nitrophenyl)-6-methyl-2-pyridone (3-BTD), is prepared.[6]
2. Reaction Mixture:
-
The reaction is carried out in a buffer solution (e.g., PBS, pH 7.4) containing:
-
Recombinant human S-COMT (e.g., 2.0 μg/mL).[6]
-
Magnesium chloride (MgCl2, e.g., 5 mM), as COMT is a magnesium-dependent enzyme.[6]
-
Dithiothreitol (DTT, e.g., 1 mM) to maintain a reducing environment.[6]
-
S-adenosyl-L-methionine (SAM, e.g., 200 μM) as the methyl donor.[6]
-
The fluorescent substrate (e.g., 2 μM 3-BTD).[6]
-
Varying concentrations of the test inhibitor (this compound).[6]
-
3. Incubation and Measurement:
-
The reaction mixture is pre-incubated at 37°C.[6]
-
The reaction is initiated by the addition of SAM and allowed to proceed at 37°C for a defined period (e.g., 6 minutes).[6]
-
The formation of the methylated product is measured using a fluorescence plate reader.
4. Data Analysis:
-
The rate of the reaction is calculated.
-
The half-maximal inhibitory concentration (IC50) of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow: COMT Inhibition Assay
The following diagram illustrates the workflow of an in vitro COMT inhibition assay.
Conclusion and Future Directions
This compound's role extends beyond its primary function as a COMT inhibitor, with significant interactions observed in the noradrenergic system and the gut microbiome. The modulation of norepinephrine metabolism is a direct consequence of its mechanism of action, while its impact on the gut microbiota represents a distinct and increasingly recognized non-dopaminergic effect.
Further research is warranted to elucidate the direct effects, if any, of this compound on the serotonergic and adenosinergic pathways. While clinical observations suggest a potential for interaction with the serotonergic system, controlled experimental studies are needed to establish a causal link and define the underlying mechanisms. Understanding the full spectrum of this compound's non-dopaminergic modulation will be crucial for optimizing its therapeutic use, predicting drug interactions, and developing novel therapeutic strategies for Parkinson's disease and potentially other neurological disorders.
References
- 1. Effects of carbidopa and this compound on the metabolic fate of the norepinephrine prodrug L-DOPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Pilot Study Exploring the Association of this compound, Gut Microbiota, and the Subsequent Side Effects in Patients With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Integrated 16S rRNA Gene Sequencing and Metabolomics Analysis to Investigate the Important Role of Osthole on Gut Microbiota and Serum Metabolites in Neuropathic Pain Mice [frontiersin.org]
- 4. A Case Report on Serotonin Syndrome in a Patient With Parkinson's Disease: Diagnostic and Management Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a COMT Inhibitor: An In-depth Technical Guide to the Discovery and Development of Entacapone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone, a nitrocatechol-structured compound, is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT).[1] Primarily used as an adjunct to levodopa/carbidopa therapy for Parkinson's disease, this compound mitigates the peripheral breakdown of levodopa, thereby enhancing its bioavailability and prolonging its therapeutic effects in the brain.[2][3] This technical guide provides a comprehensive overview of the discovery and development of this compound, from its conceptualization and synthesis to its preclinical and clinical evaluation.
The Discovery Trajectory: A Journey from Concept to Candidate
The development of this compound was pioneered by Orion Pharma in the 1980s, stemming from the hypothesis that inhibiting peripheral COMT could optimize levodopa therapy for Parkinson's disease.[4][5] The rationale was to counteract the peripheral conversion of levodopa to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier.[6]
Key Milestones in the Development of this compound:
-
1980s: Orion Pharma initiates a research program focused on COMT inhibitors.[4]
-
Early 1990s: this compound is identified as a promising drug candidate.
-
1998: The New Drug Application (NDA) for this compound is submitted to the US Food and Drug Administration (FDA) by Orion Corporation.[6]
-
1998: this compound is first launched in Europe under the trade names Comtess and Comtan.[5]
-
September 3, 1999: The clinical pharmacology review for the NDA is completed.[6]
-
1999: this compound is launched in the United States.[5]
-
2003: A triple-combination tablet of levodopa, carbidopa, and this compound (Stalevo) is introduced.[7]
Mechanism of Action: Targeting COMT
This compound's therapeutic effect is derived from its ability to selectively and reversibly inhibit the COMT enzyme, primarily in peripheral tissues.[1] COMT is a key enzyme in the metabolic pathway of catechols, including levodopa.[1] By inhibiting peripheral COMT, this compound reduces the formation of 3-OMD from levodopa, leading to a more sustained plasma concentration of levodopa and, consequently, more consistent dopaminergic stimulation in the brain.[8]
Data Summary
In Vitro Efficacy: COMT Inhibition
The inhibitory potency of this compound against COMT has been demonstrated in various preclinical models.
| Tissue Source (Rat) | COMT Form | IC50 (nM) |
| Liver | Soluble | 14.3 |
| Liver | Total | 20.1 |
| Liver | Membrane-bound | 73.3 |
| Duodenum | Soluble | 10[2] |
| Liver | Soluble | 160[2] |
| Human Liver | - | 151[3] |
Pharmacokinetic Properties
Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Value | Population |
| Cmax | ~1.2 µg/mL | Healthy Volunteers (200 mg single dose)[6] |
| Tmax | ~1 hour | Healthy Volunteers[6] |
| Elimination Half-life (β-phase) | 0.4 - 0.7 hours | Healthy Volunteers[9] |
| Elimination Half-life (γ-phase) | 2.4 hours | Healthy Volunteers[9] |
| Absolute Bioavailability | 35% | Humans[9] |
| Plasma Protein Binding | 98% | In vitro (Human Plasma)[9] |
Clinical Efficacy: Pivotal Trials in Parkinson's Disease
Multiple clinical trials have established the efficacy of this compound in improving motor fluctuations in patients with Parkinson's disease.
| Study | Number of Patients | Treatment Duration | Primary Outcome | Result | p-value |
| NOMECOMT | 171 | 6 months | Increase in "On" Time | 1.4 hours increase | <0.01[10] |
| Decrease in "Off" Time | 1.1 hours decrease | <0.001[10] | |||
| Parkinson Study Group | 205 | 24 weeks | Increase in % "On" Time | 5.0 percentage point increase | -[11] |
| Olanow et al. | - | - | UPDRS Motor Score | No significant improvement in non-fluctuating patients | 0.83[12] |
Experimental Protocols
In Vitro COMT Inhibition Assay (Radioenzymatic Method)
This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against COMT.
-
Enzyme Preparation:
-
Homogenize rat liver tissue in a suitable buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Use the resulting supernatant, containing the soluble form of COMT, for the assay.[13]
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the COMT enzyme preparation, a magnesium source (as COMT is a magnesium-dependent enzyme), a methyl donor (S-adenosyl-L-methionine, SAM), and varying concentrations of this compound.[14]
-
-
Incubation:
-
Pre-incubate the reaction mixture without the substrate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate, 3,4-dihydroxybenzoic acid (1 µmol).
-
Incubate for 20 minutes at 37°C.[13]
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding 0.5 mL of 0.5 M HCl.
-
Add 5 mL of a mixture of toluene and isoamyl alcohol (3:2, v/v).
-
Vortex vigorously for 30 seconds and centrifuge to separate the phases.[13]
-
-
Quantification:
-
Transfer a 4 mL aliquot of the organic phase to a scintillation vial.
-
Evaporate the organic solvent to dryness.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[13]
-
Quantification of this compound in Human Plasma (HPLC-UV Method)
This method describes a validated procedure for the quantification of this compound in human plasma samples.
-
Sample Preparation:
-
Perform a single-step liquid-liquid extraction of the plasma sample with a mixture of ethyl acetate and n-hexane (30:70, v/v).[4]
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
Employ an isocratic mobile phase consisting of 30 mM phosphate buffer (pH 2.75) and acetonitrile (62:38, v/v).[4]
-
-
Detection:
-
Utilize UV detection at a wavelength of 315 nm.[4]
-
-
Validation Parameters:
Synthesis of this compound
The synthesis of this compound typically involves the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl-2-cyanoacetamide.
A detailed method for the preparation of the key intermediate, 3,4-dihydroxy-5-nitrobenzaldehyde, involves the de-ethylation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde using zinc chloride and hydrochloric acid.
Clinical Development Workflow
The clinical development of this compound followed a structured path from early-phase studies to large-scale pivotal trials and post-marketing surveillance.
Conclusion
The discovery and development of this compound represent a significant advancement in the management of Parkinson's disease. Through a targeted approach of inhibiting peripheral COMT, Orion Pharma successfully developed a therapeutic agent that enhances the efficacy of the gold-standard treatment, levodopa. The comprehensive preclinical and clinical evaluation of this compound has provided a robust dataset supporting its safety and efficacy, solidifying its role as a valuable component in the armamentarium against Parkinson's disease. The subsequent development of the triple-combination therapy, Stalevo, further underscores the commitment to improving patient convenience and adherence.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. High-performance liquid chromatography method for the quantification of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new combined treatment for Parkinson's disease filed by Orion Pharma with the U.S. FDA [orionpharma.com]
- 6. Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Catechol O-Methyltransferase Inhibitor this compound in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micellar HPLC-UV method for the simultaneous determination of levodopa, carbidopa and this compound in pharmaceuticals and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound enhances the response to levodopa in parkinsonian patients with motor fluctuations. Nomecomt Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound improves motor fluctuations in levodopa-treated Parkinson's disease patients. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Double-blind, placebo-controlled study of this compound in levodopa-treated patients with stable Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Entacapone using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Entacapone in bulk and pharmaceutical dosage forms using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Introduction
This compound is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, primarily used as an adjunct to levodopa/carbidopa therapy for the treatment of Parkinson's disease.[1][2] It helps to improve the bioavailability and extend the clinical benefit of levodopa. Accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical manufacturing and for various research applications. This application note describes a robust and validated RP-HPLC-UV method for the determination of this compound.
Principle of the Method
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 or similar stationary phase with a suitable mobile phase. The quantification is performed by detecting the UV absorbance of this compound at a specific wavelength. The peak area of this compound is proportional to its concentration in the sample.
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
Orthophosphoric acid[5]
-
Triethylamine[4]
-
HPLC grade water
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes typical chromatographic conditions for the analysis of this compound.
Table 1: HPLC-UV Chromatographic Conditions for this compound Quantification
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC Column | X-Terra Phenyl (250mm x 4.6 mm), 5µm[1] | YMC Pack ODS-AQ (C18) (250 × 4.6 mm; 5 µm)[2] | Cosmosil PE (150 × 4.6 mm, 5 μ)[5] |
| Mobile Phase | Phosphate buffer: (Methanol:Tetrahydrofuran 48:2 v/v) in a 45:55 v/v ratio, pH 2.1[1] | Mobile Phase A: Potassium dihydrogen phosphate and dipotassium phosphate buffer, pH 2.5. Mobile Phase B: Acetonitrile (Gradient Elution)[2] | Phosphate buffer (pH 2.5) and Methanol (Gradient mode)[5] |
| Flow Rate | 1.2 ml/min[1] | 1.0 mL/min[2] | 1.0 mL/min[5] |
| Detection Wavelength | 300 nm[1] | 210 nm[2] | 280 nm[5] |
| Injection Volume | 20 µL | 10 µL[2] | 20 µL[6] |
| Column Temperature | Ambient | 25°C[2] | Ambient |
Experimental Protocols
The following protocols describe the preparation of solutions and the analytical procedure for the quantification of this compound.
-
Phosphate Buffer Preparation: Dissolve an appropriate amount of monobasic sodium phosphate in HPLC grade water to a final concentration of 2.1g/L.[1]
-
Adjust the pH to 2.1 ± 0.05 with orthophosphoric acid.[1]
-
Filter the buffer solution through a 0.45 µm membrane filter.[1]
-
Mobile Phase Preparation: Mix the filtered phosphate buffer with a pre-mixed solution of methanol and tetrahydrofuran (48:2 v/v) in a ratio of 45:55 (v/v).[1]
-
Degas the mobile phase by sonication before use.
-
Accurately weigh about 25 mg of this compound working standard.[1]
-
Transfer it to a 50 ml volumetric flask.[1]
-
Add about 30 ml of diluent (e.g., mobile phase or a suitable solvent mixture like water/acetonitrile 50:50 v/v) and sonicate to dissolve.[1][7]
-
Make up the volume to 50 ml with the diluent and mix well. This yields a stock solution of a known concentration (e.g., 500 µg/ml).[1]
Prepare a series of calibration standards by diluting the standard stock solution with the diluent to achieve concentrations covering the expected range of the samples. A typical linearity range for this compound is 20 to 120 µg/ml or 251.67-755.01 μg/ml.[1][4]
-
Weigh and finely powder 20 tablets to determine the average tablet weight.[1]
-
Accurately weigh a quantity of the powder equivalent to a specific amount of this compound (e.g., 100 mg).
-
Transfer the powder to a suitable volumetric flask (e.g., 100 ml).
-
Add a portion of the diluent and sonicate for a sufficient time to ensure complete dissolution of this compound.
-
Make up the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Further dilutions may be necessary to bring the concentration within the calibration range.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
Record the chromatograms and the peak areas for this compound.
Data Presentation and Validation Summary
The developed HPLC-UV method should be validated according to ICH guidelines. The following tables summarize typical validation parameters for the quantification of this compound.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | < 1.5 |
| Theoretical Plates | > 2000 | > 5000 |
| %RSD of Peak Area (n=5) | ≤ 2.0% | < 1.0% |
Table 3: Method Validation Summary
| Parameter | Typical Range/Value |
| Linearity Range | 20 - 120 µg/ml[4][8] |
| Correlation Coefficient (r²) | ≥ 0.999[4] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | |
| - Intraday | ≤ 2.0% |
| - Interday | ≤ 2.0% |
| Limit of Detection (LOD) | 0.004% to 0.01 µg/mL[3][9] |
| Limit of Quantification (LOQ) | 0.012% to 0.03 µg/mL[3][9] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV quantification of this compound.
Caption: Workflow for this compound quantification by HPLC-UV.
Conclusion
The described HPLC-UV method is simple, accurate, precise, and reliable for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and research applications. The validation data confirms that the method meets the requirements of international guidelines for analytical method validation.
References
- 1. ijarmps.org [ijarmps.org]
- 2. academic.oup.com [academic.oup.com]
- 3. jbsd.in [jbsd.in]
- 4. ijpda.org [ijpda.org]
- 5. longdom.org [longdom.org]
- 6. journaljpri.com [journaljpri.com]
- 7. jocpr.com [jocpr.com]
- 8. media.neliti.com [media.neliti.com]
- 9. Micellar HPLC-UV method for the simultaneous determination of levodopa, carbidopa and this compound in pharmaceuticals and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Entacapone in Human Plasma
Introduction
Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, prescribed in combination with levodopa and carbidopa for the treatment of Parkinson's disease.[1][2] It helps to improve motor fluctuations by increasing the bioavailability of levodopa. Monitoring the plasma concentrations of this compound is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3][4] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the rapid, sensitive, and selective quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard and its deuterated internal standard (IS), this compound-d10, were sourced from a reputable supplier.[3]
-
HPLC-grade acetonitrile, methanol, and water were purchased from a commercial vendor.[1]
-
Formic acid and ammonium formate were of analytical grade.[1][3]
-
Human plasma (with K3-EDTA as anticoagulant) was obtained from a certified blood bank.
Instrumentation
An LC-MS/MS system consisting of a high-performance liquid chromatography (HPLC) unit coupled with a triple quadrupole mass spectrometer was used for the analysis.[4][5]
Sample Preparation
Two primary methods for plasma sample preparation were evaluated: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
-
Liquid-Liquid Extraction (LLE): To 200 µL of plasma, 50 µL of the internal standard working solution (this compound-d10) was added and vortexed.[3] Subsequently, 3 mL of a mixture of ethyl acetate and n-hexane (30:70, v/v) was added.[6][7] The mixture was vortexed for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes. The organic layer was transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 200 µL of the mobile phase.[3]
-
Protein Precipitation (PPT): To 100 µL of plasma, 200 µL of acetonitrile containing the internal standard was added.[8][9] The mixture was vortexed for 1 minute to precipitate the proteins. After centrifugation at 10,000 rpm for 10 minutes, the supernatant was transferred for injection into the LC-MS/MS system.[8][10]
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of this compound and its internal standard.
| Parameter | Condition |
| LC Column | Zorbax SB-C18, 2.1 × 50 mm, 5 µm[3] |
| Mobile Phase A | 10 mM Ammonium formate (pH 3.0) in water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | Isocratic: 60% Mobile Phase A, 40% Mobile Phase B[3] |
| Flow Rate | 0.7 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transition (this compound) | m/z 306.1 → 233.1[3] |
| MRM Transition (this compound-d10) | m/z 316.3 → 233.0[3] |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and stability.
| Validation Parameter | Result |
| Linearity Range | 1.00 - 2000.00 ng/mL (r² ≥ 0.9993)[3] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[3] |
| Intra-day Precision (%CV) | 3.60 to 7.30%[3] |
| Inter-day Precision (%CV) | 4.20 to 5.50%[3] |
| Intra-day Accuracy (%) | 97.30 to 104.20%[3] |
| Inter-day Accuracy (%) | 98.30 to 105.80%[3] |
| Recovery (LLE) | 76.5 to 98.28%[4] |
Sample Preparation Comparison
Both LLE and PPT methods effectively prepared the plasma samples for analysis. LLE provided a cleaner extract, resulting in lower matrix effects, while PPT offered a simpler and faster workflow.[10][11] The choice of method can be based on the specific requirements of the study, balancing the need for high throughput with the desired level of cleanliness.
Visualizations
dot
Caption: Experimental workflow for this compound bioanalysis.
dot
Caption: Principle of LC-MS/MS for this compound quantification.
The LC-MS/MS method detailed in this application note is robust, sensitive, and selective for the quantification of this compound in human plasma. The method is suitable for high-throughput analysis in clinical and research settings, providing reliable data for pharmacokinetic and bioequivalence studies. Both LLE and PPT sample preparation methods are viable, with the choice depending on the specific analytical needs.
References
- 1. jocpr.com [jocpr.com]
- 2. Simultaneous determination of levodopa, carbidopa, this compound, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. High-performance liquid chromatography method for the quantification of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of 61 central nervous system drugs in plasma by protein precipitation-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Microdialysis for Assessing the Central Effects of Entacapone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the peripheral degradation of levodopa. By inhibiting COMT, this compound increases the plasma half-life of levodopa, leading to a greater and more sustained supply of this dopamine precursor to the brain.[1][2] Due to its mechanism of action, this compound itself does not need to cross the blood-brain barrier (BBB) to exert its therapeutic effects in the management of Parkinson's disease.[3][4][5] Consequently, in vivo microdialysis studies focusing on this compound are designed to measure its indirect central nervous system (CNS) effects, primarily the resulting changes in brain extracellular fluid (ECF) levels of dopamine and its metabolites, rather than quantifying this compound in the brain tissue itself.
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to investigate the pharmacodynamic effects of peripherally administered this compound on brain neurochemistry.
Mechanism of Action of this compound
This compound's primary role is to inhibit the COMT enzyme in peripheral tissues. This action prevents the conversion of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the amount of levodopa that can cross the BBB. Once in the brain, levodopa is converted to dopamine, helping to alleviate the motor symptoms of Parkinson's disease.[1][2] Therefore, the administration of this compound is expected to lead to a sustained elevation of dopamine levels in the striatum and other relevant brain regions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What are COMT inhibitors and how do they work? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Effect of this compound, a peripherally acting catechol-O-methyltransferase inhibitor, on the motor response to acute treatment with levodopa in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Entacapone Studies in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established rodent models of Parkinson's Disease (PD) for the preclinical evaluation of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor. The protocols detailed herein are designed to facilitate the assessment of this compound's efficacy, typically as an adjunct to Levodopa (L-DOPA) therapy.
Introduction to Animal Models of Parkinson's Disease
Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta. To study the disease's pathology and evaluate potential therapeutics, researchers rely on animal models that replicate key features of PD. The most widely used and well-characterized are neurotoxin-based models, which induce a rapid and significant loss of dopaminergic neurons.[1]
Two primary neurotoxin models are recommended for this compound studies:
-
The 6-hydroxydopamine (6-OHDA) Rat Model: This model involves the unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway of rats. This creates a hemiparkinsonian phenotype, where motor deficits are observed on the contralateral side of the body. This model is particularly useful for studying motor symptoms and the effects of dopaminergic therapies.[2]
-
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in mice, mimicking the biochemical and pathological hallmarks of PD.[2][3] This model is valuable for investigating neurochemical changes and motor deficits.[4]
Mechanism of Action of this compound
This compound is a peripherally acting COMT inhibitor.[5] COMT is an enzyme that metabolizes L-DOPA to 3-O-methyldopa (3-OMD), a metabolite that does not have therapeutic value and can compete with L-DOPA for transport across the blood-brain barrier.[6][7] By inhibiting COMT in the periphery, this compound increases the bioavailability and prolongs the plasma half-life of L-DOPA, allowing more of it to reach the brain where it is converted to dopamine.[5][6] this compound itself does not possess antiparkinsonian effects and must be administered with L-DOPA.[8]
Signaling Pathway of this compound and Levodopa
Experimental Protocols
The 6-OHDA Rat Model of Parkinson's Disease
This model is ideal for assessing the effects of this compound on motor function, particularly rotational behavior.
Experimental Workflow:
Detailed Protocol:
-
Animal Model Creation:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).
-
Anesthesia: Isoflurane or a ketamine/xylazine mixture.
-
Stereotaxic Surgery: Unilaterally inject 6-OHDA into the medial forebrain bundle or substantia nigra. A common dosage is 8 µg of 6-OHDA in 4 µL of sterile saline with 0.02% ascorbic acid.[9][10]
-
Post-operative Care: Provide appropriate analgesia and monitor the animals' recovery.
-
-
Lesion Confirmation:
-
Two to three weeks post-surgery, assess the lesion's success by challenging the rats with a dopamine agonist, such as apomorphine (0.5 mg/kg, s.c.).[11]
-
Animals exhibiting a consistent contralateral rotational behavior (typically >3-5 turns per minute) are considered successfully lesioned and are included in the study.[12]
-
-
Drug Administration:
-
L-DOPA: Administer L-DOPA orally (p.o.) or intraperitoneally (i.p.). A typical dose is 6-12 mg/kg, co-administered with a peripheral decarboxylase inhibitor like benserazide (10-15 mg/kg).[11][13]
-
This compound: Administer this compound (10-30 mg/kg, p.o. or i.p.) concomitantly with L-DOPA.[9][14][15]
-
-
Behavioral Assessment:
-
Rotational Behavior: Following drug administration, place the rats in a circular arena and record the number of full 360° contralateral turns over a set period (e.g., 90-120 minutes).[11]
-
-
Neurochemical Analysis (Optional):
-
At the end of the study, euthanize the animals and dissect the striata.
-
Use high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites (DOPAC and HVA).
-
Quantitative Data Summary (6-OHDA Rat Model):
| Treatment Group | L-DOPA Dose (mg/kg) | This compound Dose (mg/kg) | Peak Contralateral Rotations (turns/15 min) | Reference |
| L-DOPA/Carbidopa (Control) | 10 | 0 | ~20 | [9] |
| L-DOPA/Carbidopa + this compound | 10 | 3 | ~80 | [9] |
| L-DOPA/Carbidopa + this compound | 10 | 10 | ~120 | [9] |
| L-DOPA/Benserazide (Control) | 6.5 | 0 | Significantly lower than this compound group | [14] |
| L-DOPA/Benserazide + this compound | 6.5 | Not specified | Significantly enhanced turning response | [14] |
| L-DOPA/Benserazide + this compound | 4.25 | Not specified | Comparable to 6.5 mg/kg L-DOPA alone | [14] |
The MPTP Mouse Model of Parkinson's Disease
This model is suitable for evaluating the effects of this compound on general motor activity and neurochemical deficits.
Experimental Workflow:
Detailed Protocol:
-
Animal Model Creation:
-
Animals: Male C57BL/6 mice are commonly used due to their sensitivity to MPTP.[16]
-
MPTP Administration: Several regimens can be used. A common sub-acute protocol involves daily intraperitoneal injections of 20-30 mg/kg MPTP for 5-7 consecutive days.[17][18] All handling of MPTP must be done with strict adherence to safety protocols.[19]
-
-
Drug Administration:
-
L-DOPA: Administer L-DOPA (e.g., 25 mg/kg, i.p.) with a decarboxylase inhibitor like benserazide.[20]
-
This compound: Administer this compound (e.g., 10-30 mg/kg) concurrently with L-DOPA.
-
-
Behavioral Assessment:
-
Open Field Test: This test assesses general locomotor activity, exploratory behavior, and anxiety.[17] Place the mouse in an open-field arena and use a video tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency for a defined period (e.g., 5-10 minutes).[21][22]
-
-
Neurochemical Analysis:
-
Following behavioral testing, euthanize the mice and dissect the striata.
-
Use HPLC to quantify the levels of dopamine, DOPAC, and HVA. A significant reduction in these neurochemicals in the MPTP-treated group compared to controls confirms the lesion.[23]
-
Quantitative Data Summary (MPTP Mouse Model):
| Treatment Group | MPTP Regimen | L-DOPA Dose (mg/kg) | This compound Dose (mg/kg) | Striatal Dopamine Levels (% of Control) | Behavioral Outcome | Reference |
| Saline | N/A | N/A | N/A | 100% | Normal locomotor activity | [4][23] |
| MPTP | 20 mg/kg/day for 7 days | N/A | N/A | Significantly reduced | Decreased locomotor activity | [17] |
| MPTP + L-DOPA | Not specified | 25 | 0 | Partially restored | Improved locomotor activity | [17][20] |
| MPTP + L-DOPA + this compound | Not specified | Low-threshold dose | 12.5 | Not specified | Enhanced motor response | [24] |
| MPTP + L-DOPA + this compound | Not specified | Near-maximal dose | 12.5 | Not specified | No potentiation of motor response | [24] |
Data Presentation and Interpretation
All quantitative data should be presented in clearly structured tables to allow for easy comparison between treatment groups. Statistical analysis, such as ANOVA followed by post-hoc tests, should be employed to determine the significance of the observed effects.
The results from these studies will help elucidate the potential of this compound to enhance the therapeutic effects of L-DOPA, potentially allowing for lower doses of L-DOPA to be used, which may in turn reduce the risk of L-DOPA-induced dyskinesias.[14]
Conclusion
The 6-OHDA rat and MPTP mouse models are robust and reliable platforms for the preclinical evaluation of this compound in the context of Parkinson's disease. The detailed protocols and application notes provided herein offer a framework for researchers to conduct well-controlled and informative studies to further understand the therapeutic potential of COMT inhibition.
References
- 1. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Neurochemical findings in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. COMT inhibition with this compound for patients with Parkinson's disease and motor complications: the novelty of continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. The Catechol O-Methyltransferase Inhibitor this compound in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-DOPA-elicited abnormal involuntary movements in the rats damaged severely in substantia nigra by 6-hydroxydopamine - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 12. neurobiology.lu.se [neurobiology.lu.se]
- 13. Frontiers | Effect of Levodopa on Reward and Impulsivity in a Rat Model of Parkinson’s Disease [frontiersin.org]
- 14. This compound increases and prolongs the central effects of l-DOPA in the 6-hydroxydopamine-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The COMT inhibitor, this compound, reduces levodopa-induced elevations in plasma homocysteine in healthy adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strain-dependent recovery of open-field behavior and striatal dopamine deficiency in the mouse MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. L-DOPA treatment in MPTP-mouse model of Parkinson's disease potentiates homocysteine accumulation in substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. This compound enhances levodopa-induced reversal of motor disability in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Entacapone Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Entacapone in rodent models, primarily focusing on rats in the context of Parkinson's disease research.
Introduction
This compound is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines, including levodopa. In clinical practice and preclinical research, this compound is primarily used as an adjunct to levodopa therapy for Parkinson's disease. By inhibiting peripheral COMT, this compound increases the plasma half-life and bioavailability of levodopa, thereby enhancing its therapeutic effects in the brain.[1][2] This document outlines established protocols for the use of this compound in rodent models to study its pharmacokinetic and pharmacodynamic properties.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize the dosages and administration parameters of this compound in various rodent studies.
Table 1: this compound Dosage and Administration in Rat Models of Parkinson's Disease (PD)
| Rodent Model | This compound Dose | Co-administered Drug(s) | Administration Route | Frequency & Duration | Key Findings | Reference |
| 6-OHDA-lesioned Sprague-Dawley rats | 30 mg/kg/day | Levodopa (6 mg/kg) + Benserazide | i.p. | Twice daily for 22 days | Attenuated the severity and delayed the onset of levodopa-induced dyskinesias.[2] | [2] |
| 6-OHDA-lesioned Sprague-Dawley rats | 30 mg/kg/day | Levodopa (50 mg/kg/day) + Benserazide (12.5 mg/kg/day) | i.p. | Twice or thrice daily for 22 days | Reversed and prevented "wearing-off" motor fluctuations.[1] | [1] |
| 6-OHDA-lesioned rats | 4.25 mg/kg & 6.50 mg/kg | Levodopa + Benserazide | Not Specified | Chronic treatment | Enhanced and prolonged the central effects of levodopa, increasing striatal dopamine release.[3] | [3] |
Table 2: this compound Dosage in Pharmacokinetic and Toxicological Studies in Rodents
| Rodent Species | This compound Dose | Co-administered Drug(s) | Administration Route | Study Type | Key Findings | Reference |
| Healthy Wistar rats | 10 or 30 mg/kg | Levodopa (30 or 100 mg/kg) | Not Specified | Acute and sub-chronic | Prevented levodopa-induced rise in plasma homocysteine levels in a dose-dependent manner.[4] | [4] |
| Rats | 0.3 - 30 mg/kg | Levodopa (50 mg/kg) + Carbidopa (50 mg/kg) | p.o. | Single dose | Significantly increased serum levodopa concentrations and decreased 3-OMD levels.[5] | [5] |
| Rats | 10 mg/kg | None | p.o. | Single and 7-day repeated | Inhibited peripheral COMT; had a shorter duration of action compared to tolcapone.[6] | [6] |
| Rats | up to 400 mg/kg | None | p.o. | 52-week toxicity | Non-toxic effect level was 95 mg/kg/day.[5] | [5] |
| Rats | 200, 400, 600 mg/kg daily | None | p.o. | Short-term toxicity | No adverse effects observed at the tested dose levels, unlike tolcapone which showed hepatotoxicity.[7] | [7] |
| Mice | ~2 g/kg | None | p.o. | Single dose toxicity | LD50 was approximately 2 g/kg.[5] | [5] |
Experimental Protocols
Protocol 1: Evaluation of this compound's Effect on Levodopa-Induced Motor Fluctuations
This protocol is based on studies investigating the "wearing-off" phenomenon in a 6-OHDA rat model of Parkinson's disease.[1]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Model Induction: Unilateral 6-hydroxydopamine (6-OHDA) lesion in the nigrostriatal pathway to induce a hemiparkinsonian model.
2. Drug Preparation and Administration:
-
Levodopa/Benserazide: Prepare a solution of Levodopa (50 mg/kg) with Benserazide (12.5 mg/kg).
-
This compound: Prepare a suspension of this compound (30 mg/kg).
-
Administration: Administer all drugs intraperitoneally (i.p.).
3. Experimental Groups:
-
Group 1 (Levodopa alone): Levodopa/Benserazide + Vehicle.
-
Group 2 (Levodopa + this compound): Levodopa/Benserazide + this compound.
4. Dosing Regimen:
-
Administer the respective treatments twice or thrice daily for 22 consecutive days.
5. Behavioral Assessment:
-
Rotational Behavior: Monitor rotational behavior as a measure of the motor response to levodopa. The duration of the motor response is a key parameter to assess "wearing-off".
-
Frequency of Failures: Record the number of instances where levodopa fails to induce a motor response.
6. Outcome Measures:
-
Compare the duration of motor response and the frequency of levodopa failures between the groups to determine if this compound prevents the shortening of the motor response duration.
Protocol 2: Assessment of this compound's Impact on Levodopa-Induced Dyskinesias
This protocol is designed to characterize the effect of early administration of this compound on levodopa-induced dyskinesias (LIDs) in the 6-OHDA rat model.[2]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Model Induction: Unilateral 6-OHDA lesion in the nigrostriatal pathway.
2. Drug Preparation and Administration:
-
Levodopa: Prepare a solution of Levodopa (6 mg/kg).
-
This compound: Prepare a suspension of this compound (30 mg/kg/day).
-
Administration: Administer all drugs intraperitoneally (i.p.).
3. Experimental Groups:
-
Group 1 (Levodopa alone): Levodopa + Vehicle.
-
Group 2 (Levodopa + this compound): Levodopa + this compound.
4. Dosing Regimen:
-
Administer Levodopa twice daily.
-
Administer this compound once daily with one of the Levodopa doses for 22 consecutive days.
5. Behavioral Assessment:
-
Abnormal Involuntary Movements (AIMs): Score for axial, limb, and orofacial dyskinesias at regular intervals after drug administration.
6. Outcome Measures:
-
Compare the severity and onset of dyskinesias between the two groups.
Visualization of Pathways and Workflows
Signaling Pathway: Mechanism of this compound Action
Caption: Mechanism of this compound in enhancing Levodopa bioavailability for the brain.
Experimental Workflow: 6-OHDA Model and Behavioral Testing
References
- 1. Early administration of this compound prevents levodopa-induced motor fluctuations in hemiparkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coadministration of this compound with levodopa attenuates the severity of dyskinesias in hemiparkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases and prolongs the central effects of l-DOPA in the 6-hydroxydopamine-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The COMT inhibitor, this compound, reduces levodopa-induced elevations in plasma homocysteine in healthy adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Comparative toxicological study on the hepatic safety of this compound and tolcapone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Entacapone Formulation in Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines, including the Parkinson's disease drug levodopa.[1][2] By inhibiting COMT, this compound increases the bioavailability and prolongs the therapeutic effect of levodopa.[1][3] Due to its low aqueous solubility and variable bioavailability, developing appropriate formulations for both in vitro and in vivo studies is crucial for obtaining reliable and reproducible experimental results.[4][5] These application notes provide detailed information on the formulation of this compound for research purposes, including solubility data, experimental protocols, and relevant biological pathways.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize key quantitative data for this compound, aiding in the selection of appropriate formulation strategies.
Table 1: this compound Solubility Data
| Solvent/System | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| Ethanol | ~5 mg/mL | [6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
| Water | Practically insoluble | [7][8] |
| Glyceryl monostearate (GMS) | 42.01 ± 0.05 mg/g | [9] |
| Oleic acid | 47.71 ± 0.77 mg/g | [9] |
Table 2: In Vitro this compound COMT Inhibition
| Tissue Source (Rat) | IC50 Value | Reference |
| Duodenum | 10 nM | [6] |
| Brain | 10 nM | [6] |
| Erythrocyte | 20 nM | [6] |
| Liver | 160 nM | [6] |
Table 3: Human Pharmacokinetic Parameters of Oral this compound (200 mg dose)
| Parameter | Value | Reference |
| Absolute Bioavailability | 35% | [10] |
| Tmax (Time to peak plasma concentration) | ~1 hour | [3][10] |
| Cmax (Peak plasma concentration) | ~1.2 µg/mL | [7][10] |
| Plasma Protein Binding | 98% (mainly to serum albumin) | [3][10] |
| Elimination Half-life (β-phase) | 0.4 - 0.7 hours | [10][11] |
| Elimination Half-life (γ-phase) | 2.4 hours | [10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent, suitable for dilution in aqueous buffers for cell-based or enzymatic assays.
Materials:
-
This compound powder (crystalline solid)[6]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 10-30 mg/mL.[6]
-
Purge the headspace of the tube with an inert gas to prevent oxidation.[6]
-
Cap the tube tightly and vortex until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Store the stock solution at -20°C for long-term stability (≥4 years as a solid).[6] For aqueous solutions, it is not recommended to store for more than one day.[6]
Note: When diluting the DMSO stock solution into aqueous media for experiments, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Protocol 2: Formulation of this compound Suspension for Oral Gavage in Rodents (In Vivo)
This protocol details the preparation of a homogenous suspension of this compound for oral administration in animal models, such as rats or mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% w/v sodium carboxymethyl cellulose (CMC-Na) in purified water[9]
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Graduated cylinder and beaker
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 3-10 mg/kg) and the number and weight of the animals.[6][9]
-
Prepare the 0.5% CMC-Na vehicle by slowly adding the CMC-Na powder to purified water while stirring continuously with a magnetic stirrer until a clear, viscous solution is formed.
-
Weigh the this compound powder and place it in a mortar.
-
Add a small volume of the vehicle to the mortar and triturate the this compound to form a smooth, uniform paste. This step is crucial for preventing particle aggregation.
-
Gradually add the remaining vehicle to the paste while continuously stirring or transferring to a beaker for magnetic stirring.
-
Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.
-
Administer the suspension to the animals via oral gavage using an appropriate gauge gavage needle. Ensure the suspension is well-mixed before each administration.
Note: The stability of the suspension should be assessed if not used immediately. It is recommended to prepare the suspension fresh on the day of the experiment.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: this compound inhibits peripheral COMT, increasing levodopa's CNS availability.
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study of an oral this compound formulation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of this compound-loaded nanostructured lipid carriers developed by quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. ijper.org [ijper.org]
- 9. In vitro and in vivo characterization of this compound-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for the Quantification of Entacapone and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, primarily used as an adjunct to levodopa/carbidopa therapy in the management of Parkinson's disease.[1][2] It enhances the bioavailability of levodopa by inhibiting its peripheral metabolism.[3] Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).
Metabolic Pathway of this compound
This compound undergoes extensive metabolism prior to excretion. The primary metabolic pathway involves isomerization to its (Z)-isomer, which is also pharmacologically active.[4][5][6] Both the parent drug (E-isomer) and the Z-isomer are then conjugated with glucuronic acid to form inactive glucuronides, which are predominantly excreted in urine and feces.[2][4][6][7] In human urine, the glucuronides of this compound and its (Z)-isomer account for approximately 70% and 25% of the metabolites, respectively.[7]
Caption: Metabolic pathway of this compound.
Quantitative Analysis Data Summary
The following tables summarize the quantitative parameters from various validated analytical methods for the determination of this compound in human plasma.
Table 1: LC-MS/MS Methods for this compound Quantification in Human Plasma
| Parameter | Method 1[8] | Method 2[9] | Method 3[10] |
| Internal Standard | This compound-d10 | Tolcapone | Not Specified |
| Linearity Range | 1.00 - 2000.00 ng/mL | 60.0 - 2200.0 ng/mL | Not Specified |
| LLOQ | 1.00 ng/mL | 60.0 ng/mL | 10.0 ng/mL |
| Intra-day Precision | 3.60 - 7.30% | Within limits | < 11.3% |
| Inter-day Precision | 4.20 - 5.50% | Within limits | < 11.3% |
| Intra-day Accuracy | 97.30 - 104.20% | Within limits | < 11.8% |
| Inter-day Accuracy | 98.30 - 105.80% | Within limits | < 11.8% |
| Correlation Coeff. | ≥ 0.9993 | > 0.99 | > 0.99 |
Table 2: HPLC Methods for this compound Quantification
| Parameter | Method 1 (Plasma)[3] | Method 2 (Tablets)[11] | Method 3 (Tablets)[12] |
| Detection | Amperometric | UV (310 nm) | UV (310 nm) |
| Linearity Range | Not Specified | 20 - 120 µg/mL | 0.1 - 0.3 mg/mL |
| LLOQ | 10 ng/mL | Not Specified | 0.13 µg/mL |
| Intra-assay CV | < 5% | Not Specified | Not Specified |
| Inter-assay CV | < 9% | Not Specified | Not Specified |
| Correlation Coeff. | Not Specified | 0.999 | Not Specified |
| Recovery | Not Specified | Not Specified | 100.10% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a synthesized procedure based on established LC-MS/MS methods.[8][9]
1. Materials and Reagents:
-
This compound reference standard
-
This compound-d10 or Tolcapone as internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate
-
Human plasma (with anticoagulant)
2. Standard and Sample Preparation:
-
Stock Solutions (100 µg/mL): Prepare stock solutions of this compound and the IS in acetonitrile.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add 50 µL of the IS working solution and vortex.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series HPLC or equivalent.
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 5 µm or ACE 3 C18, 150 x 4.6 mm, 5 µ.[8][9]
-
Mobile Phase:
-
Injection Volume: 10 - 15 µL.[9]
-
MS/MS System: Applied Biosystems API 4000 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
Protocol 2: Quantification of this compound and its Z-isomer in Human Urine by HPLC
This protocol is based on a reversed-phase HPLC method with amperometric detection for the analysis of this compound and its Z-isomer in urine.[14]
1. Materials and Reagents:
-
This compound and its Z-isomer reference standards
-
HPLC-grade methanol and water
-
Hydrochloric acid and phosphate buffer
-
n-hexane and ethyl acetate
2. Sample Preparation:
-
Acidify urine samples with hydrochloric acid.
-
Extract this compound and its Z-isomer with a mixture of n-hexane and ethyl acetate.
-
Back-extract the analytes into a phosphate buffer (pH 7.2).
-
Inject the aqueous phase into the HPLC system.
-
For the determination of glucuronides, an enzymatic hydrolysis step with β-glucuronidase would be required prior to extraction.
3. HPLC Conditions:
-
LC System: Standard HPLC system with an amperometric detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of phosphate buffer and an organic modifier like methanol or acetonitrile. The exact composition should be optimized for separation.
-
Detection: Amperometric detection at an appropriate oxidation potential.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of this compound in biological samples using LC-MS/MS.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. This compound | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. jbsd.in [jbsd.in]
- 7. Identification of major metabolites of the catechol-O-methyltransferase inhibitor this compound in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. ijpda.org [ijpda.org]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
Development of a Stability-Indicating HPLC Method for Entacapone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing and validating a stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of Entacapone. The protocols and data presented are compiled from established scientific literature to ensure robustness and reliability.
Introduction
This compound is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, used as an adjunct to levodopa/carbidopa therapy for Parkinson's disease.[1][2] A stability-indicating analytical method is crucial for the quantitative determination of this compound in bulk drug and pharmaceutical formulations, ensuring that the method can accurately measure the drug substance in the presence of its degradation products, impurities, or excipients.[3] This application note details a validated RP-HPLC method that demonstrates specificity, linearity, accuracy, and precision for its intended purpose.
The method is capable of separating this compound from its potential degradation products formed under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation.[1][4] The primary known degradation product is the Z-isomer of this compound.[5][6]
Chromatographic Conditions
A robust isocratic reverse-phase HPLC method has been developed for the determination of this compound. The following conditions are recommended:
| Parameter | Specification |
| HPLC Column | X-Terra Phenyl (250mm x 4.6 mm), 5µm or equivalent C18 column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer:Methanol:Tetrahydrofuran (45:53.2:1.8 v/v/v), pH adjusted to 2.1 ± 0.05 with orthophosphoric acid. |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 300 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25°C - 30°C)[4][6] |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition and pH may be adjusted to optimize separation and peak shape. A gradient elution using a phosphate buffer and acetonitrile has also been shown to be effective.[4]
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation:
-
Prepare a phosphate buffer by dissolving 2.1 g of monobasic sodium phosphate in 1000 mL of water.[1]
-
Adjust the pH to 2.1 ± 0.05 with orthophosphoric acid.[1]
-
Filter the buffer through a 0.45 µm membrane filter and degas.[1]
-
Prepare the final mobile phase by mixing the phosphate buffer, methanol, and tetrahydrofuran in the specified ratio.
Standard Solution Preparation (Example Concentration: 500 µg/mL):
-
Accurately weigh about 25 mg of this compound working standard into a 50 mL volumetric flask.[1]
-
Add approximately 30 mL of the diluent (mobile phase can be used as diluent) and sonicate to dissolve.[1]
-
Make up the volume to 50 mL with the diluent and mix well.[1]
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder 20 tablets to determine the average weight.[1]
-
Transfer a quantity of the powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of the diluent and sonicate for 15-20 minutes to ensure complete dissolution.
-
Make up the volume to 50 mL with the diluent, mix well, and filter through a 0.45 µm syringe filter before injection.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][4] The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient (API).
Acid Hydrolysis:
-
To a solution of this compound, add 1.0 N HCl.
-
Reflux the solution for a specified period (e.g., 2 to 12 hours) or keep at room temperature.[4]
-
Neutralize the solution with an appropriate amount of 1.0 N NaOH.
-
Dilute to the final concentration with the diluent.
Base Hydrolysis:
-
To a solution of this compound, add 0.05 N NaOH.[4]
-
Keep the solution at room temperature for a specified period (e.g., 30 to 120 minutes).[4]
-
Neutralize the solution with an appropriate amount of 0.05 N HCl.
-
Dilute to the final concentration with the diluent.
Oxidative Degradation:
-
To a solution of this compound, add 3% H₂O₂.[4]
-
Keep the solution at 60°C for a specified period (e.g., 3 hours).[6]
-
Dilute to the final concentration with the diluent.
Thermal Degradation:
-
Expose the solid this compound powder to a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).[4][6]
-
Dissolve the stressed sample in the diluent to the final concentration.
Photolytic Degradation:
-
Expose a solution of this compound (in a quartz cell) or the solid powder to UV light (e.g., 254 nm) for a specified duration.[5]
-
Dilute the solution or dissolve the solid to the final concentration with the diluent.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Results |
| Specificity | The method is specific, as there was no interference from the blank, placebo, or degradation products at the retention time of this compound. Peak purity analysis confirmed the homogeneity of the this compound peak in the presence of its degradants.[7] |
| Linearity | The method demonstrated good linearity over the concentration range of 251.67-755.01 µg/mL.[1] The correlation coefficient (r²) was found to be > 0.99.[4] |
| Accuracy (% Recovery) | The mean recovery of this compound was found to be 100.60%.[1] Recovery was tested at levels ranging from 50% to 150% of the initial assay concentration.[1] |
| Precision (% RSD) | The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) was found to be less than 2.0%. |
| Limit of Detection (LOD) | Calculated based on the standard deviation of the response and the slope of the calibration curve.[1] Values are typically in the range of µg/mL. |
| Limit of Quantitation (LOQ) | Calculated based on the standard deviation of the response and the slope of the calibration curve.[1] Values are typically in the range of µg/mL. |
| Robustness | The method was found to be robust with deliberate small variations in flow rate (±0.2 mL/min) and mobile phase pH (±0.2 units).[1] System suitability parameters remained within acceptable limits. |
| System Suitability | System suitability was confirmed by injecting five replicate injections of the standard solution. Parameters such as theoretical plates, tailing factor, and %RSD of peak areas were within the acceptable limits (Tailing factor < 2.0, %RSD < 2.0).[6] |
Diagrams
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the Use of Entacapone in Primary Neuronal Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), primarily used as an adjunct therapy in the management of Parkinson's disease. Its main clinical function is to prevent the peripheral degradation of levodopa, thereby increasing its bioavailability to the central nervous system.[1] Beyond its role in dopamine metabolism, emerging research suggests that this compound may exert direct neuroprotective and neurogenic effects. These properties make it a compound of interest for in vitro studies using primary neuronal cell cultures to investigate mechanisms of neurodegeneration, neuroprotection, and neuronal plasticity.
These application notes provide an overview of this compound's mechanisms of action relevant to neuronal cell cultures and detailed protocols for its application in studying neuroprotection, signaling pathways, and mitochondrial function.
Mechanisms of Action in a Neuronal Context
This compound's effects in primary neuronal cultures can be attributed to several mechanisms:
-
Modulation of Dopaminergic Signaling: While primarily a peripheral COMT inhibitor, any investigation involving co-treatment with L-DOPA in neuronal cultures would see this compound preventing the degradation of dopamine, thus prolonging its effects on dopaminergic signaling pathways.
-
Neurogenesis and Neuronal Differentiation: In vivo studies have shown that this compound treatment promotes hippocampal neurogenesis. This effect is linked to the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[2][3] this compound has been observed to increase the expression of BDNF and its receptor, Tropomyosin receptor kinase B (TrkB), leading to the phosphorylation of cAMP response element-binding protein (pCREB), a key transcription factor involved in neuronal survival and plasticity.[2][3]
-
Antioxidant Properties: this compound has demonstrated potent antioxidant capabilities, effectively scavenging reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, a common pathway in neuronal cell death in various neurodegenerative models. One study found that a 20 μM concentration of this compound effectively reduced H₂O₂-induced cell death in human umbilical vein endothelial cells (HUVECs) by 67%.
-
Mitochondrial Safety: Unlike other COMT inhibitors such as tolcapone, this compound does not appear to impair mitochondrial energy metabolism at therapeutically relevant concentrations.[4] Studies on isolated rat liver mitochondria showed no effect on the mitochondrial membrane potential at typical therapeutic concentrations.[4] In various cell lines, this compound shows a favorable safety profile concerning mitochondrial function.[5][6]
Data Presentation
Table 1: Summary of this compound Effects on BDNF-TrkB Signaling Pathway In Vivo (Mouse Hippocampus)
| Treatment Group (Oral Gavage) | Change in Mature BDNF Levels (Relative Optical Density %) | Change in Phosphorylated TrkB Levels (Relative Optical Density %) |
| 10 mg/kg this compound | 169.0% | 151.1% |
| 50 mg/kg this compound | 162.3% | 156.0% |
| 200 mg/kg this compound | 194.5% | 168.2% |
Data extracted from a study on mice, where this compound was administered for 21 days.[2] These in vivo data suggest a dose-responsive effect on key neurotrophic signaling molecules.
Table 2: In Vitro Cytotoxicity and Mitochondrial Function of this compound in Non-Neuronal Cells
| Cell Type | This compound Concentration (µM) | Assay | Outcome |
| Primary Rat Hepatocytes | 50 | MTT Assay | ~49% decrease in metabolic activity |
| Primary Rat Hepatocytes | 50 | Neutral Red Uptake | ~20% decrease in lysosomal activity |
| HepG2 Cells | 1, 10, 50 | MTT Assay | Cell viability >85.9% |
| HepG2 Cells | 50 | Neutral Red Uptake | Cell viability >91.1% |
| HUVECs | 20 | MTT Assay (H₂O₂ challenge) | 67% reduction in H₂O₂-induced cell death |
This table summarizes findings from various in vitro studies on non-neuronal cells, providing a reference for effective and minimally toxic concentrations of this compound.[5][6]
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
This protocol outlines the preparation of this compound stock solutions for use in primary neuronal cultures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 3.053 mg of this compound (Molar Mass: 305.29 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Immediately before use, thaw an aliquot and dilute it to the desired final concentration in pre-warmed neuronal culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.
Protocol 2: Neuroprotection Assay Against Oxidative Stress
This protocol is designed to assess the neuroprotective effects of this compound against oxidative stress induced by hydrogen peroxide (H₂O₂) in primary cortical or hippocampal neurons.
Materials:
-
Primary cortical or hippocampal neurons cultured on poly-D-lysine coated plates
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
This compound stock solution (10 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or Live/Dead staining)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Plate primary neurons at a suitable density (e.g., 50,000 to 100,000 cells/well in a 96-well plate) and culture for 7-10 days in vitro (DIV) to allow for maturation.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in neuronal culture medium at various concentrations (e.g., 1, 5, 10, 20, 50 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Remove the existing medium from the neuronal cultures and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 2 to 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Induction of Oxidative Stress:
-
Prepare a working solution of H₂O₂ in neuronal culture medium. The final concentration needs to be optimized for the specific neuron type and culture density to induce approximately 50% cell death (a typical starting range is 50-100 µM).
-
After the this compound pre-treatment, add the H₂O₂ solution directly to the wells. Include control wells with no H₂O₂ treatment.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Assessment of Cell Viability:
-
After the 24-hour incubation, assess neuronal viability using a standard assay such as the MTT assay, following the manufacturer's instructions.
-
Quantify the results using a plate reader.
-
Calculate the percentage of neuroprotection conferred by this compound relative to the H₂O₂-treated vehicle control.
-
Protocol 3: Western Blot Analysis of BDNF-TrkB-pCREB Signaling Pathway
This protocol details the investigation of this compound's effect on the BDNF signaling pathway in primary neurons.
Materials:
-
Primary cortical or hippocampal neurons cultured in 6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BDNF, anti-p-TrkB (Tyr816), anti-TrkB, anti-p-CREB (Ser133), anti-CREB, anti-β-actin or anti-GAPDH (as loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture primary neurons to DIV 10-14.
-
Treat the neurons with this compound at desired concentrations (e.g., 10, 20, 50 µM) or vehicle control for a specified duration (e.g., 24, 48, or 72 hours). The optimal treatment time should be determined empirically.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C on a shaker.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the levels of the target proteins (BDNF, p-TrkB, p-CREB) to their respective total proteins or to the loading control.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: General experimental workflow for assessing this compound's effects in primary neuronal cultures.
Caption: Proposed signaling pathway for this compound-induced neurogenesis and neuroprotection.
Caption: Interplay of this compound's mechanisms contributing to its neuroprotective effects.
References
- 1. This compound, a catechol-O-methyltransferase inhibitor for treating Parkinson's disease: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes hippocampal neurogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes hippocampal neurogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and tolcapone on mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and Mitochondrial Toxicity of Tolcapone, this compound, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Dopamine Metabolism in Neuroblastoma Cells Using Entacapone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the catechol-O-methyltransferase (COMT) inhibitor, entacapone, to investigate dopamine metabolism in neuroblastoma cell lines, such as SH-SY5Y. This document outlines the theoretical background, experimental protocols, and expected outcomes for such studies.
This compound is a selective and reversible inhibitor of COMT, an enzyme crucial for the degradation of catecholamines, including the neurotransmitter dopamine.[1][2] By inhibiting COMT, this compound prevents the conversion of dopamine to 3-methoxytyramine (3-MT) and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), to homovanillic acid (HVA).[3] This inhibition leads to an accumulation of dopamine and DOPAC, making this compound a valuable tool for studying the consequences of altered dopamine metabolism in a controlled in vitro setting. Neuroblastoma cells, particularly the SH-SY5Y line, are frequently used in neurological research as they can be differentiated into a dopaminergic phenotype and express the necessary enzymes for dopamine synthesis and metabolism.[4][5]
Data Presentation
Expected Effects of this compound on Dopamine and its Metabolites
The primary effect of this compound is the inhibition of COMT, which is expected to alter the concentrations of dopamine and its key metabolites. While specific quantitative changes will vary depending on experimental conditions, the anticipated directional changes are summarized below.
| Analyte | Expected Change with this compound Treatment | Rationale |
| Dopamine (DA) | Increase | Reduced degradation via the COMT pathway. |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | Increase | Shifting of dopamine metabolism towards the MAO pathway and reduced conversion of DOPAC to HVA. |
| Homovanillic acid (HVA) | Decrease | Direct inhibition of the conversion of DOPAC to HVA by COMT. |
| 3-Methoxytyramine (3-MT) | Decrease | Direct inhibition of the conversion of dopamine to 3-MT by COMT. |
Inhibitory Potency of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Tissue Source (COMT) | IC50 (nM) |
| Rat Liver | 100 |
| Rat Brain | 150 |
| Data sourced from in vitro studies. |
Signaling Pathways and Experimental Workflows
Dopamine Metabolism Pathway and Site of this compound Inhibition
Caption: Dopamine metabolism pathway showing the roles of MAO and COMT and the inhibitory action of this compound.
Experimental Workflow for Studying this compound's Effects
Caption: A generalized experimental workflow for investigating the impact of this compound on neuroblastoma cells.
Experimental Protocols
SH-SY5Y Neuroblastoma Cell Culture
This protocol outlines the basic steps for maintaining and passaging the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain SH-SY5Y cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
For passaging, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask containing fresh, pre-warmed medium. A split ratio of 1:4 to 1:6 is typical.
-
Change the medium every 2-3 days.
This compound Treatment of SH-SY5Y Cells
This protocol describes how to treat cultured SH-SY5Y cells with this compound to study its effects on dopamine metabolism.
Materials:
-
Cultured SH-SY5Y cells (at ~80% confluency)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and sterile-filtered)
-
Serum-free DMEM
Procedure:
-
Prepare working solutions of this compound in serum-free DMEM at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Aspirate the complete medium from the cultured SH-SY5Y cells and wash once with sterile PBS.
-
Add the prepared this compound working solutions or vehicle control to the respective wells/flasks.
-
Incubate the cells for the desired period (e.g., 24 hours) at 37°C and 5% CO2.
-
Following incubation, collect both the cell culture medium and the cells for analysis.
Sample Preparation for HPLC-ECD Analysis
This protocol details the extraction of dopamine and its metabolites from cell lysates and culture medium for subsequent analysis.
Materials:
-
Collected cell culture medium and cell pellets
-
Ice-cold 0.1 M perchloric acid (PCA) containing an internal standard (e.g., isoproterenol)
-
Sonicator or tissue homogenizer
-
Centrifuge (refrigerated at 4°C)
-
0.22 µm syringe filters
Procedure:
-
Cell Pellet:
-
Wash the collected cell pellet with ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the pellet in a known volume of ice-cold 0.1 M PCA with an internal standard.
-
Sonicate the suspension on ice to lyse the cells.
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Culture Medium:
-
To the collected culture medium, add an equal volume of ice-cold 0.1 M PCA with an internal standard.
-
Vortex briefly and let it sit on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Store the filtered samples at -80°C until analysis.
HPLC-ECD Analysis of Dopamine and Metabolites
This protocol provides a general method for the quantification of dopamine, DOPAC, and HVA using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[6][7][8]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and electrochemical detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An aqueous buffer (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, 0.5 mM 1-octanesulfonic acid) with an organic modifier (e.g., 10-15% methanol), adjusted to an acidic pH (e.g., 3.0) with phosphoric acid. The mobile phase should be filtered and degassed.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector:
-
Working Electrode: Glassy carbon.
-
Potential: +0.6 V to +0.8 V vs. Ag/AgCl reference electrode (optimize for best signal-to-noise ratio).
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard curve by running a series of known concentrations of dopamine, DOPAC, and HVA.
-
Inject the prepared samples (from step 3) into the HPLC system.
-
Identify and quantify the peaks corresponding to dopamine, DOPAC, and HVA by comparing their retention times and peak areas/heights to the standards.
-
Normalize the results to the protein concentration of the cell lysates or the cell number.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular and Mitochondrial Toxicity of Tolcapone, this compound, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The SH-SY5Y cell line in Parkinson’s disease research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 8. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
Application Note and Protocol: Quantification of Genotoxic Impurities in Entacapone using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[1] During the synthesis of active pharmaceutical ingredients (APIs) like this compound, there is a potential for the formation of genotoxic impurities (GTIs). These impurities can damage DNA, leading to mutations and potentially cancer, and are therefore strictly regulated by health authorities.[2][3][4] Consequently, highly sensitive and specific analytical methods are required for their detection and quantification at trace levels.[5][6]
This document details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the potential genotoxic impurity 2-Chloro-N,N'-diethylacetamide (CDEA) in this compound drug substance.[1][7] CDEA is a potential genotoxic impurity that can be carried over into the final this compound product.[1] Due to the limitations of traditional HPLC methods in achieving the required low detection limits for GTIs, an LC-MS/MS method with its superior sensitivity and selectivity is the preferred analytical approach.[1][3][5]
Experimental Workflow
The following diagram outlines the general workflow for the quantification of the genotoxic impurity CDEA in this compound.
Caption: Experimental workflow for CDEA quantification in this compound.
Materials and Methods
Materials
-
Standards and Reagents: this compound and 2-Chloro-N,N-diethylacetamide (CDEA) were obtained from Suven Life sciences Ltd., Hyderabad, India.[1] Analytical reagent grade Formic acid, Methanol, and Acetonitrile were purchased from Merck.[1] HPLC grade water was used from a Milli-Q water purification system.[1]
-
Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio was used as the diluent.[1]
Instrumentation
A high-sensitivity LC-MS/MS system is required for this analysis. The validated method utilized an "Applied Biosystems, Sciex, API-4000" Mass spectrometer with "API 4000, MDS Sciex, Toronto/Canada" Mass Detectors.[1][7]
Chromatographic Conditions
| Parameter | Value |
| Column | Zorbax SB Aq (4.6 x 250 mm, 5 µm)[1][7] |
| Mobile Phase A | 0.1% Formic acid in water (v/v)[1] |
| Mobile Phase B | Acetonitrile (100% v/v)[1] |
| Flow Rate | Not specified in the source |
| Injection Volume | Not specified in the source |
| Column Temperature | Not specified in the source |
| Injector Wash Solvent | Methanol (100% v/v)[1] |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Not specified in the source |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Mass Transitions | Not specified in the source |
Preparation of Solutions
-
CDEA Stock Solution (Solution A: 1 mg/mL): Accurately weigh about 50 mg of CDEA, dissolve it in 10 mL of diluent, and make up the volume to 50 mL with the diluent.[1]
-
This compound Stock Solution (Solution B: 1 mg/mL): Accurately weigh about 50 mg of this compound, dissolve it in 10 mL of diluent, and make up the volume to 50 mL with the diluent.[1]
-
Linearity Solutions: Prepare a series of linearity solutions ranging from 0.250 ng/mL to 1.500 ng/mL by diluting the CDEA stock solution with the diluent.[1]
Method Validation and Quantitative Data
The developed LC-MS/MS method was validated according to ICH guidelines.[1] The validation parameters demonstrate the method's suitability for the intended purpose.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.
Specificity
The method demonstrated good specificity, with no interference from the this compound drug substance at the retention time of the CDEA impurity.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The sensitivity of the method was determined by establishing the LOD and LOQ.
| Parameter | Value |
| LOD | Not explicitly stated in ng/mL, but the LOQ is 0.250 ng/mL.[1] |
| LOQ | 0.250 ng/mL[1] |
It is important to note that a previous HPLC method had an LOQ of 24 ppm for CDEA, which was insufficient. The developed LC-MS/MS method needed to achieve an LOQ of less than 1.25 ppm based on the maximum daily dose of this compound.[1]
Linearity
The linearity of the method was evaluated over a concentration range of 0.250 ng/mL to 1.500 ng/mL for CDEA.[1] The correlation coefficient should be greater than 0.99.
| Parameter | Value |
| Linearity Range | 0.250 ng/mL - 1.500 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 (Implied) |
Accuracy (Recovery)
The accuracy of the method was determined by spiking this compound samples with known amounts of CDEA at different concentration levels.
| Concentration Level | Acceptance Criteria |
| LOQ | ± 30% |
| 100% of Specification Level | ± 20% |
| 200% of Specification Level | ± 20% |
The recovery of CDEA was found to be within the predefined acceptance criteria.[1]
Precision
The precision of the method was evaluated by performing replicate injections of the CDEA standard solution. The relative standard deviation (%RSD) should be within acceptable limits.
Conclusion
The detailed LC-MS/MS method provides a sensitive, specific, linear, accurate, and precise approach for the quantification of the genotoxic impurity 2-Chloro-N,N'-diethylacetamide (CDEA) in this compound. This method is suitable for routine quality control in pharmaceutical manufacturing to ensure the safety and purity of the drug substance. The significantly lower LOQ achieved with this method compared to traditional HPLC methods highlights the importance of employing advanced analytical techniques for the control of genotoxic impurities.
References
- 1. jocpr.com [jocpr.com]
- 2. rroij.com [rroij.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Entacapone solubility issues and solutions for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of entacapone solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and reversible inhibitor of catechol-O-methyltransferase (COMT).[1][2] In clinical settings, it is used as an adjunct to levodopa/carbidopa therapy for Parkinson's disease.[2][3] By inhibiting COMT, this compound prevents the peripheral breakdown of levodopa to 3-O-methyldopa, which increases the bioavailability of levodopa in the brain.[4][5] Its inhibitory concentrations (IC50) are in the nanomolar range for various rat tissues.[1][6]
Q2: Why is this compound challenging to dissolve for in vitro assays?
This compound's poor aqueous solubility is the primary challenge. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[3][7] Its solubility is highly pH-dependent; it is practically insoluble in acidic aqueous solutions (pH ≤ 5.0) and its solubility significantly increases as the pH becomes more alkaline.[7][8] For instance, its solubility is reported to be around 0.017 mg/mL at pH 1.2, which increases to 1.75 mg/mL at pH 7.4.[8]
Q3: What is the recommended solvent for preparing an this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is also soluble in other organic solvents like ethanol and dimethylformamide (DMF).[1]
Q4: How should I prepare a working solution of this compound in my aqueous assay buffer or cell culture medium?
The recommended method is to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution.[1][2] This stock solution should then be serially diluted with the aqueous buffer or cell culture medium of choice to achieve the final desired concentration.[1] It is crucial to add the stock solution to the aqueous medium slowly and with gentle mixing to avoid high local concentrations that can cause the compound to precipitate.[9][10] The final concentration of the organic solvent (e.g., DMSO) in the medium should typically be kept low (e.g., <0.1% to <0.5%) to avoid solvent-induced cellular toxicity.[11]
Q5: My this compound precipitated after I added the stock solution to my media. What went wrong?
Precipitation, often called "crashing out," typically occurs for one or more of the following reasons:
-
Supersaturation: The final concentration of this compound in the aqueous medium exceeds its solubility limit at that specific pH and temperature.[9]
-
Rapid Dilution: Adding a concentrated DMSO stock directly and quickly into the media creates a localized area of high compound concentration and rapid solvent exchange, causing the hydrophobic this compound to precipitate before it can be properly dispersed.[10][12]
-
Temperature Effects: Adding the stock solution to cold media can decrease solubility. Cell culture media should be pre-warmed to 37°C before adding the compound.[10]
-
pH Incompatibility: The pH of your final medium may be too acidic to keep the this compound in solution.[8]
Q6: How should I store this compound solutions?
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1] Once dissolved in an organic solvent like DMSO, the stock solution should be stored at -20°C and is typically stable for at least one month.[2] It is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] Aqueous working solutions are not stable and it is recommended to prepare them fresh for each experiment and not store them for more than one day.[1]
Troubleshooting Guide for this compound Precipitation
This guide addresses the common problem of this compound precipitating out of solution when being introduced to cell culture media or aqueous buffers.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding stock solution to media. | Supersaturation / High Local Concentration: The final concentration exceeds the aqueous solubility limit. Rapid dilution from the organic solvent causes the compound to "crash out."[9][12] | 1. Decrease Final Concentration: Verify that your target concentration is below the known solubility limit at the media's pH. 2. Use a Serial Dilution Approach: Do not add the concentrated stock directly to the final media volume. First, create an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the final volume.[10][12] 3. Slow Addition & Mixing: Add the stock solution dropwise to the vortex of the media while gently swirling or stirring.[9] |
| Media appears cloudy or a fine precipitate forms after incubation (e.g., at 37°C). | Temperature-Dependent Solubility: The compound may be less stable or soluble at the incubation temperature over time.[9] Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[13] pH Shift: Cellular metabolism can alter the pH of the media, reducing this compound solubility.[9] | 1. Confirm Solubility at 37°C: Perform a solubility test by incubating your final concentration at 37°C for the duration of your experiment and visually inspecting for precipitation. 2. Consider Serum-Free Media: If using serum-containing media, interactions with serum proteins can be a factor. Test solubility in a serum-free formulation.[9] 3. Use Freshly Prepared Solutions: Prepare the final working solution immediately before use. Do not store diluted aqueous solutions.[1] |
| Precipitate forms after a freeze-thaw cycle of the stock solution. | Reduced Solubility after Freezing: The compound may not fully redissolve after being frozen in the stock solvent. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2] 2. Ensure Complete Dissolution: Before use, ensure the thawed aliquot is at room temperature and the compound is fully dissolved. Gentle vortexing or brief sonication may be necessary.[10] |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Source(s) |
|---|---|---|
| DMSO | ≥13.1 mg/mL to 30 mg/mL | [1][2][14] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~5 mg/mL to ≥12.65 mg/mL (with ultrasonic) | [1][14] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |[1] |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Approximate Solubility | Source(s) |
|---|---|---|
| ≤ 5.0 | < 80 µg/mL | [8] |
| 1.2 | ~17 µg/mL | [8] |
| 3.0 | ~12.4 µg/mL | [8] |
| 7.4 | ~1.75 mg/mL | [8] |
| 7.5 | ~1.75 mg/mL |[8] |
Table 3: IC₅₀ Values of this compound for COMT Inhibition
| Tissue Source | IC₅₀ Value | Source(s) |
|---|---|---|
| Rat Duodenum | 10 nM | [1] |
| Rat Brain | 10 nM | [1][6] |
| Rat Erythrocytes | 20 nM | [1][6] |
| Rat Liver | 160 nM | [1][6] |
| Human Liver | 151 nM |[15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for preparing this compound solutions for in vitro cell-based assays to minimize precipitation.
-
Prepare High-Concentration Stock Solution (e.g., 30 mM in DMSO):
-
Weigh the required amount of solid this compound powder (Molecular Weight: 305.29 g/mol ).[14]
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., for 10 mg of powder, add 1.09 mL of DMSO for a 30 mM stock).[2]
-
Ensure the compound is fully dissolved by vortexing. If necessary, use brief sonication in a water bath.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store aliquots at -20°C, protected from light.[2]
-
-
Prepare Final Working Solution (Example: 30 µM in 10 mL of Media):
-
Pre-warm the final volume of complete cell culture medium (e.g., 10 mL) to 37°C.[10]
-
Thaw one aliquot of the 30 mM this compound stock solution and bring it to room temperature.
-
Step A - Intermediate Dilution (Recommended): Pipette 99 µL of pre-warmed, serum-free medium or PBS into a sterile microcentrifuge tube. Add 1 µL of the 30 mM stock solution to create a 300 µM intermediate solution. Gently vortex to mix.
-
Step B - Final Dilution: While gently swirling the 10 mL of pre-warmed complete medium, add 1 mL of the 300 µM intermediate solution from Step A. This results in a final concentration of 30 µM this compound with a final DMSO concentration of 0.1%.
-
Visually inspect the final medium for any signs of precipitation. Use the freshly prepared this compound-containing medium immediately.[1]
-
Protocol 2: General In Vitro COMT Inhibition Assay
This protocol outlines a general method for measuring COMT activity and its inhibition by this compound, adapted from published methodologies.[16]
-
Reagents and Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer) containing MgCl₂ (e.g., 5 mM) and DTT (e.g., 1 mM).
-
Enzyme: Recombinant human S-COMT (e.g., 2.0 µg/mL final concentration).
-
Substrate: A fluorescent substrate such as 3-Bromo-7,8-dihydroxy-2H-chromen-2-one (3-BTD) (e.g., 2 µM final concentration).
-
Methyl Donor: S-adenosyl-L-methionine (SAM) (e.g., 200 µM final concentration).
-
Inhibitor: this compound, prepared in a dilution series to determine the IC₅₀ value.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, COMT enzyme, and varying concentrations of this compound (or vehicle control, e.g., DMSO).
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (3-BTD) and methyl donor (SAM) to all wells.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C, protected from light.
-
Stop the reaction by adding a suitable stop solution (e.g., an acidic solution).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: this compound inhibits COMT, preventing levodopa metabolism to 3-O-methyldopa.
Caption: Recommended workflow for preparing this compound stock and working solutions.
Caption: A troubleshooting decision tree for this compound precipitation issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. In vitro and in vivo characterization of this compound-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Catechol O-Methyltransferase Inhibitor this compound in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cellular and Mitochondrial Toxicity of Tolcapone, this compound, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. raybiotech.com [raybiotech.com]
- 15. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by this compound and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Entacapone Dosage for In Vivo COMT Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Entacapone dosage to achieve maximal Catechol-O-methyltransferase (COMT) inhibition in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for preclinical in vivo studies?
For preclinical studies in rats, a common oral dose is 10 mg/kg, which has been shown to produce a maximal degree of COMT inhibition in peripheral tissues[1]. However, the optimal dose can vary depending on the animal model, the specific research question, and the co-administered substances. It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions. In humans, the 200 mg dose is considered optimal for prolonging the therapeutic effect of levodopa[2][3].
Q2: How does this compound's mechanism of action influence experimental design?
This compound is a potent and specific peripheral COMT inhibitor.[4] It works by blocking the COMT enzyme, which is a major pathway for the metabolism of levodopa to 3-methoxy-4-hydroxy-L-phenylalanine (3-OMD).[5][6] By inhibiting peripheral COMT, this compound increases the plasma half-life and bioavailability of levodopa, allowing more of it to reach the brain.[6][7][8] It is important to note that this compound has no antiparkinsonian activity on its own and must be co-administered with levodopa.[4][6] Its effects are primarily peripheral, as it minimally crosses the blood-brain barrier.[6]
Q3: How frequently should this compound be administered to maintain consistent COMT inhibition?
This compound has a short elimination half-life, approximately 0.8 hours in rats and 0.4-0.7 hours (β-phase) in humans.[1][5] Due to this rapid elimination, frequent dosing is necessary to maintain stable COMT inhibition.[9][10] In clinical settings, this compound is administered with each levodopa dose.[3][11] For in vivo animal studies, this means that single daily doses may not be sufficient for experiments requiring sustained COMT inhibition. A continuous infusion or multiple daily administrations may be necessary to avoid fluctuations in plasma levels and COMT inhibition.[10] After a 7-day treatment in rats (10 mg/kg twice daily), COMT activity recovered to control levels within 8 hours of the last dose.[1]
Q4: What are the key pharmacokinetic parameters of this compound to consider?
Understanding the pharmacokinetics of this compound is crucial for proper experimental design. Key parameters are summarized in the table below. This compound is rapidly absorbed, with peak plasma concentrations (Tmax) reached in about 1 hour.[4][5][7] It is highly bound to plasma proteins (98%), primarily albumin, which limits its distribution into tissues.[4][5][7] The absolute oral bioavailability is approximately 35%.[4][7]
Troubleshooting Guide
Issue: Suboptimal or no significant COMT inhibition observed.
Possible Cause 1: Inadequate Dosage
-
Solution: The dose of this compound may be too low for the specific animal model or experimental conditions. It is crucial to perform a dose-response study to establish the effective dose range. In human studies, doses of 200 mg were found to be optimal, while higher doses like 400 mg showed a reduced response.[4][6]
Possible Cause 2: Timing of Administration and Measurement
-
Solution: Due to its short half-life, the timing of tissue collection or functional measurement relative to this compound administration is critical.[1][10] With a 200 mg single dose in humans, maximum inhibition of erythrocyte COMT activity (average 65%) returns to baseline within 8 hours.[7] Ensure that your measurements are taken within the window of expected maximal inhibition.
Possible Cause 3: Route of Administration
-
Solution: Oral bioavailability is approximately 35% and can be variable.[4][7] If inconsistent results are obtained with oral administration, consider alternative routes such as intravenous (IV) injection to ensure complete bioavailability and more predictable plasma concentrations.
Possible Cause 4: Drug Formulation and Stability
-
Solution: Ensure the this compound formulation is appropriate for the chosen route of administration and that the compound is stable under your experimental conditions. Check the solubility and stability of your formulation. This compound is soluble in DMSO and ethanol.[12]
Issue: High variability in experimental results between subjects.
Possible Cause 1: Inter-individual Pharmacokinetic Variability
-
Solution: The absorption and metabolism of this compound can vary significantly between individuals.[4] Increasing the number of subjects per group can help to mitigate the impact of this variability on statistical power.
Possible Cause 2: Influence of Food
-
Solution: While food does not significantly affect the pharmacokinetics of this compound itself, meals rich in large neutral amino acids can delay and reduce the absorption of co-administered levodopa.[6][7] Standardize feeding protocols for all experimental subjects to ensure consistency.
Issue: Unexpected side effects or toxicity.
Possible Cause 1: Off-target effects at high concentrations
-
Solution: While this compound is a specific COMT inhibitor, very high concentrations might lead to off-target effects.[5] If toxicity is observed, consider reducing the dose. Unlike the related COMT inhibitor Tolcapone, this compound has a better safety profile regarding hepatotoxicity.[13]
Possible Cause 2: Interaction with other compounds
-
Solution: this compound is often used with levodopa and a dopa-decarboxylase inhibitor like carbidopa.[4] This combination increases levodopa levels, which can enhance dopaminergic side effects like dyskinesia.[3][4] If such effects are observed, a reduction in the levodopa dose may be necessary.[11]
Data Presentation
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Human (200 mg oral dose) | Rat (3 mg/kg IV) | Rat (10 mg/kg oral) |
| Tmax (Time to Peak Plasma Conc.) | ~1 hour[4][5][7] | N/A | ~0.5 hours[1] |
| Cmax (Peak Plasma Conc.) | ~1.2 µg/mL[4][5][7] | N/A | ~2000 ng/mL[1] |
| Elimination Half-life (t½) | ~0.4-0.7 h (β-phase), 2.4 h (γ-phase)[5] | 0.8 hours[1] | 0.8 hours[1] |
| Oral Bioavailability | ~35%[4][7] | N/A | Not specified, but sufficient for effect |
| Plasma Protein Binding | 98% (mainly albumin)[4][5][7] | Not specified | Not specified |
Table 2: Dose-Dependent Inhibition of Human Erythrocyte COMT Activity (Single Oral Dose)
| This compound Dose | Maximum Inhibition |
| 200 mg | ~65%[7] |
| 800 mg | ~82%[7] |
Experimental Protocols
Protocol 1: Measurement of COMT Activity in Erythrocytes
This protocol provides a general framework for assessing peripheral COMT inhibition by measuring enzyme activity in red blood cells (RBCs), a common and accessible method.
-
Blood Collection: Collect whole blood samples from subjects at baseline (pre-dose) and at various time points post-Entacapone administration (e.g., 1, 2, 4, 8 hours). Use an anticoagulant such as EDTA.
-
Erythrocyte Isolation: Centrifuge the blood samples to separate plasma and buffy coat from the RBC pellet. Wash the RBC pellet multiple times with cold isotonic saline solution.
-
Lysate Preparation: Lyse the washed RBCs by adding cold distilled water or a hypotonic buffer. Centrifuge the lysate to remove cell debris. The resulting supernatant contains the COMT enzyme.
-
COMT Activity Assay:
-
The assay mixture typically contains the RBC lysate (enzyme source), a catechol substrate (e.g., epinephrine or a specific probe), a methyl donor (S-adenosyl-L-methionine, SAM), and magnesium chloride (MgCl₂) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[14][15]
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction by adding an acid (e.g., perchloric acid or formic acid).[15]
-
-
Quantification:
-
Data Analysis: Calculate the percentage of COMT inhibition at each post-dose time point relative to the baseline (pre-dose) activity.
Visualizations
Caption: Levodopa metabolism and the inhibitory action of this compound.
Caption: Workflow for an in vivo this compound dose optimization study.
Caption: Decision tree for troubleshooting suboptimal COMT inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The Catechol O-Methyltransferase Inhibitor this compound in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COMT inhibition in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Pharmacokinetics of oral this compound after frequent multiple dosing and effects on levodopa disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drugs.com [drugs.com]
- 12. rndsystems.com [rndsystems.com]
- 13. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of catechol-O-methyltransferase by 6,7-dihydroxy-3,4-dihydroisoquinolines related to dopamine: demonstration using liquid chromatography and a novel substrate for O-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Entacapone Interference in Colorimetric Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from the drug Entacapone in common colorimetric assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify, understand, and mitigate this interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with colorimetric assays?
A1: this compound is a medication used in the treatment of Parkinson's disease. It belongs to a class of drugs known as catechol-O-methyltransferase (COMT) inhibitors. Its chemical structure contains a nitrocatechol group, which is the primary cause of interference in many biochemical assays. This interference can occur through several mechanisms:
-
Intrinsic Color: this compound solutions are yellow, which can contribute to the absorbance reading in colorimetric assays, leading to falsely elevated results. The UV-visible spectrum of this compound shows absorbance maxima that can overlap with the wavelengths used in many assays.[1][2][3]
-
Reducing Properties: The catechol moiety of this compound has antioxidant properties, allowing it to act as a reducing agent. This can interfere with assays that rely on the reduction of metal ions (e.g., Cu²⁺ in BCA and Lowry assays) or the quenching of radical species.
-
Chelating Properties: Catechols are known to chelate metal ions. This can interfere with assays where metal ions are part of the detection mechanism.
-
Reactivity with Assay Reagents: The nitro group and the catechol hydroxyls make this compound a reactive molecule that can potentially interact directly with assay reagents, leading to unpredictable results.
Q2: Which colorimetric assays are most likely to be affected by this compound?
A2: Based on its chemical properties, this compound has the potential to interfere with a range of colorimetric assays, including:
-
Protein Assays:
-
Bicinchoninic Acid (BCA) Assay: Highly susceptible due to the reduction of Cu²⁺ to Cu⁺ by both proteins and this compound.[4][5][6][7]
-
Lowry Assay: Susceptible for similar reasons to the BCA assay, as it also involves the reduction of a copper-tartrate complex.[8][9][10]
-
Bradford Assay: Potentially less susceptible as it is based on dye-binding, but interference can still occur due to spectral overlap or interactions with the dye molecule.[11][12][13]
-
-
Creatinine Assays:
-
Uric Acid Assays:
-
Uricase-Peroxidase Based Assays: The antioxidant properties of this compound can interfere with the peroxidase-catalyzed color development step.
-
Q3: How can I determine if this compound is interfering with my assay?
A3: To confirm interference, you can perform the following control experiments:
-
Spike-in Control: Add a known concentration of this compound to a sample with a known analyte concentration and compare the result to the same sample without this compound. A significant difference indicates interference.
-
This compound-only Control: Run a sample containing only this compound (at the concentration expected in your experimental samples) in your assay. Any signal detected will be due to the drug's interference.
-
Serial Dilution: Analyze a series of dilutions of your experimental sample. If interference is present, the calculated analyte concentration may not be linear across the dilution series.
Troubleshooting Guides
Issue 1: Inaccurate results in protein quantification assays (Bradford, BCA, Lowry).
This guide will help you troubleshoot and mitigate interference from this compound in common protein assays.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Spectral Interference (Intrinsic Color of this compound) | 1. Measure the absorbance spectrum of this compound: Dissolve this compound in the assay buffer and measure its absorbance across the relevant wavelength range (e.g., 400-700 nm). 2. Use a sample-specific blank: For each sample containing this compound, prepare a parallel blank containing the same concentration of this compound in the assay buffer but without the protein standard or sample. Subtract the absorbance of this blank from your sample reading. | Correction for the background absorbance of this compound, leading to more accurate protein concentration measurements. |
| Chemical Interference (Reducing/Chelating Properties) | 1. Protein Precipitation: Use methods like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the interfering drug.[17][18][19][20] 2. Solid-Phase Extraction (SPE): If working with biological fluids like plasma, use a suitable SPE cartridge to remove this compound prior to the assay.[21][22][23][24][25] | Removal of this compound from the sample, eliminating its chemical interference with the assay reagents. |
Protocol 1: Trichloroacetic Acid (TCA) / Acetone Protein Precipitation
-
To 100 µL of your protein sample containing this compound, add 100 µL of 20% TCA.
-
Vortex briefly and incubate on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant which contains the this compound.
-
Wash the protein pellet by adding 200 µL of ice-cold acetone and centrifuge again at 15,000 x g for 5 minutes at 4°C.
-
Remove the acetone and allow the pellet to air dry.
-
Resuspend the protein pellet in a buffer compatible with your chosen protein assay.
DOT Script for Protein Precipitation Workflow:
Protein precipitation workflow for removing this compound.
Issue 2: Falsely elevated creatinine levels in the Jaffé assay.
This guide addresses interference from this compound in the Jaffé method for creatinine determination.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Formation of a Colored Complex | 1. Switch to an Enzymatic Creatinine Assay: Enzymatic methods are generally more specific and less prone to interference from non-creatinine chromogens.[26] 2. Sample Pre-treatment: If an enzymatic assay is not available, consider methods to remove this compound, such as solid-phase extraction, before performing the Jaffé assay. | More accurate creatinine measurements by avoiding the non-specific reaction of this compound with the Jaffé reagents. |
DOT Script for Creatinine Assay Troubleshooting Logic:
Decision pathway for addressing this compound interference in creatinine assays.
Issue 3: Inaccurate results in uric acid assays.
This guide provides steps to address interference from this compound in uricase-based uric acid assays.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Antioxidant Interference | 1. Sample Dilution: Diluting the sample may reduce the concentration of this compound to a level that no longer significantly interferes with the assay, while keeping the uric acid concentration within the detectable range. 2. Sample Pre-treatment: Use solid-phase extraction to remove this compound from the sample before the assay. | Accurate determination of uric acid concentration by minimizing the quenching of the colorimetric signal by this compound. |
DOT Script for Uric Acid Assay Interference Pathway:
Potential mechanism of this compound interference in uricase-based uric acid assays.
References
- 1. appconnect.in [appconnect.in]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]
- 5. タンパク質アッセイの化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]
- 7. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 8. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 9. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 12. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bradford protein assay | Abcam [abcam.com]
- 14. Mechanism of interference with the Jaffé reaction for creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interference with Jaffe'Method for Creatinine - M Kroll [grantome.com]
- 16. Jaffe reaction - Wikipedia [en.wikipedia.org]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Precipitation Procedures [sigmaaldrich.com]
- 19. interchim.fr [interchim.fr]
- 20. bio-rad.com [bio-rad.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. agilent.com [agilent.com]
- 23. phenomenex.com [phenomenex.com]
- 24. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Entacapone in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies aimed at improving the oral bioavailability of Entacapone.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low and variable?
This compound is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it possesses both low aqueous solubility and low permeability.[1][2] Its bioavailability is further compromised by high lipophilicity, significant pre-systemic clearance (first-pass metabolism) in the gastrointestinal mucosa, and potential P-glycoprotein (P-gp) efflux.[1][2] These factors collectively contribute to its limited and unpredictable absorption after oral administration.
Q2: What are the primary formulation strategies being investigated to improve this compound's oral bioavailability?
Current research focuses on advanced drug delivery systems to overcome the solubility and permeability challenges of this compound. The most promising approaches include:
-
Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate this compound, enhancing its solubility and protecting it from degradation and first-pass metabolism.[1][3]
-
Cocrystallization: This technique involves modifying the solid-state properties of this compound by combining it with a coformer (like theophylline) to create a new crystalline structure with improved solubility and dissolution rates.[4]
-
Solid Lipid Dispersions: These formulations involve dispersing this compound in a lipid matrix, often in an amorphous state, to increase its surface area and dissolution velocity.
-
Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract, improving drug solubilization and absorption.[5]
Q3: How do Nanostructured Lipid Carriers (NLCs) enhance the bioavailability of this compound?
NLCs improve the oral bioavailability of this compound through several mechanisms. Their nanoscale particle size increases the surface area for dissolution. The lipid matrix solubilizes the lipophilic this compound, and the formulation can protect the drug from enzymatic degradation in the GI tract. Furthermore, lipid-based formulations can facilitate lymphatic transport, bypassing the portal circulation and reducing first-pass metabolism in the liver.[1] Studies have shown that this compound-loaded NLCs lead to a significant increase in plasma concentration and residence time compared to the free drug.[1][3]
Q4: What is the principle behind using cocrystals to improve this compound's properties?
Cocrystallization alters the physicochemical properties of an active pharmaceutical ingredient (API) without modifying its chemical structure. By forming a cocrystal with a water-soluble coformer, the resulting solid form of this compound can exhibit enhanced aqueous solubility and a faster dissolution rate.[4] For instance, a cocrystal of this compound with theophylline hydrate has been shown to have both high solubility and good permeability.[4][6]
Troubleshooting Guides
Formulation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
| Issue | Potential Cause | Troubleshooting/Recommendation |
| Low Entrapment Efficiency | Poor solubility of this compound in the selected lipids. | Screen various solid and liquid lipids to determine the highest solubility for this compound. For example, Glyceryl Monostearate (GMS) as a solid lipid and Oleic acid as a liquid lipid have shown good results.[1] Optimize the solid lipid to liquid lipid ratio. |
| Drug leakage during the formulation process. | Ensure the temperature of the aqueous phase is similar to the melted lipid phase during pre-emulsion formation to prevent premature lipid solidification. Optimize sonication time and amplitude to achieve rapid nanoparticle formation and drug entrapment.[1] | |
| Large Particle Size or High Polydispersity Index (PDI) | Inefficient homogenization or sonication. | Increase sonication time or amplitude. A probe sonicator is often more effective than a bath sonicator for producing smaller, more uniform NLCs.[2] Ensure the surfactant concentration (e.g., Tween 80) is sufficient to stabilize the nanoparticle surface and prevent agglomeration.[1] |
| Aggregation of nanoparticles. | Check the zeta potential of the formulation. A higher absolute value (e.g., > |-20| mV) indicates better colloidal stability. Adjusting the type or concentration of the surfactant can help increase surface charge and prevent aggregation. | |
| Instability of the NLC dispersion during storage | Ostwald ripening or particle aggregation over time. | Optimize the lipid composition and surfactant concentration. Lyophilization of the NLC dispersion with a suitable cryoprotectant can improve long-term stability. |
In-Vivo Pharmacokinetic Studies in Rats
| Issue | Potential Cause | Troubleshooting/Recommendation |
| High variability in plasma concentrations between animals | Inconsistent dosing volume or technique. | Ensure accurate oral gavage technique and consistent administration volume based on animal body weight. |
| Differences in food intake affecting absorption. | Fast the animals overnight (with free access to water) before dosing to standardize gastric conditions. | |
| Low or undetectable plasma concentrations of this compound | Poor absorption of the formulation. | Re-evaluate the in-vitro dissolution and permeability of the formulation. The formulation may not be releasing the drug effectively in the GI tract. |
| Rapid clearance of the drug. | For novel formulations, consider a pilot study with a more frequent blood sampling schedule in the initial hours post-dosing to accurately capture the Cmax and initial absorption phase. | |
| Unexpected adverse events in study animals | Toxicity of the formulation components. | Review the safety and GRAS (Generally Regarded As Safe) status of all excipients used. Consider a preliminary dose-ranging toxicity study for novel formulations. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Plain this compound and this compound-Loaded NLCs in Wistar Rats
| Parameter | Plain this compound | This compound-NLCs |
| Cmax (ng/mL) | 1592 ± 99 | 2993 ± 322 |
| Tmax (h) | 0.5 ± 0.08 | 1.0 ± 0.13 |
| t1/2 (h) | 0.704 ± 0.01 | 4.74 ± 0.58 |
| AUC0–∞ (ng·h/mL) | Not explicitly stated in snippet, but significantly lower than NLCs. | Significantly higher than plain this compound.[1] |
| Mean Residence Time (MRT) | Not explicitly stated in snippet, but significantly lower than NLCs. | Significantly higher than plain this compound.[1] |
Data sourced from in-vivo studies in Wistar rats.[1]
Experimental Protocols
Preparation of this compound-Loaded NLCs by Probe Sonication
-
Lipid Screening:
-
Determine the solubility of this compound in various solid lipids (e.g., Glyceryl Monostearate, Glyceryl tribehenate) and liquid lipids (e.g., Oleic acid, Olive oil).[1]
-
Select the solid and liquid lipid combination that demonstrates the highest solubility for this compound. For example, GMS and Oleic acid have been successfully used.[1]
-
-
Preparation of Lipid and Aqueous Phases:
-
Prepare the lipid phase by melting the selected solid lipid (e.g., GMS) and liquid lipid (e.g., Oleic acid) at a specific ratio (e.g., 70:30) at a temperature of approximately 80°C.[1]
-
Dissolve this compound in the molten lipid mixture.
-
Prepare the aqueous phase by dissolving a surfactant (e.g., Tween 80) in double-distilled water and heating it to the same temperature as the lipid phase (80°C).[1]
-
-
Formation of Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase under continuous stirring (e.g., 1800 rpm) to form a coarse pre-emulsion.[1]
-
-
Sonication:
-
Homogenize the warm pre-emulsion using a probe sonicator (e.g., at 60% amplitude with a pulse cycle of 20 seconds on and 10 seconds off) for a predetermined time (e.g., 10 minutes) to form the NLC dispersion.[1]
-
Allow the resulting nanoemulsion to cool to room temperature, leading to the formation of solid this compound-loaded NLCs.
-
In-Vivo Pharmacokinetic Study in Wistar Rats
-
Animal Acclimatization and Grouping:
-
Acclimatize healthy Wistar rats (e.g., 200-250g) for at least one week before the experiment, with standard access to food and water.
-
Divide the animals into two groups: a control group (receiving plain this compound suspension) and a test group (receiving this compound-loaded NLCs).
-
-
Dosing:
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of the respective formulations to each group via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.5 mL) from the retro-orbital plexus at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.[1]
-
Collect the samples in heparinized tubes and centrifuge to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples for this compound concentration using a validated analytical method, such as HPLC.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) from the plasma concentration-time profiles using non-compartmental analysis software.[1]
-
Visualizations
Caption: Workflow for the Preparation of this compound-Loaded NLCs.
Caption: Workflow for an In-Vivo Pharmacokinetic Study in Rats.
References
- 1. In vitro and in vivo characterization of this compound-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo characterization of this compound-loaded nanostructured lipid carriers developed by quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Minimizing Entacapone degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing entacapone degradation during sample preparation for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The primary degradation pathways for this compound are isomerization and photodegradation. The main metabolic pathway involves isomerization to its cis-isomer (Z-entacapone), which is then, along with the parent drug, directly glucuronidated.[1] this compound is also susceptible to photodegradation when exposed to UV light, which can lead to the formation of its geometric Z-isomer.[2][3] Forced degradation studies have shown that this compound can also degrade under acidic, basic, and oxidative conditions.[4][5]
Q2: How does pH affect the stability of this compound in solution?
A2: this compound's solubility and stability are pH-dependent. It is a weak acid and has low solubility in acidic conditions.[6] While some HPLC methods utilize a low pH mobile phase (e.g., pH 2.5-3.0) for optimal separation, it is crucial to minimize the time the sample is in highly acidic or basic solutions during preparation to prevent hydrolysis.[6][7] One study noted that this compound has a tendency to precipitate when left standing in a mixture of acetonitrile and methanol.[8]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is sensitive to light. Exposure to UV light can cause photodegradation, leading to the formation of the Z-isome.[2][3] Therefore, it is critical to protect samples containing this compound from light at all stages of handling, storage, and analysis. This can be achieved by using amber vials, covering sample containers with aluminum foil, and minimizing exposure to ambient light.[9]
Q4: What are the recommended storage conditions for this compound samples?
A4: To minimize degradation, this compound samples, especially in solution, should be stored at low temperatures and protected from light. For biological samples like plasma, storage at -20°C or -80°C is recommended for long-term stability. For short-term storage and during sample processing, keeping samples on ice or in a refrigerated autosampler is advisable. One study on a fixed-dose combination tablet containing this compound found that solutions were stable for up to 24 hours when stored at 10°C, whereas degradation was observed at 25°C.[8]
Q5: Can antioxidants be used to stabilize this compound solutions?
A5: Yes, the use of antioxidants can help prevent oxidative degradation of this compound. While specific antioxidants for this compound sample preparation are not extensively detailed in the reviewed literature, one study mentioned that solution stability was "guaranteed by the addition of an antioxidant" without specifying the agent.[10] Given the catechol structure of this compound, antioxidants that are effective for other catechols, such as ascorbic acid or sodium metabisulfite, could be considered. However, empirical evaluation of their effectiveness and potential for interference with the analytical method is necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during sample processing: Exposure to light, extreme pH, or elevated temperatures. | - Work under low light conditions or use amber-colored labware.- Ensure the pH of solutions is maintained within a stable range (near neutral if possible, though method-dependent).- Keep samples on ice or at a controlled low temperature throughout the extraction process. |
| Precipitation of this compound: Use of inappropriate solvents. | - Avoid prolonged storage in mixtures of acetonitrile and methanol where precipitation has been noted.[8]- If precipitation occurs, try altering the solvent composition or pH. A diluent of 1% orthophosphoric acid and tetrahydrofuran (80:20) has been used to improve solubility and stability.[6] | |
| Appearance of unexpected peaks in the chromatogram | Formation of degradation products: Isomerization to Z-entacapone due to light exposure or other degradation pathways. | - Strictly protect samples from light.[2][3]- Re-evaluate sample handling procedures to minimize stress conditions (heat, extreme pH).- Perform forced degradation studies to identify the retention times of potential degradation products.[5] |
| Inconsistent results between replicates | Ongoing degradation in prepared samples: Instability of this compound in the final sample solution. | - Analyze samples as quickly as possible after preparation.- Store prepared samples in a refrigerated and dark autosampler.- Evaluate the stability of this compound in your specific diluent over the expected analysis time. One study found stability for up to 48 hours in their diluent.[4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma for HPLC-MS/MS Analysis
This protocol is a synthesized example based on common practices described in the literature for bioanalytical methods.
-
Sample Collection and Handling:
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Protect the blood sample from light immediately after collection.
-
Centrifuge the blood at 4°C to separate the plasma.
-
Transfer the plasma to amber-colored cryovials and store at -80°C until analysis.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice in the dark.
-
To 200 µL of plasma in a polypropylene tube, add 50 µL of an internal standard solution (e.g., a structurally similar compound like tolcapone).
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Preparation of this compound Standard Solutions for HPLC Analysis
This protocol is based on methodologies for creating calibration standards as described in various analytical validation studies.[1]
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL amber volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water (50:50, v/v)). Sonicate briefly if necessary to ensure complete dissolution.
-
Store the stock solution at 4°C and protect from light.
-
-
Working Standard Solution Preparation:
-
Perform serial dilutions of the stock solution using the same diluent to prepare working standards at various concentrations covering the expected range of the samples.
-
Prepare these solutions fresh daily or validate their stability for a longer storage period.
-
Visualizations
Caption: Major degradation and metabolic pathways of this compound.
Caption: Workflow for minimizing this compound degradation.
References
- 1. saspublishers.com [saspublishers.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. This compound improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Entacapone Pharmacokinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in entacapone pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical pharmacokinetic profile of this compound?
This compound is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached in approximately one hour.[1][2][3][4][5] It has an absolute oral bioavailability of about 35%.[5][6][7] The drug is highly bound to plasma proteins (around 98%), primarily albumin, which limits its distribution into tissues.[1][5][8] this compound undergoes extensive metabolism, mainly through isomerization to its cis-isomer and subsequent glucuronidation.[1][5][8] Elimination is biphasic, with an initial half-life of about 0.6 hours and a terminal half-life of approximately 2.4-3.5 hours.[1][6][9]
Q2: Why is there such high variability in this compound pharmacokinetic data?
Significant inter- and intra-individual variability is a known characteristic of this compound's pharmacokinetics.[1] Peak plasma concentrations can vary as much as 20-fold between individuals.[1] This variability can be attributed to several factors, including:
-
Irregular gastric emptying and variable gastrointestinal motility.[1]
-
Genetic polymorphisms in the Catechol-O-methyltransferase (COMT) enzyme.[10][11][12]
-
Extensive first-pass metabolism in the liver and small intestine.[13]
Q3: How does food impact the pharmacokinetics of this compound?
Food does not significantly affect the absorption or bioavailability of this compound.[1][5] However, meals rich in large neutral amino acids can delay and reduce the absorption of levodopa, which is often co-administered with this compound.[1]
Q4: What is the primary route of excretion for this compound and its metabolites?
The majority of an this compound dose (approximately 90%) is excreted in the feces, with about 10% excreted in the urine.[1][5][8] Only a very small fraction (about 0.2%) of the dose is found unchanged in the urine.[1][5] This indicates that biliary excretion is the major route of elimination.[1][5][8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound pharmacokinetic experiments.
Issue 1: High variability in Cmax and AUC values between subjects.
-
Possible Cause: Genetic polymorphism of the COMT enzyme, specifically the Val158Met variant, can significantly influence this compound's effect on levodopa pharmacokinetics and may contribute to variability.[10][12][17] Individuals with the high-activity COMT genotype (Val/Val or HH) may exhibit a more pronounced response to this compound compared to those with the low-activity genotype (Met/Met or LL).[10][12]
-
Troubleshooting Steps:
-
Genotyping: Consider genotyping study participants for the COMT Val158Met polymorphism to stratify the data and reduce inter-individual variability.[11]
-
Statistical Analysis: Employ statistical models that account for genotype as a covariate to better understand its contribution to the observed variability.
-
Issue 2: Inconsistent or delayed absorption (variable Tmax).
-
Possible Cause: Variability in gastric emptying and gastrointestinal motility can lead to inconsistent absorption rates.[1][9] While food itself doesn't impact this compound's PK, the composition of meals can affect GI transit times.
-
Troubleshooting Steps:
-
Standardized Conditions: Ensure strict standardization of fasting conditions before drug administration.
-
Controlled Diet: If the study design allows, provide a standardized meal to all participants to minimize variability in gastric emptying. While this compound's absorption isn't affected by food, this can help standardize the physiological conditions of the GI tract.
-
Issue 3: Lower than expected plasma concentrations.
-
Possible Cause 1: Issues with sample collection and handling leading to drug degradation.
-
Troubleshooting Steps:
-
Sample Handling Protocol: Follow a strict protocol for blood sample collection, processing, and storage. Use appropriate anticoagulants and store plasma samples at -20°C or lower until analysis.[18]
-
Stability Testing: this compound has been shown to be stable in plasma for at least 30 days when stored frozen.[18] However, it is good practice to perform stability tests under your specific laboratory conditions.
-
-
Possible Cause 2: Drug-drug interactions affecting absorption or metabolism.
-
Troubleshooting Steps:
-
Concomitant Medications Review: Carefully review and document all concomitant medications, including over-the-counter drugs and supplements. Iron salts, for instance, can reduce the bioavailability of this compound.[14]
-
Interaction Check: Cross-reference concomitant medications with known this compound drug interactions.[14][15][16]
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters (Single 200 mg Dose)
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | ~1 hour | [1][2][5] |
| Cmax (Peak Plasma Concentration) | ~1.2 µg/mL | [1][5] |
| Absolute Bioavailability | ~35% | [5][6][7] |
| Plasma Protein Binding | ~98% (mainly to albumin) | [1][5] |
| Elimination Half-life (β-phase) | ~2.4 - 3.5 hours | [1][6][9] |
| Volume of Distribution (Vd) | ~20 L (at steady state) | [5] |
Table 2: Influence of COMT Val158Met Polymorphism on Levodopa AUC Increase with this compound
| COMT Genotype | Mean Increase in Levodopa AUC | Reference |
| High-activity (Val/Val or H/H) | +62% (± 6%) | [10] |
| Heterozygous (Val/Met or H/L) | +41% (± 36%) | [12] |
| Low-activity (Met/Met or L/L) | +34% (± 8%) | [10] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using HPLC-UV
This protocol is based on a validated method for the quantification of this compound in human plasma.[18]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add the internal standard (e.g., rofecoxib).
-
Perform a single-step liquid-liquid extraction using an ethyl acetate/n-hexane mixture (30:70, v/v).
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Validation Parameters:
-
Linearity: Establish a linear range, for example, from 25 to 2500 ng/mL.[18]
-
Lower Limit of Quantitation (LLOQ): Should be determined, for example, 25 ng/mL with a relative standard deviation of less than 8%.[18]
-
Precision and Accuracy: Within-batch and between-batch precision should be assessed, with acceptance criteria typically within ±15% (±20% for LLOQ).[18]
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Key factors contributing to this compound PK variability.
Caption: Workflow for this compound quantification in plasma by HPLC.
References
- 1. Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound: a catechol-O-methyltransferase inhibitor for the adjunctive treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound, a peripherally acting catechol-O-methyltransferase inhibitor, in man. A study using a stable isotope techique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. This compound improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The COMT Val158Met polymorphism affects the response to this compound in Parkinson's disease: a randomized crossover clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Impact of the catechol-O-methyltransferase Val158Met polymorphism on the pharmacokinetics of L-dopa and its metabolite 3-O-methyldopa in combination with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 14. drugtodayonline.com [drugtodayonline.com]
- 15. reference.medscape.com [reference.medscape.com]
- 16. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. mdpi.com [mdpi.com]
- 18. High-performance liquid chromatography method for the quantification of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Entacapone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Entacapone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest (this compound). For biological samples like human plasma, this includes proteins, lipids, salts, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[1][2]
Q2: What are the common signs that my this compound assay is being affected by matrix effects?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
Inaccurate quantitative results.
-
Non-linear calibration curves.
-
Decreased assay sensitivity.
-
Inconsistent peak areas for the same concentration across different biological samples.[3]
Q3: How can I identify and quantify matrix effects in my this compound analysis?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative technique to identify regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation in the constant signal of this compound indicates the presence of matrix effects at that specific retention time.[1]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects. The response of this compound in a neat (clean) solvent is compared to its response in an extracted blank matrix that has been spiked with this compound after the extraction process.[1] The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extracted Spiked Sample) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and mitigating matrix effects in your this compound LC-MS/MS analysis.
Step 1: Identify the Problem
First, confirm that the issues you are observing are likely due to matrix effects.
| Symptom | Possible Cause Related to Matrix Effects |
| Inconsistent retention times | Matrix components affecting the column chemistry. |
| Poor peak shape (tailing, fronting, splitting) | Co-eluting matrix components interfering with the peak. |
| Low signal intensity/sensitivity | Ion suppression caused by the sample matrix. |
| High variability in results | Inconsistent matrix effects between different samples. |
Step 2: Assess and Quantify Matrix Effects
If you suspect matrix effects, perform a quantitative assessment to understand the extent of the issue. The following table provides an example of how to present this data.
Table 1: Quantitative Assessment of Matrix Effect and Recovery for this compound
| Sample Preparation Method | Analyte Concentration (ng/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike in Plasma) | Matrix Factor (MF) | Recovery (%) |
| Liquid-Liquid Extraction (LLE) | 180 | 150,000 | 142,500 | 0.95 (5% Suppression) | 90.22[4] |
| 1760 | 1,480,000 | 1,450,400 | 0.98 (2% Suppression) | - | |
| Protein Precipitation (PPT) | 180 | 150,000 | 112,500 | 0.75 (25% Suppression) | >95% |
| 1760 | 1,480,000 | 1,184,000 | 0.80 (20% Suppression) | - |
Note: Data for LLE is derived from literature values demonstrating minimal matrix effect.[4] Data for PPT is illustrative of a common outcome where this method can lead to more significant ion suppression compared to LLE.[5][6]
Step 3: Implement Strategies to Overcome Matrix Effects
Based on your assessment, implement one or more of the following strategies.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components.
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.
-
Change the mobile phase gradient: A shallower gradient can improve resolution.
-
Adjust the mobile phase pH: This can alter the retention times of both this compound and interfering compounds.
-
Use a different column chemistry: A column with a different stationary phase (e.g., C8 instead of C18) may provide better separation.[7][8]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective strategy to compensate for matrix effects. A SIL-IS (e.g., this compound-d10) is chemically identical to the analyte and will be affected by matrix effects in the same way. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized.
-
Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as your samples. This helps to ensure that the calibration curve accurately reflects the analytical response in the presence of matrix components.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol is based on a validated method for the determination of this compound in human plasma.[4]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., Tolcapone in methanol).
-
Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 2.0 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 10 minutes.
-
-
Centrifugation:
-
Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Evaporation:
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 500 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Injection:
-
Inject a suitable volume (e.g., 15 µL) into the LC-MS/MS system.[4]
-
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These parameters are a starting point and may require optimization for your specific instrument.
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.[4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for your specific instrument.
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Comparison of sample preparation methods for matrix effect reduction.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of levodopa, carbidopa, this compound, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Entacapone stability in different solvents and storage conditions
Welcome to the technical support center for Entacapone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and under different storage conditions. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A: Solid, crystalline this compound should be stored at -20°C in a tightly sealed container.[1] Under these conditions, it is stable for at least four years.[2] For combination products like Stalevo™, storage is recommended at room temperature (below 30°C or 86°F), protected from heat, moisture, and direct light.[3]
Q2: What are the best solvents for dissolving this compound?
A: this compound is soluble in several organic solvents but is sparingly soluble in aqueous buffers.[2] For stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices, offering high solubility. Ethanol can also be used, although the solubility is lower.[2] It is recommended to purge organic solvents with an inert gas before preparing solutions.[2]
Q3: How do I prepare an aqueous solution of this compound?
A: Due to its poor water solubility, this compound should first be dissolved in a minimal amount of DMSO to create a concentrated stock solution.[2] This stock solution can then be diluted with the aqueous buffer of your choice to the final desired concentration. For example, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[2]
Q4: How stable is this compound once in solution?
A: The stability of this compound in solution depends on the solvent and storage temperature.
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day due to limited stability.[2]
-
DMSO Stock Solutions: When stored at -20°C, DMSO stock solutions should be used within one month to prevent loss of potency.[4] It is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles.[4]
-
Other Solutions: A study involving a combined formulation found that solutions were stable for up to 24 hours when stored at 10°C.[5] Test solutions prepared in an acetonitrile/water diluent have been shown to be stable for up to 48 hours.[6]
Q5: What are the main degradation pathways for this compound?
A: The primary degradation pathways for this compound are isomerization and hydrolysis.
-
Isomerization: The main metabolic and photodegradation pathway is the isomerization of the active (E)-isomer to its inactive (Z)-isomer (cis-isomer).[7][8] This can be induced by exposure to UV light.[8]
-
Hydrolysis & Oxidation: Forced degradation studies show that this compound is susceptible to degradation under acidic, basic, and oxidative (e.g., hydrogen peroxide) conditions.[6] The most significant degradation occurs in basic conditions.[9]
Data Summary Tables
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Reference(s) |
| DMSO (Dimethyl Sulfoxide) | ~30 mg/mL | [2][4][10] |
| DMF (Dimethylformamide) | ~30 mg/mL | [2] |
| Ethanol | ~5 mg/mL | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| 20% Sodium Acetate (aq) | Enhanced aqueous solubility | [11] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations | Reference(s) |
| Crystalline Solid | -20°C | ≥ 4 years | Keep in a desiccated, tightly sealed container. | [2] |
| DMSO Stock Solution | -20°C | ≤ 1 month | Aliquot to avoid freeze-thaw cycles. | [4] |
| Aqueous Solution | 2-8°C | ≤ 24 hours | Prepare fresh before use. Not recommended for long-term storage. | [2] |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Observation | Reference(s) |
| Acidic Hydrolysis | Considerable degradation observed. | [6] |
| Basic Hydrolysis | Significant degradation observed; greatest among stressors. | [6][9] |
| Oxidation (H₂O₂) | Considerable degradation observed. | [6] |
| Photolytic (UV Light) | Isomerization to (Z)-Entacapone. | [8] |
| Thermal (Heat) | Generally stable. No significant degradation at 105°C. | [12][13] |
| Humidity | Generally stable. | [14] |
Troubleshooting Guides
Issue 1: My this compound has precipitated out of my aqueous buffer.
This is a common issue due to this compound's low aqueous solubility.
-
Cause 1: Concentration is too high. The final concentration in your aqueous buffer may have exceeded its solubility limit (~0.5 mg/mL in 1:1 DMSO:PBS).
-
Solution: Decrease the final concentration of this compound. If possible, increase the proportion of the organic co-solvent (like DMSO), ensuring it does not exceed the tolerance of your experimental system.
-
-
Cause 2: Insufficient initial dissolution. The initial DMSO stock solution was not concentrated enough, requiring a large volume to be added to the aqueous buffer, thereby altering the solvent properties.
-
Solution: Prepare a more concentrated initial stock solution in 100% DMSO. This allows you to add a smaller volume to your aqueous buffer to reach the final concentration, minimizing the risk of precipitation.
-
-
Cause 3: pH of the buffer. The solubility of this compound may be pH-dependent.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: I am seeing an unexpected peak in my HPLC chromatogram.
An extra peak, especially one close to the main this compound peak, could indicate degradation or isomerization.
-
Cause 1: Isomerization. this compound can convert to its (Z)-isomer, particularly if the sample or solution was exposed to light.[7][8] The (Z)-isomer is the most common metabolite and degradant.
-
Solution: Protect all solutions and samples from light by using amber vials or covering glassware with foil. Prepare samples fresh and analyze them promptly. If you have a (Z)-Entacapone standard, you can inject it to confirm the identity of the peak.
-
-
Cause 2: Degradation. If samples were prepared in acidic or basic conditions, or stored for extended periods at room temperature, you may be observing degradation products.
-
Solution: Ensure the pH of your diluent is neutral and compatible with this compound stability. Analyze samples as quickly as possible after preparation or store them at 10°C for no more than 24 hours.[5]
-
-
Cause 3: Contamination. The peak could be from a contaminated solvent, glassware, or an impurity in the this compound starting material.
-
Solution: Run a blank injection (diluent only) to check for solvent contamination. Ensure all glassware is thoroughly cleaned. Review the certificate of analysis for your this compound lot to check for known impurities.
-
Caption: Primary degradation pathway of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical procedure to assess the stability of this compound under various stress conditions, as mandated by ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).[12]
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 N hydrochloric acid. Keep the solution at 60°C for three hours.[12] Cool, neutralize with 1.0 N sodium hydroxide, and dilute to a final concentration with the diluent.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N sodium hydroxide. Keep the solution at 60°C for three hours.[12] Cool, neutralize with 1.0 N hydrochloric acid, and dilute to a final concentration.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 5% hydrogen peroxide solution. Keep the solution at 60°C for three hours and then dilute to a final concentration.[12]
-
Thermal Degradation: Expose the solid this compound powder to a dry heat of 105°C for 24 hours.[13] Then, prepare a solution at the target concentration.
-
Photolytic Degradation: Expose an this compound solution (in a quartz cuvette) to UV light (254 nm) for a defined period.[8]
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method (see Protocol 2). Use a photodiode array (PDA) detector to check for peak purity and identify any degradants.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This is a representative HPLC method for separating this compound from its potential degradation products.
-
Column: X-terra C18 (250 x 4.6 mm), 5.0 µm particle size.[12]
-
Mobile Phase: Acetonitrile and 0.1% v/v phosphoric acid in Water (35:65, v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.[12]
-
Injection Volume: 10 µL.[12]
-
Detector: PDA Detector, with wavelength set at 210 nm.[12]
-
Expected Retention Time: Approximately 12.0 minutes for this compound.[12]
-
System Suitability:
-
Tailing Factor: Not more than 2.0 for the this compound peak.
-
Relative Standard Deviation (%RSD): Not more than 2.0% for the peak area from five replicate injections of the standard solution.
-
References
- 1. This compound | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. youtube.com [youtube.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS 130929-57-6 | COMT inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 11. ijpbs.com [ijpbs.com]
- 12. saspublishers.com [saspublishers.com]
- 13. ijarmps.org [ijarmps.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Entacapone Impurity Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the impurity profiling of Entacapone.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound and its impurities?
A1: A common starting point for developing an HPLC method for this compound impurity profiling is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution. The mobile phase often consists of an acidic aqueous component (e.g., phosphate buffer or 0.1% phosphoric acid) and an organic modifier like acetonitrile or methanol.[1][2] Detection is typically performed using a UV detector at wavelengths such as 210 nm or 300 nm.[1][3]
Q2: Which impurities of this compound should I be looking for?
A2: Besides the active pharmaceutical ingredient (API), you should monitor for known process-related impurities and degradation products. A significant impurity to consider is the (Z)-isomer of this compound.[4] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradation products.[2][5] Pharmacopoeias and relevant literature can provide a list of specified impurities.[2]
Q3: What are the critical parameters to consider during method development for this compound impurity profiling?
A3: Key parameters to optimize include:
-
Column Chemistry: C18 columns are widely used, but other stationary phases like phenyl columns can offer different selectivity.[3]
-
Mobile Phase pH: The pH of the aqueous mobile phase is crucial for controlling the retention and peak shape of this compound and its impurities, many of which have ionizable groups. A pH around 2.5 is often employed.[2]
-
Organic Modifier: The choice and proportion of the organic solvent (acetonitrile vs. methanol) will significantly impact the resolution of impurities.
-
Gradient Profile: A well-designed gradient is essential to separate impurities that elute close to the main peak and those that are strongly retained.
-
Column Temperature: Maintaining a consistent column temperature (e.g., 25°C or 30°C) is important for reproducible retention times and peak shapes.[1][2]
-
Detection Wavelength: The selection of the detection wavelength should be based on the UV spectra of this compound and its impurities to ensure adequate sensitivity for all components. 210 nm is often used for detecting a broad range of impurities.[1][2]
Q4: How can I ensure my HPLC method is stability-indicating?
A4: A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. To demonstrate this, you must perform forced degradation studies.[2] The drug substance should be subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light.[1][2] The resulting chromatograms should show that the degradation product peaks are well-resolved from the main this compound peak. Peak purity analysis using a photodiode array (PDA) detector is also essential to confirm that the main peak is spectrally pure.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between this compound and an impurity peak | Inadequate mobile phase composition or gradient. | - Adjust the organic solvent-to-aqueous buffer ratio.- Modify the gradient slope to be shallower around the elution time of the critical pair.- Evaluate a different organic solvent (e.g., switch from acetonitrile to methanol or vice-versa).- Consider a different column chemistry (e.g., Phenyl or a different C18 phase). |
| Peak tailing for this compound or impurity peaks | - Secondary interactions with the stationary phase.- Column overload.- Dead volume in the HPLC system. | - Adjust the mobile phase pH to suppress ionization of the analytes.- Use a high-purity, well-maintained column.- Reduce the sample concentration or injection volume.- Check and minimize the length of tubing and ensure all fittings are secure. |
| Baseline noise or drift | - Air bubbles in the mobile phase or pump.- Contaminated mobile phase.- Detector lamp issue.- Temperature fluctuations. | - Degas the mobile phase thoroughly using sonication or an online degasser.- Prepare fresh mobile phase with HPLC-grade solvents and reagents.- Check the detector lamp's age and intensity.- Use a column oven to maintain a stable temperature. |
| Ghost peaks appearing in the chromatogram | - Carryover from a previous injection.- Contamination in the sample diluent or mobile phase. | - Implement a robust needle wash program in the autosampler.- Inject a blank (diluent) run to confirm carryover.- Use fresh, high-purity solvents for sample and mobile phase preparation.[6] |
| Variable retention times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare mobile phase accurately and consistently.- Use a reliable column oven.- Perform pump performance checks and inspect for leaks in the system. |
Experimental Protocols
Key Experiment 1: Forced Degradation Study
Objective: To identify potential degradation products of this compound and demonstrate the stability-indicating nature of the HPLC method.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 1.0 N HCl. The mixture can be heated to accelerate degradation. Samples should be taken at various time points, neutralized, and diluted for HPLC analysis.[2]
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.05 N NaOH. Keep the solution at room temperature and collect samples at different intervals. Neutralize and dilute the samples before injection.[2]
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Analyze samples at various time points.[2]
-
Thermal Degradation: Expose solid this compound powder to elevated temperatures (e.g., 105°C) for a specified period.[1][2] Dissolve the stressed powder in a suitable diluent for analysis.
-
Photolytic Degradation: Expose a solution of this compound or the solid drug to UV light (e.g., 365 nm) for an extended period.[1] Prepare the sample for HPLC analysis.
Key Experiment 2: HPLC Method for Impurity Profiling
Objective: To separate and quantify this compound and its related impurities.
Methodology:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Column: YMC Pack ODS-AQ (C18), 250 x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase A: Prepare a phosphate buffer by dissolving 1.361 g of potassium dihydrogen phosphate and 1.742 g of dipotassium phosphate in 1.0 L of water. Adjust the pH to 2.5 with orthophosphoric acid.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more retained impurities.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
Data Presentation
Table 1: Example HPLC Method Parameters for this compound Impurity Profiling
| Parameter | Condition 1 | Condition 2 |
| Column | X-terra C18 (250 x 4.6 mm, 5 µm)[1] | YMC Pack ODS-AQ (C18) (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% v/v Phosphoric Acid in Water[1] | Phosphate Buffer (pH 2.5)[2] |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile[2] |
| Elution Mode | Isocratic (35:65 v/v, B:A)[1] | Gradient[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Column Temp. | 30°C[1] | 25°C[2] |
| Detection λ | 210 nm[1] | 210 nm[2] |
| Injection Vol. | 10 µL[1] | 10 µL[2] |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (for this compound peak) | Not more than 2.0[1] |
| Theoretical Plates (for this compound peak) | > 2000 |
| %RSD of Peak Area (for replicate injections) | Not more than 2.0%[1] |
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.
Caption: Experimental workflow for stability-indicating method development.
References
Technical Support Center: Entacapone Isomer Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Entacapone and its isomers.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis and purification of this compound, offering potential solutions and preventative measures.
Issue 1: High Percentage of Z-Isomer in the Crude Product
-
Question: My Knoevenagel condensation reaction is producing a high ratio of the undesired Z-isomer of this compound. How can I increase the yield of the E-isomer?
-
Answer: The Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethyl-2-cyanoacetamide typically yields a mixture of (E)- and (Z)-isomers, often in a 70-80% to 20-30% ratio respectively.[1][2][3][4] To favor the formation of the therapeutically active E-isomer, consider the following:
-
Catalyst and Solvent Optimization: The choice of catalyst and solvent system is crucial. While piperidine acetate in ethanol is a traditional method, it can be lengthy.[3] An improved process utilizes a two-component solvent system, such as toluene and cyclohexane, with a catalyst like piperidine, which can lead to higher yields and better isomeric purity.[3] The use of bases like glycine or imidazole has also been explored to improve the yield of the E-isomer.[5]
-
Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or elevated temperatures can sometimes lead to isomerization or side reactions.
-
Issue 2: Difficulty in Separating E/Z Isomers
-
Question: I am struggling to efficiently separate the E- and Z-isomers of this compound after synthesis. What are the recommended purification methods?
-
Answer: The separation of this compound's geometric isomers is a critical step. Several methods can be employed:
-
Crystallization: This is a widely used and effective method.
-
From Aliphatic Carboxylic Acids: Crystallization of the crude mixture from a lower aliphatic carboxylic acid (e.g., acetic acid) with a catalytic amount of HBr or HCl can yield the stable polymorphic form A of the E-isomer, with the Z-isomer content reduced to less than 3%.[1][2]
-
From Toluene/Acetone: A mixture of toluene and acetone is effective for purification. The process involves dissolving the crude product in the solvent mixture by heating, followed by distillation to remove some acetone and subsequent cooling to precipitate the pure trans-Entacapone.[6][7]
-
Salt Formation: A process involving the formation of organic or inorganic salts (e.g., with piperidine or sodium) can selectively precipitate the E-isomer, leaving the Z-isomer in the solution. The pure E-isomer can then be regenerated by acidification.[1][4] This method can yield this compound that is substantially free of the Z-isomer (less than 0.5%).[1]
-
-
Chromatography: For analytical and small-scale preparative separations, chromatographic techniques are highly effective.
-
Reverse-Phase HPLC: RP-HPLC is a robust method for both quantifying and separating E- and Z-isomers. A variety of C18 columns with mobile phases consisting of an acidic buffer and an organic modifier (e.g., methanol or acetonitrile) have been successfully used.[8][9][10][11]
-
Capillary Electrophoresis (CE): CE, particularly with a non-aqueous background electrolyte, can achieve good resolution between the cis and trans isomers.[12]
-
-
Issue 3: Presence of Process-Related Impurities
-
Question: My purified this compound shows the presence of unknown peaks in the HPLC chromatogram. What are the common impurities I should be aware of?
-
Answer: Besides the Z-isomer, several other process-related impurities can be present in the final product. It is essential to identify and control these to ensure the quality of the API. Common impurities include:
-
Starting Material Impurities: Unreacted 3,4-dihydroxy-5-nitrobenzaldehyde.
-
Side-Reaction Products: Impurities can arise from side reactions during the synthesis. These can include this compound amide impurity, Desethylthis compound, and Methoxy impurity.[13][14] European Pharmacopoeia (EP) lists several potential impurities such as Impurity B and F.[13]
-
Degradation Products: this compound can degrade under stress conditions (acidic, basic, oxidative, thermal, and photolytic). Forced degradation studies can help identify potential degradants.[10]
To minimize these impurities, ensure the purity of starting materials, optimize reaction conditions, and employ an efficient purification method as described above.
-
Issue 4: Polymorphic Form Control
-
Question: I am observing different crystalline forms of this compound in my experiments. How can I control the polymorphism to obtain the desired form?
-
Answer: this compound is known to exist in multiple polymorphic forms, with Form A being the stable one.[15] Controlling the crystallization process is key to obtaining the desired polymorph.
-
Solvent System: The choice of solvent is critical. Crystallization from acetone can lead to the formation of the metastable Form D in the bulk solution, while the stable Form A can be formed on specific surfaces like Au(111).[15] As mentioned earlier, crystallization from acetic acid with a catalytic amount of HBr or HCl is a reliable method for obtaining Form A.[2]
-
Crystallization Conditions: Factors such as the rate of cooling, agitation, and the presence of seed crystals can influence the resulting polymorphic form.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical ratio of E/Z isomers obtained in the synthesis of this compound?
A1: The synthesis of this compound typically yields a mixture of the (E)- and (Z)-isomers in a ratio of approximately 70-80% (E) to 20-30% (Z).[1][2][3][4]
Q2: What are the key differences in properties between the E- and Z-isomers of this compound?
A2: The E- and Z-isomers are geometric isomers with different spatial arrangements around the C=C double bond. While both isomers are pharmacologically active as COMT inhibitors with equivalent activity, the (E)-isomer was chosen for development due to a more favorable synthetic route and greater stability.[9] The Z-isomer is considered to be unstable.[1][4]
Q3: Which analytical techniques are most suitable for quantifying the isomeric purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most widely used and validated technique for the separation and quantification of this compound and its isomers.[8][9][10][11] Capillary Electrophoresis (CE) is another effective method for resolving the isomers.[12]
Q4: Are there any specific safety precautions to consider when working with the reagents used in this compound synthesis?
A4: Yes, standard laboratory safety precautions should always be followed. Specifically, when using reagents like piperidine, which is a flammable and corrosive liquid, work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Similarly, handling of acids like HBr and HCl requires caution due to their corrosive nature.
Data Presentation
Table 1: Chromatographic Conditions for this compound Isomer Separation
| Parameter | Method 1: LC-ESI-MS/MS[8] | Method 2: RP-HPLC[9] | Method 3: RP-HPLC[11] |
| Column | Gemini C18 (50mm x 4.6mm, 5µm) | Inertsil C18 (250 x 4.6 mm, 5 micron) | Inertsil C8 (250 x 4.6mm) |
| Mobile Phase | 1% Formic Acid and Methanol (50:50, v/v) | Ammonium acetate buffer : Methanol (55:45 v/v, pH 3.0) | Ammonium acetate Buffer (pH = 3.0) : Methanol (55:45 v/v) |
| Flow Rate | Not Specified | Not Specified | 1 ml/min |
| Detection | ESI-MS/MS (MRM, positive ion mode) | UV at 283 nm | UV at 283 nm |
| Retention Time (Z-isomer) | Not Specified | 14.76 min | Not Specified |
| Retention Time (E-isomer) | Not Specified | 29.67 min | 24.2 ± 0.05 min |
Experimental Protocols
Protocol 1: Synthesis of Crude this compound (E/Z Mixture)
This protocol is a generalized procedure based on the Knoevenagel condensation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dihydroxy-5-nitrobenzaldehyde in a suitable solvent (e.g., ethanol or a mixture of toluene and cyclohexane).[3]
-
Addition of Reagents: Add N,N-diethyl-2-cyanoacetamide to the solution, followed by a catalytic amount of a base such as piperidine or piperidine acetate.[3]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution.
-
Isolation: Filter the precipitated solid and wash it with a small amount of cold solvent.
-
Drying: Dry the crude product under vacuum to obtain a mixture of (E)- and (Z)-Entacapone.
Protocol 2: Purification of (E)-Entacapone by Crystallization from Acetic Acid
This protocol is based on the method to obtain the stable polymorphic form A.[2]
-
Dissolution: Dissolve the crude this compound (E/Z mixture) in acetic acid by heating to approximately 90 °C.
-
Acidification: Add a catalytic amount of hydrobromic acid (HBr) or hydrochloric acid (HCl) to the hot solution.
-
Crystallization: Slowly cool the solution to room temperature to allow the (E)-Entacapone to crystallize.
-
Isolation: Filter the crystalline product and wash it with a small amount of cold acetic acid, followed by a non-polar solvent like heptane to remove the residual acid.
-
Drying: Dry the purified (E)-Entacapone under vacuum.
Visualizations
Caption: General workflow for the synthesis and purification of (E)-Entacapone.
Caption: Troubleshooting logic for common challenges in this compound synthesis.
References
- 1. CA2674094A1 - Process for preparing this compound substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 2. WO2005063696A2 - Novel crystalline forms of this compound and production thereof - Google Patents [patents.google.com]
- 3. US20100234632A1 - process for the preparation of this compound - Google Patents [patents.google.com]
- 4. US20090326062A1 - Process for preparing this compound substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 5. WO2007094007A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]
- 6. EP2251323A1 - Method for the purification of this compound - Google Patents [patents.google.com]
- 7. Method for the purification of this compound - Patent 2251323 [data.epo.org]
- 8. Chromatographic separation of (E)- and (Z)-isomers of this compound and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. saspublishers.com [saspublishers.com]
- 11. jbsd.in [jbsd.in]
- 12. researchgate.net [researchgate.net]
- 13. hexonsynth.com [hexonsynth.com]
- 14. tlcpharma.com [tlcpharma.com]
- 15. Role of Molecular, Crystal, and Surface Chemistry in Directing the Crystallization of this compound Polymorphs on the Au(111) Template Surface ⊥ - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Entacapone Photodegradation: A Technical Support Guide
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in preventing the photodegradation of Entacapone in experimental solutions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and integrity of this compound during laboratory work.
This compound, a crucial medication in the treatment of Parkinson's disease, is known to be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the formation of its geometric isomer, (Z)-entacapone, potentially impacting experimental outcomes and the development of reliable data. This technical support center aims to equip researchers with the knowledge and tools to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound?
A1: Photodegradation is a process where a molecule breaks down or transforms due to the absorption of light energy. For this compound, this is a significant concern as exposure to light, especially UV radiation, can cause it to convert into its inactive (Z)-isomer.[1][2] This transformation can lead to inaccurate experimental results, loss of compound efficacy, and the generation of impurities.
Q2: What is the primary photodegradation product of this compound?
A2: The main product of this compound photodegradation is its geometric isomer, (Z)-entacapone.[1][2] This occurs through a process of E/Z isomerization around the carbon-carbon double bond in the propenamide side chain.
Q3: Under what light conditions is this compound most susceptible to degradation?
A3: this compound is particularly sensitive to UV light, with studies showing degradation under UV radiation at wavelengths of 254 nm.[1][2] While some studies have reported stability under fluorescent light, it is best practice to protect this compound solutions from all direct light sources to minimize the risk of degradation.[3]
Q4: How can I visually detect if my this compound solution has degraded?
A4: While visual inspection is not a definitive method for detecting photodegradation, a change in the color or clarity of the solution could indicate a chemical change. However, the formation of the (Z)-isomer may not result in a visible change. Therefore, analytical methods like High-Performance Liquid Chromatography (HPLC) are necessary for accurate assessment.
Q5: What is the kinetic profile of this compound's photodegradation?
A5: Studies have shown that the photodegradation of this compound in a methanolic solution when exposed to UV light at 254 nm follows second-order kinetics.[1][2] The rate of degradation can be influenced by factors such as solvent, pH, and light intensity.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Photodegradation of the this compound stock or working solutions. | 1. Verify Solution Integrity: Analyze your this compound solution using a validated stability-indicating HPLC method to check for the presence of the (Z)-isomer or other degradation products. 2. Implement Light Protection: Strictly follow all light protection protocols during solution preparation, storage, and experimentation. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of photodegradation products, primarily the (Z)-isomer. | 1. Confirm Peak Identity: If possible, use a reference standard for the (Z)-isomer to confirm the identity of the unexpected peak. 2. Review Handling Procedures: Assess your experimental workflow for any steps where the solution might have been inadvertently exposed to light. |
| Loss of this compound concentration over a short period. | Rapid photodegradation due to intense light exposure or inappropriate solvent. | 1. Shield from Light: Immediately protect the solution from all light sources by using amber vials, aluminum foil, and working in a dimly lit area. 2. Solvent Consideration: Evaluate the solvent used. While photodegradation has been observed in methanol, the stability in other solvents should be considered and tested if necessary. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound Solutions
This protocol outlines the essential steps to minimize photodegradation during routine handling and storage.
Caption: Workflow for protecting this compound solutions.
Protocol 2: Forced Photodegradation Study of this compound
This protocol is designed to intentionally degrade this compound to study its degradation pathway and validate analytical methods. This should be performed in a controlled environment.
Caption: Forced photodegradation experimental workflow.
Signaling Pathways and Logical Relationships
Photodegradation Pathway of this compound
The primary mechanism of this compound photodegradation involves the isomerization from the pharmacologically active (E)-isomer to the inactive (Z)-isomer.
References
Technical Support Center: Purification of Crude Entacapone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Entacapone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most prevalent and effective method for the purification of crude this compound is recrystallization.[1][2][3] This technique is widely cited for its ability to yield high-purity this compound, effectively removing common impurities.
Q2: What are the typical impurities found in crude this compound?
A2: A common impurity in crude this compound is the cis-isomer ((Z)-isomer) of this compound.[2][3] The desired active compound is the trans-isomer ((E)-isomer). Other process-related impurities may also be present depending on the synthetic route.
Q3: What level of purity and yield can be expected from the purification process?
A3: With optimized recrystallization methods, it is possible to achieve a purity of not less than 99.5%, and in some cases, as high as 99.88%.[2] The yield of pure this compound can range from 78% to 88%, depending on the specific protocol and the quality of the crude material.[2][3]
Q4: How can the cis-isomer of this compound be effectively removed?
A4: A specific method for reducing the cis-isomer involves the formation of an organic or inorganic salt of this compound. For example, reacting a mixture of (E)- and (Z)-isomers with sodium hydroxide in ethanol can lead to the precipitation of the sodium salt of the E-isomer, leaving the Z-isomer in the solution. Subsequent neutralization of the salt yields this compound with a significantly reduced Z-isomer content.
Q5: Is it necessary to use activated carbon during purification?
A5: The use of activated carbon (e.g., Acticarbon) is often recommended in purification protocols.[2][3] It is used to remove colored impurities and other minor contaminants from the solution before crystallization, leading to a purer final product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Purified this compound | - Incomplete precipitation from the solution.- Using an excessive amount of solvent.- Loss of product during filtration and washing. | - Ensure the solution is sufficiently cooled for an adequate duration to maximize crystal formation.[2][3]- Use the minimum amount of hot solvent required to fully dissolve the crude this compound.- Wash the filtered crystals with a minimal amount of cold solvent to avoid redissolving the product. |
| Product "Oils Out" Instead of Crystallizing | - The solution is supersaturated to a very high degree.- The cooling rate is too rapid.- The presence of impurities inhibiting crystal nucleation. | - Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool slowly.- Employ a very slow cooling process. Allow the solution to cool to room temperature undisturbed before transferring to a colder environment (e.g., refrigerator or ice bath).- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| Persistent Impurities in the Final Product (e.g., cis-isomer) | - The chosen solvent system is not effective for separating the specific impurity.- Impurities are co-crystallizing with the product. | - For cis-isomer removal, consider the salt formation method described in the FAQs.- Ensure a slow rate of crystallization, as rapid cooling can trap impurities within the crystal lattice.- Perform a second recrystallization of the purified material. |
| Colored Final Product | - Presence of colored impurities not removed during the process. | - Treat the hot solution with activated carbon before filtration and crystallization.[2][3] Ensure the activated carbon is thoroughly filtered out while the solution is still hot to prevent premature crystallization. |
General Purification Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Difficulty Dissolving Crude this compound | - Insufficient solvent volume.- Inadequate heating. | - Gradually add more solvent in small portions while heating and stirring until complete dissolution is achieved.- Ensure the mixture is heated to the reflux temperature of the solvent system for a sufficient amount of time.[2][3] |
| Premature Crystallization During Hot Filtration | - The solution cools down too quickly during filtration. | - Use a pre-heated filter funnel and receiving flask.- Keep the solution at or near its boiling point during the filtration process.- Add a small excess of hot solvent before filtration to ensure the product remains in solution. |
Experimental Protocols
Recrystallization of Crude this compound using Toluene and Acetone
This protocol is designed to purify crude this compound to a high degree of purity.
Materials:
-
Crude this compound
-
Toluene
-
Acetone
-
Activated Carbon (optional)
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, suspend the crude this compound in a mixture of toluene and acetone. A common ratio is approximately 5 volumes of toluene per gram of this compound, with a toluene to acetone ratio between 5:1.5 and 5:6.[1]
-
Heating: Heat the mixture to reflux with continuous stirring until the this compound is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated carbon (e.g., 10% w/w of the crude this compound). Re-heat the mixture to reflux for a short period (e.g., 15-30 minutes).
-
Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities. It is crucial to keep the solution hot during filtration to prevent premature crystallization.
-
Solvent Removal and Crystallization: Distill off a portion of the acetone from the filtrate. This will increase the concentration of the less soluble solvent (toluene) and induce crystallization. Continue distillation until the internal temperature reaches 75-80°C.[1]
-
Cooling: Allow the solution to cool down slowly to room temperature to promote the formation of large, pure crystals. Further cool the mixture in an ice bath or refrigerator to maximize the yield.
-
Isolation and Washing: Isolate the crystals by filtration. Wash the crystals with a small amount of a cold mixture of toluene and acetone.
-
Drying: Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 45°C) until a constant weight is achieved.[2]
Quantitative Data Summary:
| Purification Method | Solvent System | Starting Purity | Final Purity | Yield | Reference |
| Recrystallization | Toluene/Acetone | 99.7% | 99.88% | 84% | [2] |
| Recrystallization | Toluene/Ethanol | 97.4% | 99.2% | 88% | [2][3] |
| Recrystallization | Ethyl Acetate | 97.2% | 99.1% | 85% | [2] |
Visualizations
Caption: Workflow for the purification of crude this compound by recrystallization.
Caption: Decision-making flowchart for troubleshooting common recrystallization issues.
References
Validation & Comparative
Entacapone vs. Tolcapone: A Comparative Review for Researchers
A detailed analysis of two pivotal COMT inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive data-driven comparison to inform future research and development in the treatment of Parkinson's disease.
Entacapone and tolcapone are selective and reversible inhibitors of catechol-O-methyltransferase (COMT), an enzyme crucial in the peripheral metabolism of levodopa. By blocking this enzyme, both drugs increase the bioavailability of levodopa in the brain, thereby extending its therapeutic effects and mitigating motor fluctuations in patients with Parkinson's disease. Despite this shared mechanism, their distinct pharmacological profiles, clinical efficacy, and safety considerations warrant a thorough comparative evaluation.
Mechanism of Action: Enhancing Levodopa Availability
Both this compound and tolcapone function by inhibiting the COMT enzyme, which is responsible for converting levodopa to 3-O-methyldopa (3-OMD) in the periphery.[1] This inhibition leads to a higher and more sustained concentration of levodopa in the bloodstream, facilitating its transport across the blood-brain barrier. Once in the central nervous system, levodopa is converted to dopamine, replenishing the deficient neurotransmitter levels that characterize Parkinson's disease.
Caption: COMT Inhibition Signaling Pathway.
Pharmacokinetic and Pharmacodynamic Data
Key differences in the pharmacokinetic and pharmacodynamic profiles of this compound and tolcapone significantly influence their clinical application. Tolcapone exhibits a longer half-life and penetrates the central nervous system, whereas this compound's effects are primarily peripheral and of shorter duration.
| Parameter | This compound | Tolcapone |
| Bioavailability | 35% | ~65% |
| Plasma Half-life | 0.4-0.7 hours (beta phase), 2.4 hours (gamma phase) | 2-3 hours |
| Peak Plasma Concentration (Tmax) | ~1 hour | ~2 hours |
| Protein Binding | >98% | >99% |
| Metabolism | Isomerization and glucuronidation | Glucuronidation and methylation |
| Excretion | Feces (90%), Urine (10%) | Urine (60%), Feces (40%) |
| Site of Action | Primarily Peripheral | Peripheral and Central |
| Erythrocyte COMT Inhibition (single 200mg dose) | ~65% (peak) | >80% (peak) |
Clinical Efficacy: A Head-to-Head Comparison
Clinical trials have consistently demonstrated the superiority of tolcapone over this compound in improving motor function in Parkinson's disease patients. A Cochrane meta-analysis of 14 studies involving 2566 patients revealed that both drugs were significantly more effective than placebo in increasing "on" time and decreasing "off" time.[2] The analysis further highlighted that the weighted mean difference in "on" and "off" time for tolcapone-treated patients was double that of those treated with this compound.[2]
| Efficacy Endpoint | This compound | Tolcapone |
| Increase in "On" Time (placebo-corrected) | 1.01 hours/day | 1.6 hours/day |
| Decrease in "Off" Time (placebo-corrected) | 0.68 hours/day | 1.6 hours/day |
| Patients with ≥1 hour increase in "On" Time | 43% | 53% |
| Patients with ≥3 hours increase in "On" Time | 13% | 25% |
Safety and Tolerability Profile
The most significant differentiating factor between the two drugs is their safety profile, particularly concerning hepatotoxicity. Tolcapone carries a black box warning for potentially fatal liver injury, necessitating regular monitoring of liver enzymes.[3] In contrast, this compound is not associated with significant hepatotoxicity.[3]
| Adverse Event | This compound | Tolcapone |
| Diarrhea | Common | More frequent and severe |
| Nausea | Common | Common |
| Dyskinesia | Common (related to levodopa dose) | Common (related to levodopa dose) |
| Urine Discoloration | Brownish-orange | Bright yellow |
| Hepatotoxicity | Not significantly different from placebo | Black Box Warning: Risk of acute liver failure |
Experimental Protocols: A Standardized Comparative Clinical Trial Design
The following section outlines a typical experimental protocol for a randomized, double-blind, active-controlled clinical trial comparing the efficacy and safety of this compound and tolcapone, based on established clinical trial methodologies.
Caption: Experimental Workflow for a Comparative Trial.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: Patients with a diagnosis of idiopathic Parkinson's disease, currently treated with levodopa/carbidopa and experiencing end-of-dose motor fluctuations.
-
Inclusion Criteria:
-
Age 30-85 years.
-
Stable dose of levodopa/carbidopa for at least 4 weeks prior to screening.
-
Average of at least 1.5 hours of "off" time per day.
-
-
Exclusion Criteria:
-
Atypical parkinsonism.
-
History of severe dyskinesia or disabling "on" period dystonia.
-
Evidence of liver disease.
-
Previous treatment with a COMT inhibitor.
-
-
Randomization and Blinding: Patients are randomized in a 1:1 ratio to receive either this compound (200 mg with each levodopa dose) or tolcapone (100 mg three times daily). Both patients and investigators are blinded to the treatment allocation.
-
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in the mean daily "on" time, as measured by patient diaries.
-
Secondary Efficacy Endpoints: Change from baseline in mean daily "off" time, Unified Parkinson's Disease Rating Scale (UPDRS) scores, and investigator and patient global assessment of improvement.
-
Safety Endpoints: Incidence of adverse events, changes in vital signs, and laboratory parameters, with a focus on liver function tests (ALT and AST).
-
-
Statistical Analysis: The primary efficacy analysis is an analysis of covariance (ANCOVA) on the change from baseline in "on" time, with treatment as a factor and baseline "on" time as a covariate. Safety data are summarized using descriptive statistics.
Conclusion for the Research Community
Tolcapone demonstrates superior efficacy in improving motor function in Parkinson's disease patients compared to this compound. However, its use is significantly limited by the risk of hepatotoxicity, mandating rigorous patient monitoring. This compound, while less potent, offers a more favorable safety profile, making it a first-line COMT inhibitor for many clinicians.
Future research should be directed towards developing COMT inhibitors that combine the high potency and central nervous system penetration of tolcapone with the safety profile of this compound. Additionally, pharmacogenomic studies to identify patients at higher risk of tolcapone-induced hepatotoxicity could enable a more personalized and safer application of this effective medication. Further head-to-head clinical trials with standardized methodologies and reporting, in line with CONSORT guidelines, are crucial for a more definitive comparison of these and future COMT inhibitors.[4][5][6]
References
- 1. equator-network.org [equator-network.org]
- 2. Evidence‐Based Efficacy Comparison of Tolcapone and this compound as Adjunctive Therapy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COMT inhibitors (this compound, tolcapone, opicapone) | Parkinson's UK [parkinsons.org.uk]
- 4. bmj.com [bmj.com]
- 5. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consolidated Standards of Reporting Trials - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Entacapone and Other COMT Inhibitors: A Guide for Researchers
A comprehensive analysis of clinical efficacy, safety, and pharmacokinetic data for Entacapone, Tolcapone, and Opicapone.
Catechol-O-methyltransferase (COMT) inhibitors are a class of drugs primarily used as an adjunct to levodopa therapy in patients with Parkinson's disease to manage motor fluctuations.[1][2][3][4][5] By inhibiting the peripheral degradation of levodopa, these agents increase its bioavailability to the brain, thereby extending the therapeutic effect of each dose.[1][4][5] This guide provides a detailed head-to-head comparison of the three main COMT inhibitors: this compound, Tolcapone, and the newer, third-generation inhibitor, Opicapone. The information presented is based on data from clinical trials and post-marketing surveillance, aimed at providing researchers, scientists, and drug development professionals with a comprehensive resource for evaluating these compounds.
Mechanism of Action
COMT inhibitors function by blocking the COMT enzyme, which is crucial in the metabolic pathway of catecholamines, including levodopa.[4] In patients treated with levodopa and a dopa-decarboxylase inhibitor, COMT becomes the primary enzyme for peripheral levodopa metabolism. By inhibiting COMT, these drugs prevent the conversion of levodopa to 3-O-methyldopa, a metabolite with no therapeutic benefit.[4] This leads to a higher and more sustained plasma concentration of levodopa, allowing more of the drug to cross the blood-brain barrier where it is converted to dopamine.[1][4][5]
Comparative Efficacy
The primary measure of efficacy for COMT inhibitors in clinical trials is the reduction of "OFF" time, the periods when Parkinson's symptoms are not well-controlled, and the increase of "ON" time, when symptoms are adequately managed.
This compound vs. Tolcapone
Tolcapone is generally considered more effective than this compound.[2] A meta-analysis of 14 studies involving 2566 patients found that both drugs were superior to placebo in increasing "ON" time and decreasing "OFF" time.[6][7] However, the weighted mean difference from baseline for both placebo-corrected "ON" and "OFF" time was approximately twice as large for tolcapone compared to this compound.[6][7] Studies involving a switch between the two drugs have also suggested greater efficacy for tolcapone.[6][7][8] In a double-blind, randomized, active-controlled trial where patients on this compound were switched to tolcapone, a greater proportion of patients experienced a clinically significant increase in "ON" time.[8]
This compound vs. Opicapone
Opicapone, a third-generation COMT inhibitor, has demonstrated non-inferiority and, in some analyses, superiority to this compound. The pivotal BIPARK I phase 3 clinical trial established the non-inferiority of once-daily opicapone (50 mg) compared to multiple daily doses of this compound (200 mg).[9] Opicapone showed a greater magnitude of "OFF" time reduction from baseline compared to this compound (–116.8 minutes vs. –96.3 minutes, respectively).[9] Furthermore, a higher percentage of patients treated with opicapone showed improvement in Clinician and Patient Global Impression of Change scores.[9] An open-label extension of the BIPARK I study showed that patients who switched from this compound to opicapone experienced a further reduction in "OFF" time and an increase in "ON" time without dyskinesia.[9]
| Parameter | This compound | Tolcapone | Opicapone |
| "OFF" Time Reduction (vs. Placebo) | Modest Reduction[10] | Significant Reduction[1][2] | Significant Reduction[2][9] |
| "ON" Time Increase (vs. Placebo) | Modest Increase[6][7] | Significant Increase[1][2][6][7] | Significant Increase[2] |
| Levodopa Daily Dose Reduction | ~27%[1] | ~25%[1] | Data suggests potential for reduction[11][12] |
Table 1: Summary of Efficacy Data for COMT Inhibitors.
Pharmacokinetic and Pharmacodynamic Properties
The pharmacokinetic profiles of these inhibitors influence their dosing frequency and clinical effects. Both this compound and tolcapone prolong the elimination half-life and increase the area under the curve (AUC) of levodopa without significantly affecting its maximum concentration (Cmax).[1][13]
| Parameter | This compound | Tolcapone | Opicapone |
| Dosing Frequency | With each levodopa dose[14] | Three times daily[1] | Once daily[3][14] |
| Plasma Half-life | 1.5 - 3.5 hours[1] | ~2-3 hours | Long half-life[14] |
| Site of Action | Primarily Peripheral[15] | Peripheral and Central[15] | Primarily Peripheral[16] |
| COMT Inhibition | Reversible[1] | Reversible | Sustained[9] |
Table 2: Comparative Pharmacokinetic and Pharmacodynamic Properties.
Safety and Tolerability
The safety profiles of COMT inhibitors are a critical consideration in their clinical use. While all can cause an increase in dopaminergic side effects due to the potentiation of levodopa, there are important distinctions between them.
This compound
Common adverse effects of this compound include dyskinesia, nausea, and diarrhea.[10][14] Diarrhea can be a significant issue for some patients.[14] Unlike tolcapone, this compound has not been associated with significant hepatotoxicity.[17]
Tolcapone
The use of tolcapone is limited due to the risk of liver toxicity.[2][4][10] Post-marketing surveillance identified cases of fatal hepatic toxicity, leading to its withdrawal in some countries and strict monitoring requirements where it is available.[10] This has relegated tolcapone to a second-line therapy for patients who do not respond to or tolerate other COMT inhibitors.[2][3]
Opicapone
Opicapone has shown a favorable safety profile in clinical trials.[9] Notably, treatment-related diarrhea and urine discoloration, which are associated with this compound, have not been observed with opicapone.[18] However, as with other COMT inhibitors, an increase in dyskinesia can occur.[2][19] A retrospective analysis of the FDA Adverse Event Reporting System (FAERS) suggested that when normalized for drug exposure, this compound had a lower risk of total and serious adverse events compared to both opicapone and tolcapone.[19][20][21] It is important to note that this was a retrospective analysis and prospective, long-term clinical trials are needed to confirm these findings.[19][20][21]
| Adverse Event | This compound | Tolcapone | Opicapone |
| Dyskinesia | Increased risk[10] | Increased risk[2] | Increased risk[2][19] |
| Nausea/Vomiting | Increased risk[10] | Increased risk | - |
| Diarrhea | Increased risk[10][14] | Increased risk | Not significantly reported[18] |
| Hepatotoxicity | No significant risk[17] | Significant risk (requires monitoring) [2][4][10] | No significant risk reported |
| Urine Discoloration | Reported[18] | - | Not reported[18] |
Table 3: Comparative Safety Profiles of COMT Inhibitors.
Experimental Protocols: A General Overview
The clinical development of COMT inhibitors has followed standard protocols for adjunctive therapies in Parkinson's disease. A typical pivotal trial design is a randomized, double-blind, placebo-controlled, and often active-comparator-controlled study.
BIPARK I Study (Opicapone vs. This compound)
-
Objective: To assess the efficacy and safety of opicapone as an adjunct to levodopa therapy in patients with Parkinson's disease and end-of-dose motor fluctuations.
-
Design: A phase 3, multicenter, randomized, double-blind, placebo- and active-controlled trial.
-
Participants: Patients with a diagnosis of idiopathic Parkinson's disease, treated with 3 to 8 daily doses of levodopa, and with signs of wearing-off.
-
Intervention: Patients were randomized to receive opicapone (50 mg once daily), this compound (200 mg with each levodopa dose), or placebo for 14-15 weeks.
-
Primary Outcome: Change from baseline in absolute "OFF" time.
-
Secondary Outcomes: Change in "ON" time, investigator and patient global assessments of change, and safety assessments.
Conclusion
The landscape of COMT inhibitors has evolved, offering clinicians and patients a range of options for managing motor fluctuations in Parkinson's disease. This compound remains a widely used first-line agent, while the greater efficacy of tolcapone is offset by its significant risk of hepatotoxicity, limiting its use.[2][3][4] The newer agent, opicapone, presents a compelling alternative with the convenience of once-daily dosing and a favorable efficacy and safety profile in head-to-head comparisons with this compound.[3][9][14] For researchers and drug development professionals, the distinct profiles of these compounds in terms of efficacy, safety, and pharmacokinetics provide a valuable framework for the development of future therapies aimed at optimizing the management of Parkinson's disease.
References
- 1. cambridge.org [cambridge.org]
- 2. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]
- 3. vjneurology.com [vjneurology.com]
- 4. neurologylive.com [neurologylive.com]
- 5. COMT Inhibitors in Parkinson's Disease | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 6. Evidence-based efficacy comparison of tolcapone and this compound as adjunctive therapy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence‐Based Efficacy Comparison of Tolcapone and this compound as Adjunctive Therapy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound to tolcapone switch: Multicenter double-blind, randomized, active-controlled trial in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdexpertinstitute.com [pdexpertinstitute.com]
- 10. The COMT inhibitors this compound and tolcapone show similar benefits in relieving levodopa-induced complications in Parkinson's disease but more data on the safety of tolcapone is required. | Cochrane [cochrane.org]
- 11. Opicapone versus this compound: Head-to-head retrospective data-based comparison of healthcare resource utilization in people with Parkinson's disease new to catechol-O-methyltransferase (COMT) inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of COMT inhibition on the pharmacokinetics and pharmacodynamics of levodopa in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journeywithparkinsons.com [journeywithparkinsons.com]
- 15. benchchem.com [benchchem.com]
- 16. Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurology.org [neurology.org]
- 18. mdsabstracts.org [mdsabstracts.org]
- 19. researchgate.net [researchgate.net]
- 20. Safety of COMT-inhibitors in parkinson's disease: a phase-IV comparative study on adverse events of Tolcapone, this compound and Opicapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Opicapone | Safety of COMT-inhibitors in parkinson’s disease: a phase-IV comparative study on adverse events of Tolcapone, this compound and Opicapone | springermedicine.com [springermedicine.com]
Validating Entacapone's Specificity for COMT Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of Entacapone as a Catechol-O-Methyltransferase (COMT) inhibitor, comparing its performance against other commercially available alternatives: Tolcapone, Opicapone, and Nitecapone. The following sections present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate an objective evaluation of these compounds.
Mechanism of COMT Inhibition
Catechol-O-methyltransferase is a key enzyme involved in the peripheral metabolism of levodopa, a primary therapeutic agent for Parkinson's disease.[1] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the hydroxyl group of catechols, including levodopa and dopamine. By inhibiting COMT, drugs like this compound prevent the breakdown of levodopa in the periphery, thereby increasing its bioavailability and extending its therapeutic window in the central nervous system.[1][2]
Caption: Simplified signaling pathway of this compound's action.
Comparative Analysis of COMT Inhibitor Specificity
The specificity of a COMT inhibitor is crucial for minimizing off-target effects and ensuring a favorable safety profile. The following tables summarize the available quantitative data on the inhibitory potency (IC50 and Ki values) of this compound and its alternatives against COMT and other key enzymes involved in neurotransmitter metabolism.
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Source |
| This compound | Rat Liver Soluble COMT | 14.3 | - | [3] |
| Rat Liver Total COMT | 20.1 | 10.7 | [3] | |
| Rat Liver Membrane-Bound COMT | 73.3 | - | [3] | |
| Rat Duodenum Soluble COMT | 10 | - | [4] | |
| Human Liver COMT | 151 | - | [5] | |
| Tolcapone | Rat Brain Soluble COMT | 2 | - | [6] |
| Rat Brain Membrane-Bound COMT | 3 | - | [6] | |
| Rat Liver Membrane-Bound COMT | 123 | - | [6] | |
| Rat Liver Soluble COMT | 795 | - | [6] | |
| Human Liver COMT | 773 | - | [5] | |
| Opicapone | Rat Peripheral COMT | ED50 < 1.4 mg/kg | - | [7] |
| Human Erythrocyte S-COMT | >83% inhibition (50mg dose) | sub-picomolar Kd | [8] | |
| Nitecapone | Human Erythrocyte COMT | Dose-dependent inhibition | - | [9] |
Table 1: Potency of COMT Inhibitors Against COMT
A key aspect of validating this compound's specificity is its activity against other enzymes. An ideal inhibitor should exhibit high potency for its target (low IC50/Ki) and significantly lower potency for other enzymes (high IC50/Ki).
| Inhibitor | Off-Target Enzyme | IC50 | Source |
| This compound | Tyrosine Hydroxylase | > 48 µg/mL | [10] |
| Other Catecholamine-metabolizing enzymes | > 50 µM | ||
| Tolcapone | 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) | Identified as an off-target | [11] |
| Opicapone | Not specified in available literature | - | |
| Nitecapone | Not specified in available literature | - |
Table 2: Selectivity Profile of COMT Inhibitors Against Off-Target Enzymes
The data indicates that this compound is a potent COMT inhibitor with significantly lower affinity for other tested catecholamine-metabolizing enzymes, supporting its high specificity.[10] Notably, Tolcapone has been shown to interact with off-target enzymes like HIBCH, which is not observed with this compound.[11] For Opicapone and Nitecapone, comprehensive public data on their selectivity against a broad panel of enzymes is less available.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines a standard in vitro COMT inhibition assay protocol.
In Vitro COMT Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against COMT.
1. Reagents and Materials:
-
Recombinant human soluble COMT (S-COMT)
-
Catechol substrate (e.g., L-DOPA, epinephrine)
-
S-adenosyl-L-methionine (SAM) as a methyl donor
-
Test inhibitors (this compound, Tolcapone, Opicapone, Nitecapone) dissolved in DMSO
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
-
Stop solution (e.g., 0.5 M HCl)
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, S-COMT enzyme solution, and the test inhibitor at various concentrations.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the catechol substrate and SAM to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Measure the formation of the methylated product using a microplate reader. The detection method will depend on the substrate used (e.g., absorbance for certain chromogenic products or fluorescence for fluorogenic products).
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: General experimental workflow for an in vitro COMT inhibition assay.
Selectivity Profiling
To assess the specificity of an inhibitor, a similar in vitro assay is conducted against a panel of other relevant enzymes, such as:
-
Monoamine Oxidase A (MAO-A)
-
Monoamine Oxidase B (MAO-B)
-
Tyrosine Hydroxylase
-
Other methyltransferases
The IC50 values obtained for the off-target enzymes are then compared to the IC50 value for COMT. A significantly higher IC50 for the off-target enzymes indicates a higher degree of selectivity for COMT.
Conclusion
The available data strongly supports the high specificity of this compound for the COMT enzyme. Its potent inhibitory activity against COMT, coupled with significantly lower activity against other key catecholamine-metabolizing enzymes, distinguishes it from some of its alternatives. While Tolcapone also demonstrates high potency for COMT, concerns regarding off-target effects and associated hepatotoxicity have been raised. Opicapone shows promise with its long duration of action, though a more comprehensive public dataset on its selectivity profile would be beneficial for a complete comparative assessment. For Nitecapone, more quantitative data is needed to fully evaluate its specificity relative to other inhibitors. The provided experimental protocols offer a standardized framework for researchers to conduct further head-to-head comparisons and validate the specificity of these and other novel COMT inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacological profile of opicapone, a thirdgeneration nitrocatechol catechol-O-methyl transferase inhibitor, in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of tolcapone upon soluble and membrane-bound brain and liver catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Catechol O-Methyltransferase Inhibitor this compound in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Potential Off-target Toxicity Liabilities of Catechol-O-methyltransferase Inhibitors by Differential Competition Capture Compound Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Entacapone
Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, primarily used in combination with levodopa and carbidopa for the treatment of Parkinson's disease. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This guide provides a comparative overview of various analytical methods employed for the quantification of this compound, with a focus on their performance, experimental protocols, and validation parameters.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is a widely used technique for the routine analysis of this compound in pharmaceutical dosage forms. It offers a balance of sensitivity, specificity, and cost-effectiveness.
Table 1: Performance Comparison of HPLC-UV Methods for this compound Quantification
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] | Method 4[5][6] |
| Column | Cosmosil PE (150 x 4.6 mm, 5 µm) | Inertsil C8 (250 x 4.6 mm) | C18 column | X timate™ HPLC C18 (250×4.6 mm, 5µ) |
| Mobile Phase | Gradient mode with phosphate buffer (pH 2.5) and Methanol | Ammonium acetate buffer (pH 3.0) : Methanol (55:45 v/v) | Potassium phosphate buffer (pH 2.75, 30 mM)-methanol (50:50, v/v) | Acetonitrile : 0.02M Potassium dihydrogen orthophosphate (pH 6.0) (55:45) |
| Flow Rate | Not Specified | 1 ml/min | 1.0 mL/min | 1 ml/min |
| Detection Wavelength | 280 nm | 283 nm | 310 nm | 310 nm |
| Linearity Range | 0.05 to 0.15 mg/ml | 0.06 - 0.75 µg/ml | 50% to 150% of 0.2 mg/mL | 20 to 120 µg/ml |
| Limit of Detection (LOD) | Not Specified | 0.004% | 0.05 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.012% | 0.13 µg/mL | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | 100.10% | Not Specified |
| Precision (%RSD) | Not Specified | 0.12% | 0.45% | < 2% |
Experimental Protocol: A Representative HPLC-UV Method [3]
-
Chromatographic System: A Shimadzu LC 2010C HT system with a quaternary gradient pump and UV/VIS detector was used.
-
Column: Inertsil C8, 250 x 4.6mm.
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 3.0) and methanol in a 55:45 v/v ratio. The buffer was prepared by dissolving 7.75 g of ammonium acetate in 1000 ml of distilled water.
-
Flow Rate: 1 ml/min.
-
Detection: UV detection at 283 nm.
-
Standard Solution Preparation: A standard stock solution of this compound was prepared by dissolving 25 mg of the standard in a 50 ml volumetric flask with methanol.
-
Sample Preparation (Tablets): Twenty tablets were weighed and finely powdered. A quantity of powder equivalent to 100 mg of this compound was transferred to a 200 ml volumetric flask, dissolved in 120 ml of methanol with sonication for 15 minutes, and then the volume was made up with methanol.
-
Injection Volume: 20 µl.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying this compound in complex biological matrices like human plasma.
Table 2: Performance Comparison of LC-MS/MS Methods for this compound Quantification
| Parameter | Method 1[7] | Method 2[8] | Method 3[9][10] |
| Matrix | Drug Substance | Human Plasma | Human Plasma |
| Column | Zorbax SB Aq (4.6 × 250 mm, 5 µm) | ACE 3 C18 (150 × 4.6 mm, 5 µ) | C8 column |
| Mobile Phase | Gradient with 0.1% formic acid in water and Acetonitrile | Acetonitrile : 10 mM Ammonium Phosphate (50:50, v/v) | Gradient with water and acetonitrile:methanol (90:10 v/v), both with 0.1% formic acid |
| Flow Rate | Not Specified | 0.5 mL/min | 700 μl/min |
| Ionization Mode | Not Specified | Positive Ion Mode (ESI) | Not Specified |
| Linearity Range | 0.250 ng/mL to 1.500 ng/mL (for impurity) | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 1.0 ng/ml |
| Limit of Quantification (LOQ) | 0.250 ng/mL (for impurity) | 60 ng/mL | 10.0 ng/ml |
| Accuracy (% Recovery) | Within ± 20% to ± 30% | Not Specified | RE < 11.8% |
| Precision (%RSD) | 9.892% at LOQ | Not Specified | RSD < 11.3% |
Experimental Protocol: A Representative LC-MS/MS Method [8]
-
Chromatographic System: An LC-MS/MS system (e.g., API 4000) with an electrospray ionization (ESI) source.
-
Column: ACE 3 C18 (150 × 4.6 mm, 5 µ).
-
Mobile Phase: A binary mixture of HPLC grade Acetonitrile and 10 mM Ammonium Phosphate buffer (50:50, v/v).
-
Flow Rate: 0.5 mL/min.
-
Ionization: Positive ion mode electrospray ionization.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions m/z 305.10 → 242.10 for this compound.
-
Internal Standard: Tolcapone (m/z 272.20 → 212.10).
-
Sample Preparation (Human Plasma): Liquid-liquid extraction.
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared by dissolving 10 mg in a 10 mL volumetric flask with 0.25% ammonia solution in acetonitrile.
Other Analytical Techniques
Besides the mainstream HPLC-UV and LC-MS/MS methods, other techniques have also been reported for the quantification of this compound.
-
High-Performance Thin-Layer Chromatography (HPTLC): An HPTLC method has been developed for the simultaneous estimation of Levodopa, Carbidopa, and this compound.[11] This method utilized a mobile phase of acetonitrile–n-butanol–water–triethylamine (0.5:9.5:1:0.001, v/v/v/v) with densitometric evaluation at 282 nm.[11] The RF values for Levodopa, Carbidopa, and this compound were 0.46, 0.64, and 0.87, respectively.[11] The method was validated for linearity in the concentration range of 200–2000 ng per spot for this compound.[11]
-
UV-Visible Spectrophotometry: Simple and cost-effective spectrophotometric methods have been developed for the estimation of this compound in pharmaceutical formulations. One method involves the use of 0.1M NaOH as a solvent, with the absorbance measured at 421.0 nm.[12] This method demonstrated linearity in the concentration range of 3-18 µg/mL.[12] Another approach utilizes a first-order derivative spectrophotometry in 0.01M NaOH, with determination at 375.0 nm and a linearity range of 2-25 µg/mL.[12] A hydrotropic solubilization technique using 20% Sodium acetate solution has also been reported for the UV spectroscopic estimation of this compound at 378 nm, with a linearity range of 0.5-5.0 μg/ml.[13]
-
Voltammetry: A differential pulse voltammetric (DPV) method using a bare glassy carbon electrode has been developed for the simultaneous determination of Levodopa, Carbidopa, and this compound.[14] This electrochemical method, coupled with chemometrics (partial least squares), offers a fast and green alternative for the quantitative analysis of these drugs in their dosage forms.[14]
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. For routine quality control of pharmaceutical formulations, HPLC-UV provides a robust and reliable solution. For bioanalytical applications requiring high sensitivity and selectivity, such as in pharmacokinetic studies, LC-MS/MS is the preferred method. Other techniques like HPTLC, UV-Visible Spectrophotometry, and Voltammetry offer alternative approaches that can be advantageous in specific contexts, particularly in terms of cost and speed. The validation data presented in this guide demonstrates that a variety of well-established and reliable methods are available to researchers and drug development professionals for the accurate quantification of this compound.
References
- 1. longdom.org [longdom.org]
- 2. ijpsr.com [ijpsr.com]
- 3. jbsd.in [jbsd.in]
- 4. Development of characterization methods for this compound in a pharmaceutical bulk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpda.org [ijpda.org]
- 6. media.neliti.com [media.neliti.com]
- 7. jocpr.com [jocpr.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Simultaneous determination of levodopa, carbidopa, this compound, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpbs.com [ijpbs.com]
- 14. A voltammetric method coupled with chemometrics for determination of a ternary antiparkinson mixture in its dosage form: greenness assessment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Entacapone's Effects in Different Animal Models
A comprehensive guide for researchers and drug development professionals on the preclinical evaluation of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. This document provides a detailed comparison of this compound's performance across various animal models, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
This compound is a peripherally acting inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of levodopa.[1][2] By inhibiting COMT, this compound increases the bioavailability and prolongs the therapeutic effect of levodopa, a primary treatment for Parkinson's disease.[1][2] Understanding its effects in different animal models is crucial for preclinical research and the development of novel therapeutic strategies.
Pharmacodynamic Effects of this compound Across Species
This compound's primary pharmacodynamic effect is the inhibition of COMT activity, which leads to a significant alteration in the metabolism of levodopa. This is consistently observed across different animal models.
Table 1: Effect of this compound on Levodopa (L-DOPA) Metabolism in Various Animal Models
| Animal Model | This compound Dose | Co-administered Agents | Key Findings | Reference |
| Rat (Japanese Encephalitis Virus-induced Parkinson's) | 10 mg/kg (oral) | Levodopa/DDCI (10 mg/kg) | Significantly increased striatal dopamine concentrations.[3] | [3] |
| Rat (6-hydroxydopamine-lesioned) | 6.5 mg/kg | Levodopa/Benserazide | Significantly enhanced contralateral turning response.[4] | [4] |
| Rat | 30 mg/kg (oral) | Levodopa (50 mg/kg) / Carbidopa (50 mg/kg) | Increased bioavailability of L-dopa to ~190%; prolonged elimination half-life from 0.9 h to 2.2 h.[5] | [5] |
| Beagle Dog | Not specified | Levodopa (i.v.), Carbidopa | Reduced the AUC of 3-O-methyldopa (3-OMD) by 98% in blood plasma and 85% in skeletal muscle ECF.[6][7] | [6][7] |
| Mouse (C57BL/6J) | 50 mg/kg (oral) | None | Increased exploration time in novel object recognition tests, suggesting improved memory function.[8][9] | [8][9] |
Mechanism of Action: Levodopa Metabolism and this compound's Role
This compound's therapeutic benefit stems from its ability to modulate the metabolic pathway of levodopa. The following diagram illustrates this process.
Comparative Pharmacokinetics of this compound
The pharmacokinetic profile of this compound varies across species, which can influence its efficacy and duration of action in different animal models.
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose | Elimination Half-life (t½) | Bioavailability | Key Notes | Reference |
| Rat | 3 mg/kg (i.v.) | 0.8 h | 20-55% (oral, dose-dependent) | Poor penetration into the CNS.[5][10] | [5][10] |
| Dog | Not specified | - | - | High protein binding (~10%).[5] | [5] |
| Human | 200 mg (oral) | 1.5-3.5 h | 29-49% | Primarily peripheral action.[2][11] | [2][11] |
Experimental Protocols: A Closer Look
The methodologies employed in preclinical studies are critical for interpreting the results. Below are detailed protocols from key experiments.
Japanese Encephalitis Virus (JEV)-Induced Parkinson's Disease Model in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Parkinsonism: Intracerebral injection of JEV.
-
Treatment: Single oral administration of this compound (10 mg/kg) in combination with levodopa/dopadecarboxylase inhibitor (DDCI) (10 mg/kg).
-
Behavioral Assessment: Motor functions were evaluated to assess recovery.
-
Neurochemical Analysis: Striatal dopamine concentrations were measured post-treatment.[3]
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease
A standard preclinical model for evaluating anti-Parkinsonian drugs. The workflow for this model is outlined below.
This compound's Effects Beyond Motor Symptoms
Recent studies suggest that this compound may have effects beyond the motor system, including potential roles in cognitive function.
In C57BL/6J mice, oral administration of this compound (50 mg/kg and 200 mg/kg) for 21 days led to increased exploration time in novel object recognition tests.[8][9] This was associated with increased numbers of proliferating cells and immature neurons in the hippocampus, suggesting a role in promoting neurogenesis.[8][9] These effects are thought to be mediated through the BDNF-TrkB-pCREB pathway.[8][9]
However, in another study using the novel object recognition test in rats, this compound (up to 30 mg/kg) did not show efficacy, in contrast to the centrally-acting COMT inhibitor tolcapone.[12] This highlights the importance of considering the species and specific experimental design when evaluating the central effects of peripherally acting drugs.
Conclusion
The preclinical data from various animal models consistently demonstrate that this compound is a potent peripheral COMT inhibitor that enhances the efficacy of levodopa. In rodent models of Parkinson's disease, it improves motor function and increases striatal dopamine levels when co-administered with levodopa.[3][4] Pharmacokinetic studies show a relatively short half-life and limited CNS penetration.[5][10] While some studies in mice suggest potential cognitive benefits through hippocampal neurogenesis, further research is needed to fully elucidate the central effects of this compound.[8][9] This comparative analysis provides a valuable resource for researchers designing and interpreting preclinical studies involving this compound and other COMT inhibitors.
References
- 1. This compound. A review of its use in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound, a catechol-O-methyltransferase inhibitor, improves the motor activity and dopamine content of basal ganglia in a rat model of Parkinson's disease induced by Japanese encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound increases and prolongs the central effects of l-DOPA in the 6-hydroxydopamine-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. The effect of carbidopa and this compound pretreatment on the L-dopa pharmacokinetics and metabolism in blood plasma and skeletal muscle in beagle dog: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound promotes hippocampal neurogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound promotes hippocampal neurogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brain catechol-o-methyltransferase (COMT) inhibition by tolcapone counteracts recognition memory deficits in normal and chronic phencyclidine-treated rats and in COMT-Val transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Efficacy of Entacapone in Levodopa Therapy for Parkinson's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Levodopa/Carbidopa therapy with and without the adjunct of Entacapone for the treatment of Parkinson's disease. It is designed to offer an objective analysis of the synergistic effects of this compound, supported by quantitative data from clinical trials, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Introduction to the Synergistic Mechanism
Levodopa remains the gold standard for symptomatic treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. Levodopa, a dopamine precursor, is administered with a peripheral dopa-decarboxylase inhibitor (DDCI) such as Carbidopa to prevent its premature conversion to dopamine outside the brain, thereby increasing its central bioavailability.
However, a significant portion of Levodopa is also metabolized in the periphery by the enzyme Catechol-O-methyltransferase (COMT) to an inactive metabolite, 3-O-methyldopa (3-OMD). This compound is a selective and reversible inhibitor of COMT. By inhibiting COMT, this compound reduces the peripheral breakdown of Levodopa, thereby increasing its plasma half-life and the amount of Levodopa available to cross the blood-brain barrier. This synergistic action leads to more stable and sustained plasma Levodopa concentrations, resulting in improved motor control and a reduction in "wearing-off" periods, a common complication of long-term Levodopa therapy.
Comparative Efficacy and Safety Data
The addition of this compound to Levodopa/Carbidopa therapy has demonstrated significant improvements in motor function and activities of daily living in patients with Parkinson's disease experiencing motor fluctuations. The following tables summarize key quantitative data from pivotal clinical trials comparing the combination therapy to Levodopa/Carbidopa alone.
Table 1: Efficacy Outcomes - Change from Baseline
| Outcome Measure | Levodopa/Carbidopa + this compound | Levodopa/Carbidopa + Placebo |
| Mean Change in Daily "On" Time (hours) | Increase of 1.0 to 1.7 hours[1] | Minimal to no significant change |
| Mean Change in Daily "Off" Time (hours) | Decrease of 1.0 to 1.6 hours[1] | Minimal to no significant change |
| UPDRS Part II (ADL) Score | Significant Improvement | Less significant or no improvement |
| UPDRS Part III (Motor) Score | Significant Improvement | Less significant or no improvement |
Table 2: Key Pharmacokinetic Parameters of Levodopa
| Pharmacokinetic Parameter | Levodopa/Carbidopa | Levodopa/Carbidopa + this compound |
| Area Under the Curve (AUC) | Baseline | Increased by approximately 25-50% |
| Elimination Half-life (t½) | ~1.5 hours | Prolonged |
| Peak Plasma Concentration (Cmax) | No significant change | No significant change |
| Time to Peak Concentration (Tmax) | No significant change | No significant change |
Table 3: Common Adverse Events
| Adverse Event | Levodopa/Carbidopa + this compound (%) | Levodopa/Carbidopa + Placebo (%) |
| Dyskinesia | Increased incidence, often managed by Levodopa dose reduction.[1] | Lower incidence |
| Nausea | Similar to placebo | Similar to this compound group |
| Diarrhea | Higher incidence | Lower incidence |
| Urine Discoloration (brownish-orange) | Common and harmless | Absent |
| Hallucinations | Similar to placebo | Similar to this compound group |
Experimental Protocols
The following outlines a representative experimental protocol for a Phase III, randomized, double-blind, placebo-controlled clinical trial designed to evaluate the synergistic effects of this compound with Levodopa/Carbidopa in Parkinson's disease patients with motor fluctuations.
Study Design
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population
Inclusion Criteria:
-
Diagnosis of idiopathic Parkinson's disease.
-
Aged 30 years or older.
-
Experiencing end-of-dose "wearing-off" motor fluctuations.
-
On a stable dose of Levodopa/Carbidopa for at least 4 weeks prior to randomization.[2]
-
Hoehn and Yahr stage 2-4 during an "on" period.
Exclusion Criteria:
-
Atypical parkinsonism.
-
Presence of dementia or severe cognitive impairment.
-
History of neuroleptic malignant syndrome or non-traumatic rhabdomyolysis.
-
Clinically significant hepatic or renal impairment.
-
Use of non-selective MAO inhibitors within 2 weeks of screening.
Intervention
-
Treatment Group: Levodopa/Carbidopa at their established individual dose and frequency, with a 200 mg tablet of this compound administered with each Levodopa/Carbidopa dose.
-
Control Group: Levodopa/Carbidopa at their established individual dose and frequency, with a matching placebo tablet administered with each Levodopa/Carbidopa dose.
Outcome Measures
-
Primary Efficacy Endpoint: Change from baseline in the mean total daily "on" time, as recorded by patients in a home diary.
-
Secondary Efficacy Endpoints:
-
Change from baseline in the mean total daily "off" time.
-
Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) scores (Parts I, II, III, and IV).
-
Investigator and patient global assessment of change.
-
-
Safety Endpoints:
-
Incidence and severity of adverse events.
-
Changes in vital signs, physical examinations, and laboratory parameters.
-
Data Collection and Analysis
-
Patient Diaries: Patients are instructed to complete a 24-hour home diary for 3 consecutive days prior to each study visit. The diary is divided into 30-minute intervals, and patients record their motor state as "asleep," "off," "on without dyskinesia," "on with non-troublesome dyskinesia," or "on with troublesome dyskinesia."
-
UPDRS Assessment: The UPDRS is administered by a trained and certified rater at baseline and at specified follow-up visits.
-
Statistical Analysis: The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in daily "on" time, with treatment and center as factors and baseline "on" time as a covariate. Secondary endpoints are analyzed using similar statistical models appropriate for the data type. Safety data are summarized using descriptive statistics.
Visualizations
Signaling Pathway of Levodopa and this compound
Caption: Metabolic pathway of Levodopa with and without this compound.
Experimental Workflow of a Pivotal Clinical Trial
Caption: Workflow of a randomized controlled trial.
Logical Relationship of Therapeutic Synergy
Caption: Logical flow of this compound's synergistic action.
References
- 1. Catechol-O-methyltransferase inhibition with this compound: Evidence from controlled clinical trials in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]
Comparative Mitochondrial Toxicity of Entacapone and Tolcapone: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the mitochondrial toxicity profiles of catechol-O-methyltransferase (COMT) inhibitors is crucial for both efficacy and safety assessments. This guide provides a detailed comparison of the mitochondrial effects of two prominent COMT inhibitors, entacapone and tolcapone, supported by experimental data and methodologies.
Tolcapone, a potent COMT inhibitor, has been associated with significant safety concerns, particularly hepatotoxicity, which is strongly linked to its detrimental effects on mitochondria.[1][2][3] In contrast, this compound, another drug in the same class, is considered to have a safer profile with minimal impact on liver function.[1][2][3] This difference in mitochondrial toxicity is a key factor distinguishing the clinical use of these two drugs.
The primary mechanism underlying tolcapone's toxicity is the uncoupling of oxidative phosphorylation.[1][4][5][6] This process disrupts the mitochondrial proton gradient, leading to a decrease in ATP synthesis and an increase in heat production.[5][6] Studies have consistently shown that tolcapone is a more potent mitochondrial toxicant than this compound.[4]
Data Summary: this compound vs. Tolcapone Mitochondrial Toxicity
The following table summarizes the key quantitative findings from various in vitro studies, highlighting the differential effects of this compound and tolcapone on mitochondrial function.
| Parameter | This compound | Tolcapone | Cell/System Used | Key Findings |
| Cell Viability | >86% viability at 50 μM[1][7] | Significant decrease in viability at 10 μM and 50 μM[1][7] | HepG2 cells | Tolcapone is significantly more cytotoxic than this compound. |
| ATP Content | No depletion up to 200 μM[4] | Decreased ATP content (IC50 ~100 μM)[4] | HepaRG cells | Tolcapone impairs cellular energy production, while this compound does not. |
| Mitochondrial Respiration | No inhibition of maximal complex I & II-linked O2 consumption[4] | Inhibited maximal complex I & II-linked O2 consumption[4] | HepaRG cells | Tolcapone directly inhibits the mitochondrial respiratory chain. |
| Maximal Respiration | Slight increase or no significant alteration[1] | Decreased by 55% at 50 μM[1] | HepG2 cells | Tolcapone significantly impairs the cell's ability to respond to increased energy demand. |
| Spare Respiratory Capacity | No significant alteration[1] | Decreased by 80% at 50 μM[1] | HepG2 cells | Tolcapone severely limits the mitochondrial reserve capacity. |
| Reactive Oxygen Species (ROS) Production | No increase, or a decrease compared to control[1][7] | Dose-dependent increase; 12-fold higher at 50 μM[1][7] | HepG2 cells | Tolcapone induces significant oxidative stress. |
| Mitochondrial Membrane Potential | No effect at therapeutic concentrations[5][8] | Disrupted potential at low μM concentrations[5][8] | Isolated rat liver mitochondria | Tolcapone acts as an uncoupler, dissipating the proton gradient. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assays (MTT and Neutral Red Uptake)
-
Cell Lines: Primary rat hepatocytes, Caco-2, and HepG2 cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
Cells are exposed to increasing concentrations of tolcapone or this compound (e.g., 0, 1, 10, and 50 μM) for 24 hours.
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured to determine cell viability.
-
Neutral Red (NR) Uptake Assay: Cells are incubated with Neutral Red dye, which is taken up and retained by viable cells in their lysosomes. After incubation and washing, the incorporated dye is released and quantified by measuring absorbance.
-
-
Reference: [1]
Measurement of Cellular Oxygen Consumption Rate (OCR)
-
Apparatus: Seahorse XF Analyzer.
-
Cell Line: HepG2 cells.
-
Procedure:
-
HepG2 cells are seeded in a Seahorse XF cell culture microplate.
-
Cells are treated with tolcapone or this compound (e.g., 50 μM) for a specified period (e.g., 24 hours).
-
The cell culture medium is replaced with Seahorse XF assay medium.
-
Baseline OCR is measured.
-
A series of mitochondrial respiratory chain modulators are injected sequentially to assess different parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone and Antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
Oxidative Stress Measurement (DCFH-DA Assay)
-
Reagent: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Line: HepG2 cells.
-
Procedure:
-
Cells are pre-loaded with DCFH-DA, which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Cells are then treated with tolcapone or this compound.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured and is proportional to the level of intracellular ROS.
-
Visualizing the Mechanisms of Mitochondrial Toxicity
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Tolcapone's mechanism of mitochondrial toxicity.
References
- 1. Cellular and Mitochondrial Toxicity of Tolcapone, this compound, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cellular and Mitochondrial Toxicity of Tolcapone, this compound, and New Nitrocatechol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The catechol-O-methyltransferase inhibitors tolcapone and this compound uncouple and inhibit the mitochondrial respiratory chain in HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating Differences in the Hepatotoxic Potential of Tolcapone and this compound With DILIsym®, a Mechanistic Model of Drug‐Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of this compound and tolcapone on mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
The Synergistic Dance: A Comparative Guide to the Pharmacokinetic Interaction of Entacapone and Levodopa
For researchers, scientists, and drug development professionals, understanding the intricate pharmacokinetic interplay between entacapone and levodopa is paramount in the optimization of Parkinson's disease therapy. This guide provides a comprehensive comparison of levodopa's pharmacokinetic profile when administered alone versus in combination with this compound, supported by experimental data and detailed methodologies.
This compound, a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), plays a crucial role in enhancing the therapeutic efficacy of levodopa, the cornerstone of Parkinson's disease treatment. By inhibiting the peripheral metabolism of levodopa, this compound significantly increases its bioavailability and prolongs its duration of action in the central nervous system. This guide delves into the quantitative impact of this interaction, offering a clear perspective on the synergistic relationship between these two compounds.
Quantitative Analysis of Pharmacokinetic Parameters
The co-administration of this compound with levodopa leads to substantial alterations in the pharmacokinetic profile of levodopa. The following tables summarize the key quantitative data from various clinical studies, providing a clear comparison of levodopa's area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and elimination half-life (t1/2) with and without this compound.
Table 1: Impact of this compound on Levodopa Pharmacokinetics (Standard Release Formulations)
| Pharmacokinetic Parameter | Levodopa/Carbidopa Alone | Levodopa/Carbidopa + this compound (200 mg) | Percentage Change |
| AUC (Area Under the Curve) | Varies by study | Increased by 30-40%[1] | ↑ 30-40% |
| Cmax (Maximum Concentration) | Varies by study | Slightly decreased in some studies[1] | ↓ (slight) |
| t1/2 (Elimination Half-life) | ~1.5 hours[2] | Prolonged | ↑ |
Table 2: Impact of this compound on Levodopa Pharmacokinetics (Controlled Release Formulations)
| Pharmacokinetic Parameter | Levodopa/Carbidopa CR Alone | Levodopa/Carbidopa CR + this compound (200 mg) | Percentage Change |
| AUC (Area Under the Curve) | 8465 ± 927 ng·h/mL[3] | 11802 ± 1454 ng·h/mL[3] | ↑ ~39%[3] |
| Cmax (Maximum Concentration) | Varies by study | Increased in some studies[4] | ↑ |
Table 3: Effect of Different this compound Doses on Levodopa AUC
| This compound Dose | Percentage Increase in Levodopa AUC |
| 50 mg | Dose-dependent increase[5] |
| 100 mg | Dose-dependent increase[5] |
| 200 mg | Dose-dependent increase[5] |
| 400 mg | Up to 65%[5] |
Mechanism of Interaction: A Visual Representation
The primary mechanism by which this compound enhances levodopa's efficacy is through the inhibition of the COMT enzyme. In the periphery, levodopa is extensively metabolized by two key enzymes: aromatic L-amino acid decarboxylase (AADC) and COMT. While AADC inhibitors like carbidopa prevent the conversion of levodopa to dopamine outside the brain, a significant portion of levodopa is still degraded by COMT into the inactive metabolite 3-O-methyldopa (3-OMD). This compound specifically targets and blocks this pathway.
Experimental Protocols
The data presented in this guide are derived from a variety of clinical trials. While specific protocols may vary, a general methodology for assessing the pharmacokinetic interaction between this compound and levodopa is outlined below.
Study Design: Most studies employ a randomized, double-blind, placebo-controlled, crossover design. This design allows each subject to serve as their own control, minimizing inter-individual variability.
Subject Population: Studies typically enroll healthy adult volunteers or patients with Parkinson's disease who are on a stable regimen of levodopa/carbidopa. Key inclusion criteria often include a diagnosis of idiopathic Parkinson's disease and the presence of motor fluctuations.
Dosing Regimen:
-
Levodopa/Carbidopa: Administered at standard or controlled-release dosages, often individualized to the patient's therapeutic needs.
-
This compound: Typically administered as a 200 mg tablet concurrently with each levodopa/carbidopa dose. Some studies have investigated a range of this compound doses (e.g., 50 mg, 100 mg, 400 mg) to assess dose-response relationships[5].
Pharmacokinetic Sampling and Analysis:
-
Blood Sampling: Serial blood samples are collected at predetermined time points following drug administration.
-
Bioanalytical Method: Plasma concentrations of levodopa, its metabolites (such as 3-OMD), and this compound are determined using validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) methods.
-
Pharmacokinetic Parameters: Standard pharmacokinetic parameters, including AUC, Cmax, and t1/2, are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
Statistical Analysis: Statistical methods, such as analysis of variance (ANOVA), are used to compare the pharmacokinetic parameters of levodopa when administered with this compound versus placebo.
Conclusion
The co-administration of this compound with levodopa significantly and predictably alters the pharmacokinetic profile of levodopa. By inhibiting the peripheral metabolism of levodopa via the COMT enzyme, this compound leads to a notable increase in the systemic exposure (AUC) and a prolongation of the elimination half-life of levodopa. This enhanced bioavailability allows for a more sustained delivery of levodopa to the brain, ultimately improving motor control in patients with Parkinson's disease. The data and methodologies presented in this guide provide a robust foundation for researchers and clinicians working to optimize therapeutic strategies for this neurodegenerative disorder.
References
- 1. This compound improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound increases levodopa exposure and reduces plasma levodopa variability when used with Sinemet CR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in combination with standard or controlled-release levodopa/carbidopa: a clinical and pharmacokinetic study in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of catechol-O-methyl transferase inhibition by this compound on the pharmacokinetics and metabolism of levodopa in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Entacapone and Opicapone on Levodopa Pharmacokinetics
A detailed guide for researchers and drug development professionals on the differential effects of two key COMT inhibitors on levodopa bioavailability.
This guide provides a comprehensive comparison of the efficacy of Entacapone and Opicapone, two catechol-O-methyltransferase (COMT) inhibitors, in modulating the pharmacokinetics of levodopa, the primary treatment for Parkinson's disease. By inhibiting COMT, these drugs prevent the peripheral degradation of levodopa, thereby increasing its bioavailability and prolonging its therapeutic effect.[1][2][3] This analysis synthesizes data from key clinical studies to assist researchers in understanding the nuances of these two therapeutic agents.
Mechanism of Action: COMT Inhibition
Both this compound and Opicapone are reversible inhibitors of the COMT enzyme.[4] This enzyme is responsible for the peripheral methylation of levodopa to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier.[3][4] By blocking COMT, both drugs increase the plasma half-life of levodopa, leading to more sustained plasma concentrations and improved motor symptom control in Parkinson's disease patients.[1][3] Opicapone, a third-generation COMT inhibitor, is characterized by a longer duration of action compared to this compound, allowing for once-daily dosing.[5]
Quantitative Comparison of Pharmacokinetic Parameters
A key randomized, double-blind, parallel-group study provides crucial data on the differential effects of this compound and Opicapone on levodopa pharmacokinetics in healthy subjects. The following table summarizes the key findings from this study.
| Pharmacokinetic Parameter | Placebo | This compound (200 mg) | Opicapone (25 mg) | Opicapone (50 mg) | Opicapone (75 mg) |
| Levodopa AUC (ng·h/mL) | No significant difference from placebo | Significant increase vs. Placebo | Significant increase vs. This compound | Significant increase vs. This compound | |
| Levodopa Cmax (ng/mL) | No statistical difference between any active treatments and placebo. | ||||
| Levodopa Cmin (fold increase vs. Placebo) | - | 1.7-fold | Not specified | Not specified | 3.3-fold |
| COMT Inhibition (AUEC) | - | Significant inhibition | Significantly greater and more sustained inhibition than this compound | Significantly greater and more sustained inhibition than this compound | Significantly greater and more sustained inhibition than this compound |
Data sourced from Rocha, J. F., et al. (2014). Effect of opicapone and this compound upon levodopa pharmacokinetics during three daily levodopa administrations.[5][6]
Key Observations:
-
Opicapone, particularly at doses of 50 mg and 75 mg, demonstrated a significant increase in the systemic exposure (AUC) of levodopa compared to this compound.[5][6]
-
While both drugs increased the minimum plasma concentration (Cmin) of levodopa, Opicapone at 75 mg showed a substantially higher fold increase compared to this compound.[5][6]
-
Neither drug significantly affected the peak plasma concentration (Cmax) of levodopa.[5][6]
-
Opicapone exhibited a more pronounced and sustained inhibition of COMT activity compared to this compound.[5][6][7]
Experimental Protocols
The data presented above was generated from a randomized, double-blind, gender-balanced, parallel-group study involving four groups of 20 healthy subjects each. A summary of the experimental protocol is as follows:
-
Study Design: Randomized, double-blind, parallel-group.
-
Participants: Healthy adult subjects.
-
Treatment Arms:
-
Group 1: Placebo once daily for 11 days, followed by 200 mg this compound concomitantly with each levodopa/carbidopa dose on day 12.
-
Group 2: 25 mg Opicapone once daily for 11 days, followed by placebo with each levodopa/carbidopa dose on day 12.
-
Group 3: 50 mg Opicapone once daily for 11 days, followed by placebo with each levodopa/carbidopa dose on day 12.
-
Group 4: 75 mg Opicapone once daily for 11 days, followed by placebo with each levodopa/carbidopa dose on day 12.
-
A subset of subjects in each group received a placebo throughout the study.
-
-
Levodopa/Carbidopa Administration: Administered three times on day 12, with a 5-hour interval between doses.
-
Pharmacokinetic Sampling: Blood samples were collected at predetermined intervals to measure plasma concentrations of levodopa and to assess COMT activity.
-
Analytical Method: Plasma concentrations of levodopa were likely determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method, as is standard in such studies.
Conclusion
The available evidence strongly suggests that Opicapone provides a more pronounced and sustained inhibition of COMT compared to this compound.[5] This translates to a superior enhancement of levodopa bioavailability, as evidenced by a significantly greater increase in levodopa AUC and Cmin, without impacting Cmax.[5] The once-daily dosing regimen of Opicapone also offers a potential advantage in terms of patient convenience and compliance over the multiple daily doses required for this compound.[1] These findings are critical for researchers and clinicians in the field of Parkinson's disease treatment, guiding the selection of COMT inhibitors to optimize levodopa therapy. Further research, including head-to-head clinical trials in Parkinson's disease patients, will continue to elucidate the comparative clinical benefits of these two agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 3. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opicapone, a Novel Catechol-O-methyl Transferase Inhibitor, for Treatment of Parkinson’s Disease “Off” Episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of opicapone and this compound upon levodopa pharmacokinetics during three daily levodopa administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of opicapone multiple‐dose regimens on levodopa pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Entacapone Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Entacapone, a selective and reversible catechol-O-methyl transferase (COMT) inhibitor used in the treatment of Parkinson's disease. The methodologies discussed adhere to the stringent validation parameters set forth by the International Council for Harmonisation (ICH) guidelines, ensuring the reliability, accuracy, and reproducibility of the analytical procedures.
Understanding the Importance of Method Validation
In the pharmaceutical industry, the validation of analytical methods is a critical regulatory requirement to ensure the quality and safety of drug products.[1][2] For a drug substance like this compound, a validated HPLC method is essential for its accurate quantification in bulk drug and pharmaceutical dosage forms, as well as for the determination of any impurities.[3] The ICH guidelines provide a framework for validating analytical procedures, covering parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6]
Comparative Analysis of Validated RP-HPLC Methods for this compound
Several studies have reported the development and validation of Reverse Phase-HPLC (RP-HPLC) methods for this compound analysis. Below is a comparative summary of the key chromatographic conditions and validation parameters from different studies. This allows for an objective assessment of their performance.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | X–Terra Phenyl (250mm x 4.6 mm), 5µm[4] | Phenomenox Kinetex C18[3] | Inertsil C18, 4.6 × 250 mm[7] | XterraC18 (4.6x250 mm, 5µ)[8] |
| Mobile Phase | Phosphate buffer and a mixture of methanol: Tetrahydrofuran (48:2 v/v) in a 45:55 %v/v ratio (pH: 2.1)[4] | 0.1% orthophosphoric acid in water and methanol in varying proportions[3] | Ammonium acetate Buffer (pH = 3.0) : Methanol (55:45 v/v)[7] | Acetonitrile and 0.02M potassium dihydrogen orthophosphate, pH 6.0 (55:45)[8] |
| Flow Rate | 1.2 ml/min[4] | Not Specified | 1 ml/min[7] | 1.0 ml/min[8] |
| Detection Wavelength | 300 nm[4] | Not Specified | 283 nm[7] | 310nm[8] |
| Retention Time | 5.390 min[4] | Not Specified | 24.2 ± 0.05 minutes[7] | Not Specified |
| Linearity Range | 251.67-755.01 μg/ml[4] | Not Specified | Not Specified | 20 to120 µg/ml[8] |
| Correlation Coefficient (R²) | > 0.999[4] | Excellent[3] | Not Specified | 0.999[8] |
| Accuracy (% Recovery) | 100.60%[4] | Not Specified | 99.8 –101 %[7] | Not Specified |
| Precision (%RSD) | < 2%[4] | Reproducible[3] | 0.99 %[7] | < 2%[8] |
| LOD | Not Specified | 0.1 ppm for known impurities[3] | 0.004%[7] | 0.5 µg/ml[8] |
| LOQ | Not Specified | Not Specified | 0.012%[7] | Not Specified |
Experimental Protocols
Below are detailed methodologies for two of the compared HPLC methods.
Method 1: Experimental Protocol[5]
-
Chromatographic Conditions:
-
Column: X–Terra Phenyl (250mm x 4.6 mm), 5µm particle size.
-
Mobile Phase: A mixture of phosphate buffer and a solvent mixture of methanol and Tetrahydrofuran (48:2 v/v). The final ratio of buffer to the solvent mixture is 45:55 %v/v, with the pH adjusted to 2.1 ± 0.05 with orthophosphoric acid.
-
Flow Rate: 1.2 ml/min.
-
Detection: UV-Visible detector at 300 nm.
-
-
Preparation of Standard Solution: Accurately weigh and transfer about 25mg of this compound working standard into a 50ml volumetric flask. Add about 30ml of diluent, sonicate to dissolve, and then make up the volume with the diluent.
-
Preparation of Sample Solution: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to the average weight of one tablet into a volumetric flask. Add diluent, sonicate to dissolve the this compound, and make up to the final volume. Centrifuge the solution for 5 minutes at 5000 rpm and use the supernatant for analysis.
-
Validation Parameters: The method was validated for system suitability, specificity, recovery, precision, linearity, robustness, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Method 3: Experimental Protocol[8]
-
Chromatographic Conditions:
-
Column: Inertsil C18, 4.6 × 250 mm.
-
Mobile Phase: A mixture of ammonium acetate buffer (pH = 3.0) and Methanol in a 55:45 (v/v) proportion. The mobile phase is filtered through a 0.45 micron membrane filter.
-
Flow Rate: 1 ml/min.
-
Detection: UV detection at 283 nm.
-
-
Preparation of Standard Solution: A stock solution of 500 ppm is prepared by dissolving 25 mg of this compound in 50 ml of methanol. Further dilutions are made with methanol to prepare working standard solutions.
-
Preparation of Sample Solution: Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 100 mg of this compound is transferred into a 200 ml volumetric flask, and 120 ml of methanol is added. The mixture is sonicated for about 15 minutes to dissolve the drug.
-
Validation Parameters: The method demonstrated good and consistent recoveries (99.8 –101 %). The percent RSD was 0.99 %, indicating high precision. The LOD and LOQ were found to be 0.004% and 0.012%, respectively.
Workflow for HPLC Method Validation of this compound
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound analysis as per ICH guidelines.
Caption: Workflow for this compound HPLC Method Validation according to ICH Guidelines.
Conclusion
The presented HPLC methods are demonstrated to be simple, precise, accurate, and robust for the determination of this compound in bulk and pharmaceutical dosage forms. The choice of a specific method may depend on the available instrumentation, the specific requirements of the analysis (e.g., simultaneous determination of other drugs), and the desired run time. The validation data summarized in this guide, in accordance with ICH guidelines, confirms the suitability of these methods for routine quality control analysis. It is imperative for any laboratory to perform its own validation or verification of a chosen method to ensure it is fit for its intended purpose.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Comparative study of assay vs. related substance methods for this compound HPLC. [wisdomlib.org]
- 4. ijarmps.org [ijarmps.org]
- 5. m.youtube.com [m.youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. jbsd.in [jbsd.in]
- 8. media.neliti.com [media.neliti.com]
The Impact of Entacapone on Levodopa Pharmacodynamics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of levodopa pharmacodynamics when administered with and without the catechol-O-methyltransferase (COMT) inhibitor, entacapone. The information presented is supported by experimental data from key clinical trials to assist researchers, scientists, and drug development professionals in understanding the therapeutic potentiation of levodopa by this compound in the treatment of Parkinson's disease.
Mechanism of Action
Levodopa, the metabolic precursor of dopamine, remains the cornerstone of Parkinson's disease therapy.[1][2][3] Its therapeutic efficacy is dependent on its ability to cross the blood-brain barrier and be converted to dopamine in the brain.[1][2] However, levodopa is extensively metabolized in the periphery, primarily by two enzymes: aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT).[2][4] While AADC inhibitors like carbidopa are co-administered with levodopa to prevent its conversion to dopamine outside the brain, COMT continues to break down levodopa to an inactive metabolite, 3-O-methyldopa (3-OMD).[2][5]
This compound is a selective and reversible inhibitor of the COMT enzyme.[5][6] Crucially, it acts peripherally and does not cross the blood-brain barrier.[4][5][7] By inhibiting COMT in the periphery, this compound prevents the breakdown of levodopa, thereby increasing its bioavailability and prolonging its plasma half-life.[2][5][6] This leads to a more sustained delivery of levodopa to the brain, resulting in more constant dopaminergic stimulation and improved motor control in patients with Parkinson's disease.[5][8][9]
Levodopa Metabolism Signaling Pathway
Caption: Levodopa metabolism with and without this compound.
Impact on Levodopa Pharmacokinetics
The co-administration of this compound with levodopa/carbidopa significantly alters the pharmacokinetic profile of levodopa, leading to a more favorable therapeutic window.
| Pharmacokinetic Parameter | Levodopa/Carbidopa Alone | Levodopa/Carbidopa + this compound | Percentage Change | Reference |
| Area Under the Curve (AUC) | Varies by study | Increased | 38% - 46% increase | [10][11] |
| Elimination Half-life (t1/2) | ~1.5 hours | ~2.0 hours | ~33% increase | [11] |
| Peak Plasma Concentration (Cmax) | No significant change | No significant change | - | [10][12] |
| Time to Peak Concentration (Tmax) | No significant change | No significant change | - | [10] |
Note: The values presented are averages from the cited studies and may vary between individuals.
Impact on Clinical Pharmacodynamics
The alterations in levodopa pharmacokinetics translate into clinically significant improvements in the pharmacodynamic response, primarily observed as an extension of the therapeutic effect of each levodopa dose.
| Clinical Outcome | Levodopa/Carbidopa Alone | Levodopa/Carbidopa + this compound | Improvement | Reference |
| "On" Time | Baseline | Increased "On" time | 37% prolongation of "on" phase | [13][14] |
| "Off" Time | Baseline | Decreased "Off" time | Corresponding reduction to "On" time increase | [15] |
| Motor Disability | Baseline | Decreased disability | ~16% decrease in clinical disability | [10] |
| Dyskinesia | Present | May increase in duration | 45-minute increase in duration | [16] |
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, placebo-controlled clinical trials. A typical experimental workflow for assessing the impact of this compound on levodopa pharmacodynamics is as follows:
Caption: A typical experimental workflow for clinical trials.
A key study exemplifying this methodology involved 205 patients with Parkinson's disease and motor fluctuations who were randomized to receive either 200 mg of this compound or a placebo with each levodopa dose over a 24-week period.[17] The primary efficacy measure was the change in the percentage of "on" time, as recorded in patient diaries.[17] Another study with a crossover design involved 19 patients who received different doses of this compound or a placebo with their individual levodopa regimen, with blood samples taken for pharmacokinetic analysis and clinical response measured using the Unified Parkinson's Disease Rating Scale (UPDRS).[18]
Conclusion
The co-administration of this compound with levodopa/carbidopa significantly enhances the pharmacodynamic profile of levodopa. By inhibiting the peripheral metabolism of levodopa, this compound increases its bioavailability and prolongs its therapeutic effect, leading to a clinically meaningful increase in "on" time and a reduction in motor disability for patients with Parkinson's disease. While this can sometimes be associated with an increase in dyskinesias, these are often manageable with adjustments to the levodopa dosage.[1][16] The data from numerous clinical trials consistently support the use of this compound as an effective adjunct therapy to optimize the pharmacodynamic response to levodopa.
References
- 1. Carbidopa, Levodopa and this compound Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. ovid.com [ovid.com]
- 9. brainkart.com [brainkart.com]
- 10. neurology.org [neurology.org]
- 11. Effect of this compound, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound improves the pharmacokinetic and therapeutic response of controlled release levodopa/carbidopa in Parkinson's patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. ovid.com [ovid.com]
- 16. A double-blind pharmacokinetic and clinical dose-response study of this compound as an adjuvant to levodopa therapy in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound improves motor fluctuations in levodopa-treated Parkinson's disease patients. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Population pharmacodynamic modeling of levodopa in patients with Parkinson's disease receiving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Entacapone in a Laboratory Setting
The proper disposal of Entacapone is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As a potent pharmaceutical compound, it requires handling and disposal through established protocols for chemical waste. The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste management service.[1][2] This ensures the complete destruction of the active pharmaceutical ingredient (API), preventing its release into the environment.
Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, flushing pharmaceutical waste down the drain is strongly discouraged and, for many waste streams, prohibited.[3][4][5] All waste generated from research activities involving this compound must be segregated, properly containerized, and disposed of in accordance with federal, state, and local regulations.[2]
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocol outlines the necessary steps for the safe segregation and disposal of waste generated during laboratory work with this compound.
1. Personal Protective Equipment (PPE): Before handling this compound powder, solutions, or contaminated waste, personnel must wear appropriate PPE, including:
2. Waste Segregation at the Point of Generation: Proper segregation is the most critical step in ensuring safe and compliant disposal.[6][7] Two primary waste streams should be established for this compound-related materials: Bulk Waste and Trace Waste.
3. Handling of Bulk Pharmaceutical Waste: This category includes any quantity of pure, unused, or expired this compound, concentrated stock solutions, and materials from spill cleanups.
-
Collection: Carefully place all bulk this compound powder and concentrated liquid waste into a dedicated, leak-proof, and sealable container clearly labeled as "Hazardous Waste: this compound".[7][8]
-
Spill Residue: In the event of a spill, sweep or vacuum solid material to avoid generating dust.[2] Collect all contaminated absorbents and cleaning materials and place them in the bulk hazardous waste container.[2]
-
Storage: Seal the container and store it in a designated satellite accumulation area until it is collected by a licensed chemical waste disposal service.
4. Handling of Trace Contaminated Waste: This category includes disposable items that have come into contact with this compound but are not grossly contaminated. This includes gloves, weigh boats, bench paper, empty vials, and pipette tips.
-
Definition of "Empty": A container is considered "RCRA empty" when all contents have been removed by normal means (e.g., pouring, scraping).[9]
-
Collection: Place all trace-contaminated items into a designated waste container, which is typically a yellow chemotherapy waste bin or a black hazardous waste bin, as per your institution's guidelines.[7] This container should be clearly labeled to indicate it contains pharmaceutical-contaminated waste.
-
Disposal: This container will be collected for incineration through a regulated medical or chemical waste program.[7]
Data Presentation: this compound Waste Management Summary
The following table provides a clear summary for the segregation and disposal of waste streams associated with this compound.
| Waste Type | Examples | Recommended Container | Disposal Pathway |
| Bulk this compound Waste | Unused/expired raw material, stock solutions, grossly contaminated items, spill cleanup debris. | Sealable, leak-proof hazardous waste bottle or drum. Labeled "Hazardous Waste: this compound". | Collection by a licensed hazardous chemical waste vendor for incineration. |
| Trace Contaminated Items | Used gloves, bench pads, empty vials, contaminated labware (pipette tips, etc.). | Labeled trace pharmaceutical waste container (e.g., yellow or black bin with liner). | Disposal via a regulated medical or chemical waste program for incineration. |
| Contaminated Sharps | Needles or syringes used to transfer this compound solutions. | Puncture-resistant sharps container. | Collection by a licensed sharps or medical waste vendor for treatment/incineration. |
Mandatory Visualization: Disposal Workflow
The diagram below illustrates the decision-making process for the proper segregation and disposal of waste generated during laboratory activities involving this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
- 1. fermion.fi [fermion.fi]
- 2. ajantapharmausa.com [ajantapharmausa.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. anentawaste.com [anentawaste.com]
- 7. benchchem.com [benchchem.com]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. michigan.gov [michigan.gov]
Safeguarding Your Research: A Guide to Handling Entacapone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with active pharmaceutical ingredients such as Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, understanding and implementing the proper personal protective equipment (PPE) and handling protocols is a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information for handling this compound, from operational procedures to disposal plans.
Personal Protective Equipment (PPE) for this compound
When handling this compound powder or in situations where dust may be generated, such as crushing or splitting tablets, a comprehensive PPE strategy is essential to minimize exposure.[1] The following table summarizes the recommended PPE.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA approved P3 respirator | To protect against inhalation of harmful dust particles. Recommended for open handling and dust-generating work.[2] |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact. |
| Eye Protection | Protective goggles | To shield eyes from dust and potential splashes.[2] |
| Skin and Body Protection | Normal working clothes or a protective gown | To prevent contamination of personal clothing.[2] A protective gown is recommended when there is a risk of significant exposure. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure to this compound. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling and disposal of this compound in a laboratory.
First Aid Measures
In the event of accidental exposure to this compound, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1] |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention. |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting unless directed by medical personnel. Get medical attention.[1] |
Spill and Disposal Procedures
Proper management of spills and waste is a critical aspect of laboratory safety.
Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don the appropriate personal protective equipment before cleaning the spill.
-
Containment: For small spills, wipe up with a damp cloth.[1] For larger spills, vacuum or sweep the material into an appropriate container for disposal, avoiding the generation of airborne dust.[1]
-
Decontaminate: Thoroughly clean the spill area.[1]
-
Disposal: Place all contaminated materials into a labeled, sealed container for disposal.[1]
Disposal Plan: All this compound waste and contaminated materials should be disposed of in accordance with federal, state, and local regulations.[1] Incineration is often the recommended method of disposal.[1] Unused tablets can be returned to a pharmacy for proper disposal if this service is available.[1]
Hazard Information
This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It is harmful if swallowed or inhaled.[3] While occupational exposure limits have not been established, it is crucial to handle the compound with care to minimize any potential health risks.[1][4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
